molecular formula C23H16O6.2C17H19ClN2S B1172083 MES MONOHYDRATE CAS No. 14524-94-8

MES MONOHYDRATE

Cat. No.: B1172083
CAS No.: 14524-94-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MES MONOHYDRATE is a useful research compound. Its molecular formula is C23H16O6.2C17H19ClN2S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

14524-94-8

Molecular Formula

C23H16O6.2C17H19ClN2S

Origin of Product

United States

Foundational & Exploratory

The Role of MES Monohydrate in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications and methodologies involving MES monohydrate in biochemistry.

Introduction

This compound (2-(N-morpholino)ethanesulfonic acid monohydrate) is a zwitterionic buffer that has become an indispensable tool in a wide array of biochemical and molecular biology applications.[1][2] Developed by Good and his colleagues, MES is one of the "Good's buffers," designed to meet several criteria for biological research, including pKa near neutrality, high water solubility, limited permeability through biological membranes, and minimal interference with biological processes.[3][4] Its utility stems from its ability to maintain a stable pH in the slightly acidic range of 5.5 to 6.7, making it suitable for a variety of experimental conditions.[1][5][6] This guide provides a comprehensive overview of the properties, applications, and detailed protocols involving this compound for professionals in the life sciences.

Core Properties and Advantages of this compound

This compound offers several distinct advantages in a laboratory setting. Its pKa of approximately 6.1 at 25°C provides reliable buffering capacity in the pH range of 5.5 to 6.7.[5][7] A key feature of MES is its negligible binding of metal ions such as Ca²⁺, Mg²⁺, and Mn²⁺, and it shows no significant binding with Cu(II), which makes it an excellent non-coordinating buffer for studying metal-dependent enzymes or reactions involving metal ions.[3][8][9] Furthermore, MES exhibits low ultraviolet (UV) absorbance, which is a critical feature for spectrophotometric assays.[5][10] It is also chemically stable and generally does not interact with or inhibit enzymes, making it a reliable component in sensitive biochemical assays.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its common working concentrations in various biochemical applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₃NO₄S·H₂O[7][11]
Molecular Weight 213.25 g/mol [1][7]
pKa (25°C) 6.10 - 6.15[5][7][12]
Useful pH Range 5.5 - 6.7[1][5][7]
ΔpKa/°C -0.011[7]
Solubility in water (0°C) ~0.65 M[7][12]
UV Absorbance (A260nm, 0.5 M) ~0.025[7]
UV Absorbance (A280nm, 0.5 M) ~0.020[7]

Table 2: Typical Working Concentrations of MES Buffer

ApplicationTypical Concentration RangepH Range
Cell Culture 10 - 25 mM5.5 - 6.5
Enzyme Kinetics 20 - 100 mM5.8 - 6.5
Protein Crystallography 50 - 100 mM5.5 - 6.7
SDS-PAGE (Running Buffer) 50 mM (in 1X buffer)~7.3
Cation Exchange Chromatography 20 - 50 mM5.6 - 6.5

Key Applications in Biochemistry and Drug Development

This compound's properties make it a versatile buffer for a multitude of applications in research and development.

Cell Culture

MES buffer is frequently used in cell culture media for bacteria, yeast, and mammalian cells to maintain a stable pH, which is crucial for optimal cell growth and function.[5][11][13] It is particularly useful in media where cellular metabolism might otherwise cause significant pH shifts.

Enzyme Assays

The inert nature of MES and its pKa in the optimal range for many enzymes make it an ideal buffer for enzyme kinetics studies.[5][14] It does not interfere with the activity of most enzymes and its low UV absorbance ensures that it does not mask the signal from the enzymatic reaction.[5][10]

Electrophoresis

MES is a common component of running buffers for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of small to medium-sized proteins on Bis-Tris gels.[5][12] The MES SDS running buffer system provides excellent resolution of protein bands.[12]

Protein Purification and Chromatography

In protein purification, MES buffer is widely used in various chromatography techniques. It is a suitable buffer for cation exchange chromatography, where a stable, slightly acidic pH is often required for protein binding and elution.[15][16][17] Its non-coordinating nature is also advantageous when purifying metalloproteins.

Protein Crystallography

For structural biology applications, MES is a suitable buffer for protein crystallization experiments.[18][19] Maintaining a stable pH is critical for the formation of high-quality protein crystals, and MES provides this stability within a useful pH range for many proteins.

Detailed Experimental Protocols

This section provides detailed methodologies for the preparation of MES buffer and its use in key biochemical experiments.

Preparation of 0.1 M MES Buffer (pH 6.0)

Materials:

  • This compound (MW: 213.25 g/mol )

  • Deionized water

  • 10 N Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

  • 0.22 µm filter for sterilization (optional)

Procedure:

  • Weigh out 21.325 g of this compound.

  • Add the this compound to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and add a stir bar to dissolve the powder completely.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 10 N NaOH dropwise to the MES solution while monitoring the pH.

  • Continue adding NaOH until the pH of the solution reaches 6.0.

  • Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

  • If a sterile solution is required, filter the buffer through a 0.22 µm filter into a sterile container.

  • Store the buffer at 4°C.

Generic Enzyme Assay Using MES Buffer

This protocol describes a general procedure for measuring enzyme activity using a spectrophotometer, with MES as the buffering agent.

Materials:

  • Enzyme stock solution

  • Substrate stock solution

  • 0.1 M MES buffer, pH 6.0 (prepared as described above)

  • Spectrophotometer and cuvettes

Procedure:

  • Equilibrate the spectrophotometer to the desired temperature for the assay.

  • Prepare the reaction mixture in a cuvette by adding the following in order:

    • X µL of 0.1 M MES buffer, pH 6.0 (to a final concentration of 50 mM)

    • Y µL of substrate stock solution (to the desired final concentration)

    • Z µL of deionized water to bring the total volume to just under the final assay volume.

  • Mix the contents of the cuvette by gently pipetting up and down.

  • Place the cuvette in the spectrophotometer and record a baseline reading at the appropriate wavelength for the product being formed.

  • Initiate the reaction by adding A µL of the enzyme stock solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at regular time intervals for a predetermined duration.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

Protein Purification by Cation Exchange Chromatography

This protocol outlines a general workflow for purifying a protein with a pI above 6.5 using a cation exchange column and MES buffer.

Materials:

  • Clarified protein lysate

  • Buffer A (Binding Buffer): 20 mM MES, pH 6.0

  • Buffer B (Elution Buffer): 20 mM MES, pH 6.0, 1 M NaCl

  • Cation exchange chromatography column

  • Chromatography system (e.g., FPLC)

Procedure:

  • Equilibrate the cation exchange column with 5-10 column volumes of Buffer A.

  • Load the clarified protein lysate onto the column.

  • Wash the column with 5-10 column volumes of Buffer A to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elute the bound protein using a linear gradient of 0-100% Buffer B over 10-20 column volumes.

  • Collect fractions throughout the elution gradient.

  • Analyze the collected fractions for the presence of the target protein using SDS-PAGE and a protein assay.

  • Pool the fractions containing the purified protein.

Visualizing Workflows with Graphviz

The following diagrams illustrate common experimental workflows where this compound is utilized.

Experimental_Workflow_SDS_PAGE cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_analysis Analysis Protein_Sample Protein Sample Heat_Denaturation Heat at 70°C for 10 min Protein_Sample->Heat_Denaturation LDS_Buffer LDS Sample Buffer (4X) LDS_Buffer->Heat_Denaturation DTT DTT (for reducing) DTT->Heat_Denaturation Bis_Tris_Gel Load Sample onto Bis-Tris Gel Heat_Denaturation->Bis_Tris_Gel Load cooled sample Protein_Separation Protein Separation by Size Bis_Tris_Gel->Protein_Separation Apply Voltage (200V) MES_Running_Buffer Run Electrophoresis in 1X MES SDS Running Buffer MES_Running_Buffer->Protein_Separation Staining Stain Gel (e.g., Coomassie) Protein_Separation->Staining Imaging Image Gel Staining->Imaging Data_Analysis Analyze Protein Bands Imaging->Data_Analysis

Caption: Workflow for SDS-PAGE using a MES running buffer system.

Experimental_Workflow_Cation_Exchange cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis and Downstream Processing Lysate_Prep Prepare Clarified Protein Lysate Load_Sample Load Lysate onto Column Lysate_Prep->Load_Sample Buffer_Prep Prepare MES Buffers A & B Column_Equilibration Equilibrate Cation Exchange Column with Buffer A Buffer_Prep->Column_Equilibration Column_Equilibration->Load_Sample Wash Wash with Buffer A Load_Sample->Wash Elute Elute with NaCl Gradient (Buffer B) Wash->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (SDS-PAGE, Protein Assay) Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Fractions with Pure Protein Analyze_Fractions->Pool_Fractions Downstream Buffer Exchange / Further Purification Pool_Fractions->Downstream

Caption: Workflow for protein purification using cation exchange chromatography with MES buffer.

Conclusion

This compound is a robust and versatile buffering agent with a wide range of applications in modern biochemistry and drug development. Its favorable physicochemical properties, including its pKa in the slightly acidic range, low metal-binding capacity, and minimal interference with biological reactions, make it a reliable choice for researchers and scientists. By understanding its core properties and utilizing standardized protocols, professionals can ensure the reproducibility and accuracy of their experimental results. The detailed methodologies and workflows provided in this guide serve as a valuable resource for the effective implementation of this compound in the laboratory.

References

MES Monohydrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, structure, and applications of 2-(N-morpholino)ethanesulfonic acid monohydrate (MES monohydrate), a pivotal buffering agent in scientific research. This guide is intended for researchers, scientists, and drug development professionals, providing detailed technical information and practical protocols.

Core Chemical Properties and Structure

This compound, a zwitterionic buffer, is a member of the "Good's" buffers, a group of compounds developed by Dr. Norman Good and his colleagues in 1966.[1][2] These buffers were specifically designed for biological applications, characterized by their pKa values near physiological pH, high water solubility, minimal interaction with biological membranes and metal ions, and stability.[1][2]

The structure of MES consists of a morpholine ring and an ethanesulfonic acid group. This zwitterionic nature at its buffering range contributes to its high water solubility and low permeability through biological membranes. The monohydrate form indicates the presence of one water molecule per MES molecule in its crystalline structure.

Chemical Structure

The chemical structure of this compound is illustrated below:

Caption: Chemical structure of 2-(N-morpholino)ethanesulfonic acid monohydrate.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

PropertyValueReference(s)
CAS Number 145224-94-8[3][4][5][6][7]
Molecular Formula C₆H₁₃NO₄S·H₂O[3][4]
Molecular Weight 213.25 g/mol [3][4][7]
Appearance White crystalline powder[3][4]
Melting Point >300 °C (decomposes)[7]

Table 2: Buffering Characteristics of MES

PropertyValueReference(s)
pKa (at 25 °C) 6.1
pKa (at 20 °C) 6.15[1]
Useful pH Range 5.5 - 6.7[2][3][7][8]
ΔpKa/°C -0.011

Table 3: Solubility and Spectrophotometric Properties of this compound

PropertyValueReference(s)
Solubility in Water 310 g/L[3]
UV Absorbance (1M) 260 nm: ≤ 0.1000 a.u. 280 nm: ≤ 0.1000 a.u.[3]

Experimental Protocols

MES buffer is widely utilized in a variety of biochemical and molecular biology applications due to its minimal interference with biological systems.[9] Detailed methodologies for common applications are provided below.

Preparation of a 0.5 M MES Stock Solution (pH 6.0)

This protocol outlines the steps to prepare a 0.5 M stock solution of MES buffer, which can then be diluted for various working concentrations.

Materials:

  • This compound (MW: 213.25 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

  • 0.22 µm sterile filter unit

Procedure:

  • Weighing: Weigh out 106.63 g of this compound.

  • Dissolving: Add the this compound to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • pH Adjustment: Calibrate the pH meter. Slowly add 10 N NaOH dropwise to the MES solution while continuously monitoring the pH. Continue adding NaOH until the pH reaches 6.0.

  • Final Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 L.

  • Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.

  • Storage: Store the sterilized 0.5 M MES buffer at 4°C. The solution is stable for several months.[9]

MES_Buffer_Preparation cluster_start Preparation cluster_adjust Adjustment cluster_finish Final Steps weigh Weigh this compound dissolve Dissolve in dH₂O weigh->dissolve 106.63 g in 800 mL adjust_ph Adjust pH with NaOH dissolve->adjust_ph Stir until dissolved adjust_vol Adjust to Final Volume adjust_ph->adjust_vol pH to 6.0 sterilize Sterile Filter adjust_vol->sterilize Add dH₂O to 1 L store Store at 4°C sterilize->store 0.22 µm filter

Caption: Workflow for preparing a 0.5 M MES stock solution.

Use of MES Buffer in Protein Purification (Cation Exchange Chromatography)

MES is an excellent choice for cation exchange chromatography as it is an anionic buffer and does not chelate most metal ions.[2][10]

Binding Buffer (Buffer A): 20 mM MES, pH 6.0

Elution Buffer (Buffer B): 20 mM MES, pH 6.0, 1 M NaCl

Procedure:

  • Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the protein sample, which has been dialyzed or diluted into the Binding Buffer, onto the column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 column volumes. Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process and analyze them for the protein of interest using methods such as SDS-PAGE and UV absorbance at 280 nm.

Protein_Purification_Workflow start Start: Protein Sample in MES Buffer equilibrate Equilibrate Cation Exchange Column (20 mM MES, pH 6.0) start->equilibrate load Load Protein Sample equilibrate->load wash Wash with Binding Buffer (20 mM MES, pH 6.0) load->wash elute Elute with Salt Gradient (20 mM MES, pH 6.0 + NaCl) wash->elute collect Collect and Analyze Fractions elute->collect end_node End: Purified Protein collect->end_node

Caption: Experimental workflow for protein purification using MES buffer.

MES Buffer in Cell Culture Media

MES is frequently used as a buffering agent in cell culture media for mammalian, yeast, and bacterial cells to maintain a stable physiological pH.[11][12] It is particularly useful for cultures that produce large amounts of acidic metabolites.

Protocol for Supplementing Cell Culture Medium:

  • Prepare a sterile 0.5 M MES stock solution as described in section 2.1.

  • Aseptically add the MES stock solution to the cell culture medium to a final concentration of 10-25 mM.

  • Ensure the final pH of the supplemented medium is adjusted to the desired physiological pH (e.g., 7.2-7.4 for mammalian cells) using sterile NaOH or HCl before use.

  • It is important to note that high concentrations of MES can be toxic to some plant cells.[11][13]

Applications and Advantages

The unique properties of this compound make it a versatile and widely used buffer in various scientific disciplines.

  • Biochemistry and Molecular Biology: MES is ideal for enzyme assays, protein crystallization, and as a running buffer in electrophoresis (e.g., SDS-PAGE) due to its low UV absorbance and minimal interference with biological molecules.[3][9][12]

  • Cell Culture: It provides stable pH control in culture media for a variety of cell types, promoting optimal growth and function.[8][12]

  • Protein Purification: Its non-coordinating nature with most metal ions makes it an excellent choice for various chromatography techniques, including affinity and ion-exchange chromatography.[2][14]

  • Pharmaceutical Development: MES is used in the formulation of biopharmaceuticals to maintain the stability of active pharmaceutical ingredients (APIs).[12]

The primary advantages of using MES buffer include:

  • pKa near Neutrality: Its pKa of ~6.1 makes it an effective buffer in the slightly acidic to neutral pH range, relevant for many biological systems.[1][15]

  • High Water Solubility: Ensures that it remains in solution even at high concentrations.[1]

  • Low Metal Ion Binding: MES shows negligible binding to most divalent cations, which is crucial for experiments involving metal-dependent enzymes.[10]

  • Minimal UV Absorbance: Allows for accurate spectrophotometric measurements without interference from the buffer itself.[3][12]

  • Chemical and Enzymatic Stability: MES is resistant to enzymatic degradation and does not typically participate in or interfere with biochemical reactions.[16]

Limitations and Considerations

Despite its numerous advantages, there are some limitations to consider when using MES buffer:

  • Temperature Dependence of pKa: The pKa of MES, like most buffers, is temperature-dependent. This should be taken into account when preparing and using the buffer at temperatures other than 25°C.

  • Potential for Interaction: While generally non-reactive, MES has been shown to interact with the peptide backbone of some proteins, which could potentially influence protein dynamics in sensitive experiments.[17]

  • Not Suitable for All pH Ranges: Its effective buffering range is limited to pH 5.5-6.7. For experiments requiring buffering at higher or lower pH values, other buffers should be considered.[18]

  • Autoclaving: Autoclaving MES solutions is not recommended as it can lead to the formation of a yellow breakdown product, although the pH may not change significantly.[7][19] Sterilization by filtration is the preferred method.[7][19]

References

MES Monohydrate: A Comprehensive Technical Guide to its Buffering Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has become an indispensable tool in a wide array of biochemical, molecular biology, and pharmaceutical research applications.[1][2] Its popularity stems from its desirable characteristics as one of "Good's buffers," which were developed to be biochemically inert and effective under physiological conditions.[2][3] This technical guide provides an in-depth overview of the physicochemical properties of MES monohydrate, with a particular focus on its pKa and buffering range, alongside detailed experimental protocols and its applications in modern research and drug development.

Physicochemical Properties of this compound

This compound is favored for its high water solubility, minimal binding of metal ions, and stability in various experimental setups.[3][4] A key characteristic of any buffer is its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing its maximum buffering capacity. The effective buffering range of a buffer is generally considered to be its pKa ± 1 pH unit.

Quantitative Data Summary

The table below summarizes the key quantitative properties of this compound.

PropertyValueTemperature (°C)Reference(s)
pKa6.125[3][5]
pKa6.1520[2][3]
Effective Buffering Range pH 5.5 - 6.7 20-25 [3][5][6][7][8]
Molecular Weight (Monohydrate)213.25 g/mol N/A[4]
Molecular Weight (Free Acid)195.24 g/mol N/A[5][8]
ΔpKa/ΔT-0.011N/A[4]

Experimental Protocols

Accurate preparation of MES buffer is crucial for the reproducibility of experimental results. Below are detailed protocols for preparing a stock solution and adjusting its pH.

Preparation of a 0.5 M MES Stock Solution

This protocol outlines the steps to prepare a 0.5 M stock solution of MES buffer.

Materials:

  • This compound (MW: 213.25 g/mol ) or MES free acid (MW: 195.24 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

  • 0.22 µm sterile filter (optional)

Procedure:

  • Weighing the MES: To prepare 1 liter of 0.5 M MES buffer, weigh out 106.63 g of this compound or 97.62 g of MES free acid.[7][9]

  • Dissolving the MES: Add the weighed MES powder to a beaker containing approximately 800 mL of dH₂O.[9] Place the beaker on a stir plate with a stir bar and stir until the MES is completely dissolved. The initial pH of the solution will be acidic, typically around pH 3-4.[4][9]

  • pH Adjustment: While continuously stirring, slowly add 10 N NaOH dropwise to the solution to raise the pH to the desired value within the buffering range (e.g., pH 6.1).[5][7] Monitor the pH using a calibrated pH meter. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 liter.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the buffer solution by passing it through a 0.22 µm filter.[4][8]

  • Storage: Store the prepared buffer at 4°C, where it should be stable for several months.[4][8]

Logical Workflow for MES Buffer Preparation

The following diagram illustrates the logical steps involved in preparing an MES buffer solution.

MES_Buffer_Preparation start Start weigh Weigh this compound or Free Acid start->weigh dissolve Dissolve in ~80% of Final Volume of dH₂O weigh->dissolve ph_adjust Adjust pH with NaOH while monitoring dissolve->ph_adjust volume_adjust Bring to Final Volume with dH₂O ph_adjust->volume_adjust sterilize Sterile Filter (Optional) volume_adjust->sterilize store Store at 4°C sterilize->store end End store->end

MES Buffer Preparation Workflow

Applications in Research and Drug Development

The unique properties of MES buffer make it suitable for a wide range of applications in scientific research and the pharmaceutical industry.

Key Application Areas
  • Biochemistry and Molecular Biology: MES is frequently used in enzyme assays, protein purification, and electrophoresis (e.g., as a running buffer for Bis-Tris gels).[1][8][9] Its low UV absorbance makes it ideal for spectrophotometric measurements.[10]

  • Cell Culture: It serves as a buffering agent in various cell culture media to maintain a stable physiological pH, which is critical for optimal cell growth and function.[1][8]

  • Pharmaceutical Research: In drug formulation and stability studies, MES buffer helps to assess the stability of active pharmaceutical ingredients (APIs) under different pH conditions.[1] It is also used in in-vitro dissolution tests for certain drug delivery systems.[11]

  • Diagnostics: MES solutions are employed in the activation buffer for antibody conjugation to microspheres, a key step in the development of sensitive diagnostic assays.[12]

  • Plant Biology: It is used in media for plant cell and tissue culture.[1][6]

Signaling Pathway Context

While MES buffer itself is not part of a signaling pathway, its role in maintaining a stable pH is critical for studying these pathways. For instance, many enzymatic reactions within signaling cascades are highly pH-dependent. The diagram below illustrates a generic enzyme-catalyzed reaction where a stable pH, maintained by a buffer like MES, is essential for accurate kinetic studies.

Enzyme_Kinetics sub Substrate(s) es_complex Enzyme-Substrate Complex sub->es_complex Binds enz Enzyme enz->es_complex Binds es_complex->enz Releases prod Product(s) es_complex->prod Catalyzes buffer MES Buffer (Maintains Optimal pH) buffer->enz Provides Stable Environment For

Role of MES in Enzyme Kinetics

Conclusion

This compound is a versatile and reliable buffering agent with a pKa of approximately 6.1 and an effective buffering range of pH 5.5 to 6.7.[3][5] Its desirable physicochemical properties, including high solubility and minimal metal ion binding, have led to its widespread adoption in diverse research and development fields.[3][4] By following standardized preparation protocols, researchers can ensure the consistency and accuracy of their experimental outcomes, from fundamental biochemical assays to the development of novel therapeutics and diagnostics.

References

Solubility Profile of MES Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 2-(N-morpholino)ethanesulfonic acid monohydrate (MES monohydrate) in aqueous and organic media.

Introduction

This compound is a zwitterionic buffer widely utilized in biological and biochemical research due to its pKa of 6.1 at 25°C, which is near physiological pH.[1] Its utility in cell culture media, electrophoresis, and protein purification is well-established.[2] A key physicochemical property governing its application is its solubility. This technical guide provides a comprehensive overview of the solubility of this compound in water and other common solvents, presents a detailed experimental protocol for solubility determination, and outlines a logical workflow for solubility assessment.

Data Presentation: Solubility of this compound

The following table summarizes the quantitative solubility data for this compound in various solvents. MES is characterized by its high solubility in water and minimal solubility in most organic solvents.[3][4]

SolventTemperature (°C)SolubilityMolarity (M)Reference(s)
Water0Saturated solution is ~0.65 M~0.65[5][6]
Water200.5 M, clear solution0.5[7][8]
Water20≥ 100 mg/mL≥ 0.469[3]
WaterNot Specified310 g/L~1.45[9][10]
Dimethyl Sulfoxide (DMSO)Not Specified8.75 mg/mL (requires sonication and warming to 60°C)~0.041[3]
Ethanol (aqueous solutions)25Solubility determined in aqueous ethanol solutionsNot specified for pure ethanol[11]
Other Organic SolventsNot SpecifiedGenerally has minimum solubilityNot Applicable[3][4]

Note: The molecular weight of this compound is 213.25 g/mol .[6]

Experimental Protocols: Determination of Solubility

The most common method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This procedure involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Glass flasks or vials with airtight stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a flask containing the solvent of interest. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a shaking incubator set to the desired temperature.

    • Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The agitation ensures that the solvent is continuously in contact with the solid.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the sample at a controlled temperature.

    • Alternatively, let the solid settle by gravity.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or M (mol/L).

Mandatory Visualization: Experimental and Logical Workflows

The following diagrams illustrate the key workflows in solubility determination.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Centrifuge or let stand D->E F Withdraw supernatant E->F G Filter supernatant (e.g., 0.22 µm filter) F->G H Dilute sample G->H I Quantitative analysis (e.g., HPLC, UV-Vis) H->I J Calculate solubility I->J

Caption: Workflow for the shake-flask solubility determination method.

G A Is the compound soluble in the chosen solvent? B Yes A->B Visual inspection C No A->C Visual inspection F Determine quantitative solubility B->F E Consider alternative solvent or formulation strategy C->E D Proceed with experiment/formulation F->D

Caption: Logical decision-making process for solubility assessment.

References

MES Monohydrate vs. MES Free Acid: A Technical Guide for Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer widely utilized in biological and biochemical research for its pKa of approximately 6.1, which provides effective buffering in the pH range of 5.5 to 6.7. It is commercially available in two principal forms: MES free acid and MES monohydrate. The selection between these forms is a critical, practical consideration in the laboratory that primarily influences the accuracy of buffer preparation. This in-depth technical guide presents a comprehensive comparison of this compound and MES free acid, detailing their chemical and physical properties, offering explicit protocols for buffer preparation, and exploring their applications in various experimental workflows.

Core Concepts: Distinguishing Between the Two Forms

The principal distinction between MES free acid and this compound is the presence of a single water molecule within the crystal lattice of the latter.

  • MES Free Acid: This is the anhydrous form of the buffer.

  • This compound: This form incorporates one molecule of water for every molecule of MES.

This seemingly minor difference in hydration state directly impacts the compound's molecular weight, a fundamental parameter for the accurate preparation of buffer solutions.

The Critical Impact on Molarity Calculations

The integrated water molecule in this compound increases its formula weight. Consequently, when preparing a stock solution of a defined molarity, it is imperative to use the correct molecular weight corresponding to the specific form of MES being utilized. Neglecting this detail will lead to the preparation of a buffer with an erroneous concentration.

  • MES Free Acid (C₆H₁₃NO₄S): Molecular Weight ≈ 195.24 g/mol [1]

  • This compound (C₆H₁₃NO₄S · H₂O): Molecular Weight ≈ 213.25 g/mol [2]

For applications demanding high precision in buffer concentration, the use of this compound is recommended as its defined water content ensures more accurate molarity calculations.[3] Although both forms are functionally identical once dissolved in an aqueous solution, the initial weighing step is where precision is paramount.[1]

Data Presentation: A Side-by-Side Comparison

The table below consolidates the key quantitative data for both this compound and MES free acid to facilitate a straightforward comparison.

PropertyThis compoundMES Free Acid
Molecular Formula C₆H₁₃NO₄S · H₂OC₆H₁₃NO₄S
Molecular Weight ( g/mol ) 213.25[2]195.24[1]
pKa (at 25°C) ~6.1[4]~6.15[1]
Useful pH Range 5.5 - 6.7[4]5.5 - 6.7[2]
Appearance White Crystalline Powder[5]White Crystalline Powder
Purity Typically >99%[5]Typically >99%
Solubility in Water High[5]High[1]
pH of 0.5M Solution 2.5 - 4.0[5]2.5 - 4.0[5]

Detailed Experimental Protocols

This section provides meticulous protocols for the preparation of a 0.1 M MES buffer solution at pH 6.0, utilizing both the monohydrate and free acid forms.

Preparation Using this compound

Materials:

  • This compound (MW: 213.25 g/mol )

  • High-purity deionized water

  • 1 M NaOH solution

  • Calibrated pH meter

  • Magnetic stir plate and stir bar

  • 1 L volumetric flask

  • Graduated cylinders

Procedure:

  • Weighing: Accurately weigh 21.33 g of this compound.

  • Dissolving: In a beaker, dissolve the weighed this compound in approximately 800 mL of deionized water. Use a magnetic stir plate and stir bar to aid dissolution.

  • pH Adjustment: While continuously stirring, cautiously add 1 M NaOH solution dropwise. Monitor the pH of the solution with a calibrated pH meter until it stabilizes at 6.0.

  • Final Volume Adjustment: Transfer the pH-adjusted solution into a 1 L volumetric flask. To ensure a complete transfer, rinse the beaker with a small quantity of deionized water and add the rinsate to the flask. Carefully add deionized water to the calibration mark.

  • Sterilization: For applications requiring sterility, filter the buffer solution through a 0.22 µm membrane filter.

  • Storage: Store the final buffer solution at 2-8°C.

Preparation Using MES Free Acid

Materials:

  • MES Free Acid (MW: 195.24 g/mol )

  • High-purity deionized water

  • 1 M NaOH solution

  • Calibrated pH meter

  • Magnetic stir plate and stir bar

  • 1 L volumetric flask

  • Graduated cylinders

Procedure:

  • Weighing: Accurately weigh 19.52 g of MES free acid.

  • Dissolving: Dissolve the weighed MES free acid in approximately 800 mL of deionized water in a beaker, using a magnetic stir plate and stir bar.

  • pH Adjustment: With constant stirring, titrate the solution with 1 M NaOH, adding it dropwise while monitoring the pH with a calibrated meter until a stable pH of 6.0 is achieved.

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small volume of deionized water and add it to the flask. Bring the final volume to 1 L with deionized water.

  • Sterilization: If necessary, sterilize the buffer by filtration through a 0.22 µm filter.

  • Storage: Store the prepared buffer at 2-8°C.

Mandatory Visualizations

Signaling Pathway: The Role of MES Buffer in Plant Root Growth Regulation

MES_in_Plant_Signaling cluster_extracellular Extracellular Environment cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm MES_Buffer MES Buffer (pH 5.8) Peroxidases Peroxidases MES_Buffer->Peroxidases Suppresses ROS_Homeostasis ROS Homeostasis (Superoxide Generation) Peroxidases->ROS_Homeostasis Regulates Root_Apex_Zonation Root Apex Zonation ROS_Homeostasis->Root_Apex_Zonation Affects Root_Growth_Morphogenesis Root Growth & Morphogenesis Root_Apex_Zonation->Root_Growth_Morphogenesis Determines

Caption: MES buffer can influence plant root growth by suppressing peroxidase activity, which in turn affects reactive oxygen species (ROS) homeostasis in the root apex.

Experimental Workflow: Protein Purification Utilizing MES Buffer

Protein_Purification_Workflow Start Start: Cell Lysate (Target Protein) Equilibration Column Equilibration (MES Buffer, pH 6.0) Start->Equilibration Binding Sample Loading & Binding Equilibration->Binding Wash Wash Step (MES Buffer with low salt concentration) Binding->Wash Elution Elution (MES Buffer with high salt concentration or pH gradient) Wash->Elution Analysis Analysis of Fractions (SDS-PAGE, etc.) Elution->Analysis End End: Purified Protein Analysis->End

Caption: A representative workflow for protein purification employing MES buffer for column equilibration, washing, and elution phases.

Logical Relationship: Selecting the Appropriate Buffer Form

Buffer_Selection_Logic Start Start: Need to prepare MES buffer High_Accuracy Is high accuracy in molarity crucial? Start->High_Accuracy Use_Monohydrate Use this compound (Defined water content) High_Accuracy->Use_Monohydrate Yes Use_Free_Acid Use MES Free Acid (Account for potential hydration variability) High_Accuracy->Use_Free_Acid No Calculate_MW Use correct Molecular Weight for calculation Use_Monohydrate->Calculate_MW Use_Free_Acid->Calculate_MW End End: Buffer Prepared Calculate_MW->End

Caption: A decision-making diagram for the selection between this compound and MES free acid, based on the required precision of the buffer concentration.

Conclusion

The decision between using this compound and MES free acid for the preparation of biological buffers is fundamentally a consideration of procedural accuracy. Owing to its defined water of hydration, this compound facilitates more precise molarity calculations, establishing it as the preferable option when high accuracy is paramount. Nevertheless, provided that the correct molecular weight is meticulously accounted for, both forms will produce functionally identical buffer solutions. This guide furnishes the essential data, protocols, and visual aids to empower researchers, scientists, and professionals in drug development to make well-informed decisions and execute their experimental work with a high degree of precision.

References

The Researcher's Arsenal: An In-depth Technical Guide to Good's Buffers and the Pivotal Role of MES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and biochemical research, the precise control of pH is not merely a procedural step but a cornerstone of experimental validity and reproducibility. The development of zwitterionic buffers by Dr. Norman E. Good and his colleagues in the 1960s marked a paradigm shift, offering a sophisticated toolkit to maintain physiological pH conditions without the inherent drawbacks of earlier buffering agents.[1][2][3] This guide provides a comprehensive exploration of Good's buffers, with a particular focus on 2-(N-morpholino)ethanesulfonic acid (MES), a versatile and widely used buffer in numerous scientific applications.

The Genesis of Good's Buffers: A Legacy of Stability

Prior to the introduction of Good's buffers, researchers were often constrained by a limited and problematic selection of buffering agents.[2][4] Traditional buffers like phosphates and carbonates could precipitate with essential divalent cations or required a controlled gaseous environment, while others like Tris were prone to temperature-dependent pKa shifts and could interfere with biological systems.[1][2] Recognizing these limitations, Good and his team established a stringent set of criteria for the ideal biological buffer.[2][3] These criteria, which remain the benchmark for buffer selection today, include:

  • pKa between 6.0 and 8.0: To provide maximum buffering capacity within the physiologically relevant pH range.[2][3]

  • High Water Solubility: Facilitating the preparation of concentrated stock solutions.[2][5]

  • Membrane Impermeability: To prevent the buffer from crossing cell membranes and altering intracellular pH.[3][6]

  • Minimal Salt and Temperature Effects: Ensuring stable pH control under varying experimental conditions.[2][7]

  • Minimal Interaction with Metal Ions: Avoiding the chelation of essential metal cofactors.[2][8]

  • Chemical and Enzymatic Stability: Resistance to degradation under experimental conditions.[2][3]

  • Low UV Absorbance: To prevent interference with spectrophotometric assays.[2][9]

Quantitative Properties of Good's Buffers

The selection of an appropriate Good's buffer is a critical step in experimental design. The following tables summarize key quantitative data for some of the most commonly used Good's buffers to aid in this selection process.

Table 1: Physicochemical Properties of Selected Good's Buffers

Buffer AbbreviationFull Chemical NameMolecular Weight ( g/mol )pKa at 20°CUseful pH RangeΔpKa/°C
MES 2-(N-morpholino)ethanesulfonic acid195.24[10]6.15[11]5.5 - 6.7[10]-0.011[1]
PIPES Piperazine-N,N′-bis(2-ethanesulfonic acid)302.376.82[1]6.1 - 7.5[6]-0.0085[1]
MOPS 3-(N-morpholino)propanesulfonic acid209.267.15[1]6.5 - 7.9[6]-0.013[1]
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid238.307.55[6]6.8 - 8.2[6]-0.014
Tricine N-[Tris(hydroxymethyl)methyl]glycine179.178.16[6]7.4 - 8.8[6]-0.021
Bicine N,N-Bis(2-hydroxyethyl)glycine163.178.26[12]7.6 - 9.0[6]-0.018
CAPS N-Cyclohexyl-3-aminopropanesulfonic acid221.3210.40[12]9.7 - 11.1-0.010

Note: pKa values can vary slightly depending on the source and experimental conditions.

Table 2: Metal Ion Binding Constants (Log K) for Selected Good's Buffers

BufferCu²⁺Ni²⁺Zn²⁺Co²⁺Ca²⁺Mg²⁺
MES 0.7---0.80.8
PIPES 0.9---0.80.7
HEPES 2.1---0.70.8
Bicine 7.975.925.175.123.012.13

Note: The absence of a value indicates that reliable data was not found in the surveyed literature under comparable conditions. Higher values indicate stronger binding.[4][10][13]

MES: A Versatile Workhorse in the Laboratory

2-(N-morpholino)ethanesulfonic acid, or MES, is one of the original Good's buffers and remains a popular choice for a wide range of applications due to its advantageous physicochemical properties.[10][14]

Core Characteristics of MES:
  • pKa and Buffering Range: With a pKa of approximately 6.15 at 25°C, MES is an excellent buffer for experiments requiring a stable pH in the acidic to neutral range of 5.5 to 6.7.[10]

  • Zwitterionic Nature: MES is a zwitterionic compound, meaning it possesses both a positive and a negative charge, which contributes to its high water solubility and low membrane permeability.[2][10]

  • Minimal Metal Ion Binding: As shown in Table 2, MES exhibits very weak binding to most common divalent metal ions, making it a suitable choice for studying metalloproteins and enzymatic reactions that are sensitive to metal chelation.[11][15]

  • Low UV Absorbance: MES has negligible absorbance in the UV spectrum, which is crucial for accurate spectrophotometric measurements of proteins and nucleic acids.[10][16]

  • Chemical Stability: It is chemically stable and does not participate in or interfere with most biochemical reactions.[7][10]

Experimental Protocols Featuring MES

The unique properties of MES make it an indispensable component in numerous experimental protocols.

Detailed Protocol: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Small Proteins

For the separation of small to medium-sized proteins, a Bis-Tris gel system with an MES running buffer provides superior resolution compared to the traditional Laemmli (Tris-Glycine) system.[17]

Materials:

  • Bis-Tris Precast Gels (appropriate percentage for target protein)

  • MES SDS Running Buffer (20X stock)

  • LDS Sample Buffer (4X)

  • Reducing Agent (e.g., DTT or β-mercaptoethanol)

  • Protein Molecular Weight Marker

  • Deionized Water

  • Electrophoresis Chamber and Power Supply

Procedure:

  • Prepare 1X MES SDS Running Buffer: Dilute 50 ml of 20X MES SDS Running Buffer with 950 ml of deionized water to make 1 liter of 1X running buffer.[17]

  • Sample Preparation (Reduced):

    • In a microcentrifuge tube, combine your protein sample, deionized water, 2.5 µl of 4X LDS Sample Buffer, and 0.5 µl of a 10X reducing agent (e.g., 0.5 M DTT).[17]

    • Adjust the final volume to 10 µl with deionized water.[17]

    • Vortex briefly and heat the samples at 70°C for 10 minutes.[17]

    • Centrifuge the tubes to pellet any debris before loading.[17]

  • Assemble the Electrophoresis Unit:

    • Place the precast gel into the electrophoresis apparatus.

    • Fill the inner chamber of the unit with the 1X MES SDS Running Buffer. For reducing gels, an antioxidant can be added to the cathode buffer.[17]

    • Pour the remaining 1X MES SDS Running Buffer into the outer chamber.[18]

  • Load Samples and Run the Gel:

    • Load the prepared protein samples and a molecular weight marker into the wells of the gel.[18]

    • Connect the electrophoresis unit to the power supply and run the gel at a constant voltage of approximately 200 V for about 35-45 minutes, or until the dye front reaches the bottom of the gel.[17][18]

  • Visualization: After electrophoresis, the gel can be stained with Coomassie Blue or transferred to a membrane for Western blotting.[19][20]

General Protocol: Protein Purification using Cation-Exchange Chromatography

MES is an ideal buffer for cation-exchange chromatography due to its anionic nature and buffering range, which is often suitable for maintaining a positive charge on the target protein.[21][22]

Materials:

  • Cation-exchange chromatography column (e.g., SP-Sepharose)

  • Equilibration/Binding Buffer (e.g., 50 mM MES, pH 6.0)

  • Elution Buffer (e.g., 50 mM MES, pH 6.0, with a high salt concentration, such as 1 M NaCl)

  • Protein Sample (dialyzed or buffer-exchanged into the binding buffer)

  • Chromatography System (e.g., HPLC or FPLC)

Procedure:

  • Sample Preparation: Ensure your protein sample is in the equilibration/binding buffer. This can be achieved through dialysis or a desalting column. The pH should be below the isoelectric point (pI) of the target protein to ensure a net positive charge.[21]

  • Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes of the binding buffer until the pH and conductivity of the eluate are stable.

  • Sample Loading: Load the prepared protein sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound proteins.

  • Elution: Elute the bound proteins from the column using a linear gradient of increasing salt concentration (by mixing the binding and elution buffers) or a step elution with the high-salt elution buffer.[21]

  • Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them for the presence of your target protein using methods such as SDS-PAGE or a protein concentration assay.

General Protocol: Plant Tissue Culture Medium Preparation

MES is frequently added to plant tissue culture media to stabilize the pH, which is crucial for nutrient uptake and overall plant health.[3][23]

Materials:

  • Basal salt medium (e.g., Murashige and Skoog - MS medium)

  • Sucrose

  • Plant hormones (as required by the specific protocol)

  • MES monohydrate

  • Deionized water

  • Potassium Hydroxide (KOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Autoclave

Procedure:

  • Dissolve Components: In a beaker with approximately 80% of the final volume of deionized water, dissolve the basal salts, sucrose, and any required plant hormones.

  • Add MES: Add MES to a final concentration of 0.5 to 1 g/L (approximately 2.5 to 5 mM).[23]

  • Adjust pH: Adjust the pH of the medium to the desired level (typically between 5.5 and 5.8 for most plant cultures) using KOH or HCl.[3]

  • Final Volume: Bring the medium to the final volume with deionized water.

  • Sterilization: Sterilize the medium by autoclaving.

  • Use: The sterile, MES-buffered medium is now ready for use in plant tissue culture.

Visualizing Workflows with MES

Diagrams created using the DOT language can effectively illustrate the logical flow of experimental processes where MES plays a critical role.

Good_s_Buffer_Criteria cluster_Good Criteria for an Ideal Biological Buffer pKa 6-8 pKa 6-8 High Water Solubility High Water Solubility Membrane Impermeability Membrane Impermeability Minimal Salt/Temp Effects Minimal Salt/Temp Effects Minimal Metal Binding Minimal Metal Binding Stable & Inert Stable & Inert Low UV Absorbance Low UV Absorbance Good's Buffers Good's Buffers Good's Buffers->pKa 6-8 Good's Buffers->High Water Solubility Good's Buffers->Membrane Impermeability Good's Buffers->Minimal Salt/Temp Effects Good's Buffers->Minimal Metal Binding Good's Buffers->Stable & Inert Good's Buffers->Low UV Absorbance

Core principles for the selection of Good's buffers.

SDSPAGE_Workflow A Sample Preparation (Protein + LDS Buffer + Reducing Agent) B Heat Denaturation (70°C) A->B E Load Samples and Marker B->E C Prepare 1X MES SDS Running Buffer D Assemble Electrophoresis Unit C->D D->E F Electrophoresis (Constant Voltage) E->F G Visualize Proteins (Staining or Western Blot) F->G

Workflow for SDS-PAGE using an MES buffer system.

Cation_Exchange_Workflow cluster_prep Buffer Preparation A Binding Buffer (e.g., 50 mM MES, pH 6.0) C Equilibrate Cation-Exchange Column with Binding Buffer A->C B Elution Buffer (e.g., 50 mM MES, pH 6.0 + 1M NaCl) F Elute with Salt Gradient B->F D Load Protein Sample C->D E Wash with Binding Buffer D->E E->F G Collect and Analyze Fractions F->G

Workflow for protein purification via cation-exchange chromatography.

References

An In-depth Technical Guide to MES Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical information regarding 2-(N-morpholino)ethanesulfonic acid monohydrate (MES monohydrate), a widely used buffer in biological research, cell culture, and pharmaceutical development. Its utility is centered on its pKa of approximately 6.1 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[1][2][3][4] MES is one of the "Good's buffers," valued for its high water solubility, minimal interaction with metal ions, and stability in biological systems.[5][6]

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These values are critical for accurate preparation of buffer solutions and for calculations in various experimental contexts.

PropertyValueReferences
Molecular Formula C₆H₁₃NO₄S·H₂O or C₆H₁₅NO₅S[1][2][5][7][8]
Molecular Weight 213.25 g/mol [1][8]
pKa (at 25°C) 6.10 - 6.15[1][3][4]
Useful pH Range 5.5 - 6.7[1][2][3]
Appearance White Crystalline Powder[1][2][7]
Solubility in Water 0.5 M at 20°C[1]

Experimental Protocol: Preparation of 0.1 M MES Buffer Solution

This protocol outlines the standardized procedure for preparing a 0.1 M MES buffer solution. Accurate concentration and pH are crucial for experimental reproducibility in applications such as enzyme assays, protein purification, and cell culture.[4][9][10]

Materials:

  • This compound (MW: 213.25 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and a volumetric flask

  • 0.22 µm sterile filter (optional, for sterile applications)

Methodology:

  • Weighing the this compound: To prepare 1 liter of 0.1 M MES buffer, accurately weigh 21.325 grams of this compound powder using a precision balance.

  • Dissolution: Add the weighed powder to a beaker containing approximately 800 mL of deionized water.[3] Place a magnetic stir bar in the beaker and put it on a stir plate to facilitate dissolution. Stir until all the powder is completely dissolved.

  • pH Adjustment: Immerse the calibrated pH meter electrode into the solution. Slowly add 10 N NaOH dropwise to raise the pH to the desired value (e.g., 6.0).[11] If the pH overshoots the target, use HCl to adjust it back down. Monitor the pH reading continuously during adjustment.

  • Final Volume Adjustment: Once the target pH is reached and stable, carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1-liter mark.[3]

  • Sterilization (Optional): For applications requiring sterility, such as cell culture, pass the prepared buffer solution through a 0.22 µm filter.[3]

  • Storage: Store the buffer solution at 4°C in a clearly labeled, airtight container.[3] Under these conditions, the buffer is stable for several months.[1] Always inspect for any signs of microbial growth or precipitation before use.[3]

Workflow for MES Buffer Preparation

The following diagram illustrates the logical workflow for the preparation of a standard MES buffer solution, from initial calculations to final storage.

MES_Buffer_Preparation_Workflow start Start calculate 1. Calculate Mass (Molarity x Volume x MW) start->calculate weigh 2. Weigh MES Monohydrate Powder calculate->weigh dissolve 3. Dissolve in ~80% Final Volume of dH₂O weigh->dissolve ph_adjust 4. Adjust pH with NaOH / HCl dissolve->ph_adjust volume_adjust 5. Adjust to Final Volume with dH₂O ph_adjust->volume_adjust sterilize 6. Sterile Filter (Optional) volume_adjust->sterilize store 7. Store at 4°C volume_adjust->store Non-Sterile Application sterilize->store Sterile Application end_node End store->end_node

Caption: Workflow for preparing a MES buffer solution.

References

An In-depth Technical Guide to the Applications of MES Buffer in Cell Culture and Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has become an indispensable tool in a wide array of life science research and biopharmaceutical applications. As one of the original "Good's buffers," developed to provide stable pH environments with minimal interference in biological reactions, MES offers several advantageous properties. Its pKa of approximately 6.1 at 25°C makes it an excellent choice for maintaining a stable pH in the slightly acidic range of 5.5 to 6.7.[1][2] This technical guide provides an in-depth exploration of the applications of MES buffer in cell culture and enzyme assays, complete with quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in their experimental design and execution.

MES is favored for its high water solubility, poor membrane permeability, and minimal binding of metal ions, which reduces interference in sensitive biochemical reactions.[3] Furthermore, its low UV absorbance makes it compatible with spectrophotometric assays.[2] These characteristics make MES a reliable buffer for a variety of applications, including cell culture media, protein purification, electrophoresis, and diagnostic assays.[1][2][4]

Core Properties of MES Buffer

A thorough understanding of the physicochemical properties of MES is crucial for its effective application. The table below summarizes the key quantitative data for MES buffer.

PropertyValueReferences
pKa (25°C)6.1 - 6.15[1][2]
Effective pH Range5.5 - 6.7[1][2]
Molecular Weight195.24 g/mol [1]
Solubility in Water (0°C)0.65 M
UV Absorbance (260 nm)Minimal[2][4]
Metal Ion BindingWeak[3]

Applications of MES Buffer in Cell Culture

Maintaining a stable pH is critical for the optimal growth and viability of cells in culture. While many culture media rely on a bicarbonate-CO₂ buffering system, this can be susceptible to fluctuations with changes in atmospheric CO₂. Supplementing media with a biological buffer like MES can provide additional pH stability, particularly for cells sensitive to pH changes or when working in a low CO₂ environment.

Mammalian Cell Culture

MES is considered non-toxic to most mammalian cell lines and can be included in culture media to maintain a physiological pH.[4][5][6] It is particularly useful in serum-free media formulations where the buffering capacity of serum is absent.

Typical Working Concentration: 10-25 mM

Yeast Cell Culture

In yeast cultures, metabolic activity can lead to significant acidification of the medium. MES buffer is effectively used to stabilize the pH of yeast culture media, which can, in turn, extend the chronological lifespan of the yeast.[7] For high-density yeast cultures, MES is a crucial component for maintaining a stable growth environment.

Typical Working Concentration: 10-20 mM[8]

Plant Cell Culture

MES is widely used in plant tissue and cell culture to maintain a stable pH, typically around 5.8, which is optimal for the growth of many plant species.[9] It helps to counteract the pH changes caused by nutrient uptake and the release of metabolites by the plant cells.[9] MES also plays a role in regulating the osmotic pressure of the culture medium.[9]

Typical Working Concentration: 5-15 mM

Baculovirus Expression Vector System (BEVS)

The baculovirus expression system using insect cells, such as Sf9 cells, is a popular method for producing recombinant proteins. While MES is not a standard component of most commercial insect cell media, the principles of pH stability are equally important. Lysis buffers for protein extraction from baculovirus-infected insect cells can effectively utilize MES to maintain a stable pH during the extraction process, preserving protein integrity and function.

Typical Working Concentration in Lysis Buffer: 20-50 mM

Applications of MES Buffer in Enzyme Assays

The catalytic activity of enzymes is highly dependent on the pH of their environment. MES buffer is an excellent choice for a wide range of enzyme assays due to its pKa in the slightly acidic range and its minimal interference with enzymatic reactions.[10] Its low UV absorbance is a significant advantage for spectrophotometric assays that measure changes in absorbance to determine enzyme activity.[10]

Kinase Assays

While many kinase assay protocols utilize buffers like HEPES or Tris, MES can be a suitable alternative, especially for kinases with optimal activity in the pH range of 5.5 to 6.7. The choice of buffer should always be optimized for the specific kinase being studied.

Protease Assays

In protease assays, maintaining a stable pH is crucial for accurate measurement of enzyme activity. MES buffer can be used to control the pH at the optimal level for a specific protease's activity, ensuring that the observed cleavage of a substrate is a true reflection of the enzyme's function.[11]

Beta-Galactosidase Assays

For enzymes like beta-galactosidase, which have an optimal pH in the neutral to slightly acidic range, MES can be a suitable buffer. However, it is important to note that buffer components can sometimes influence enzyme activity differently. For instance, the effect of certain ions on beta-galactosidase activity has been observed to differ between MES and phosphate buffers.[12]

Experimental Protocols

Preparation of 0.5 M MES Stock Solution (pH 6.0)

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

  • 0.22 µm filter sterilization unit

Procedure:

  • In a beaker, dissolve 97.62 g of MES free acid in 800 mL of dH₂O.[6][10]

  • Place the beaker on a stir plate and stir until the MES is completely dissolved.

  • Slowly add 10 N NaOH to the solution while continuously monitoring the pH with a calibrated pH meter. Approximately 13.6 mL of 10 N NaOH will be needed to reach a pH of 6.0 for a 1 L solution.[6][10]

  • Once the desired pH of 6.0 is reached and stable, transfer the solution to a graduated cylinder.

  • Add dH₂O to bring the final volume to 1 L.[6][10]

  • For sterile applications, filter the solution through a 0.22 µm filter into a sterile container.

  • Store the stock solution at 4°C.

Western Blotting using MES SDS Running Buffer

This protocol is adapted for use with precast Bis-Tris gels.

Materials:

  • NuPAGE™ MES SDS Running Buffer (20X) or prepare a 1X solution from powder.

  • Precast Bis-Tris protein gels

  • Protein samples prepared in appropriate sample buffer

  • Protein ladder

  • Gel electrophoresis tank and power supply

  • Transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20 (PBST))

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare 1X MES SDS running buffer by diluting the 20X stock with deionized water.

  • Assemble the precast gel in the electrophoresis tank.

  • Fill the inner and outer chambers of the tank with 1X MES running buffer.

  • Load your protein samples and a protein ladder into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 200V) for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.

  • While the gel is running, prepare for the transfer by soaking the PVDF membrane in methanol and then in transfer buffer. Also, soak the filter papers and sponges in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and place it in the transfer cassette.

  • Perform the protein transfer according to the manufacturer's instructions for your transfer system.

  • Following transfer, block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the membrane three times with PBST for 5-10 minutes each.

  • Incubate the membrane with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with PBST for 10-15 minutes each.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Image the blot using a chemiluminescence detection system.

Preparation of High Cell Density Yeast Medium (HCD Medium)

This is an example of a defined medium for yeast culture that utilizes MES buffer.

Materials:

  • Yeast Nitrogen Base (without amino acids and ammonium sulfate)

  • Ammonium sulfate

  • Glucose

  • MES buffer

  • Amino acid and nucleotide supplements as required for the specific yeast strain

  • Trace elements and vitamins

Procedure:

  • Prepare the basal medium containing Yeast Nitrogen Base, ammonium sulfate, and glucose.

  • Add MES buffer to a final concentration of 20 mM and adjust the pH to 6.0.[8]

  • Add the required amino acid, nucleotide, trace element, and vitamin supplements.

  • Sterilize the complete medium by filtration through a 0.22 µm filter.

  • The medium is now ready for inoculation with the yeast culture.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and signaling pathways can aid in understanding the role of MES buffer in a broader experimental context.

ExperimentalWorkflow_WesternBlot cluster_electrophoresis Gel Electrophoresis cluster_transfer Protein Transfer cluster_detection Immunodetection gel_prep Prepare 1X MES SDS Running Buffer gel_run Run Gel at 200V gel_prep->gel_run Load Samples transfer_setup Assemble Transfer Stack gel_run->transfer_setup Transfer Proteins transfer Perform Electrotransfer transfer_setup->transfer blocking Block Membrane transfer->blocking Membrane Ready primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

CellCulture_Workflow cluster_prep Media Preparation cluster_culture Cell Culturing cluster_harvest Harvesting media_components Combine Basal Media Components add_mes Add MES Buffer (e.g., 20 mM, pH 6.0) media_components->add_mes add_supplements Add Supplements (Amino Acids, etc.) add_mes->add_supplements sterilize Filter Sterilize add_supplements->sterilize inoculate Inoculate with Cells sterilize->inoculate Ready-to-use Media incubate Incubate under Controlled Conditions inoculate->incubate monitor Monitor Cell Growth and pH incubate->monitor harvest_cells Harvest Cells for Downstream Analysis monitor->harvest_cells Optimal Cell Density

RootGrowth_Signaling MES MES Buffer ROS_pathway ROS-Generating Pathway (e.g., Peroxidases) MES->ROS_pathway Disturbs Superoxide Superoxide (O₂⁻) Generation in Root Apex ROS_pathway->Superoxide Leads to Root_zonation Root Apex Zonation Superoxide->Root_zonation Affects Root_growth Root Growth and Morphogenesis Root_zonation->Root_growth Impacts

Conclusion

MES buffer is a versatile and reliable tool for researchers in cell culture and enzyme assays. Its stable pKa in the slightly acidic range, coupled with its minimal interference in biological systems, makes it a valuable component in a multitude of experimental protocols. This guide has provided a comprehensive overview of its applications, quantitative properties, and detailed methodologies to assist scientists and drug development professionals in optimizing their experimental designs. By understanding the principles of MES buffering and following established protocols, researchers can ensure the reproducibility and accuracy of their results.

References

MES Monohydrate: A Technical Guide to a Non-Coordinating Buffer for Metal Ion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of biological and biochemical research, the choice of a buffer system is paramount to the integrity and reproducibility of experimental outcomes. For studies involving metal ions, the selection becomes even more critical due to the potential for the buffer itself to interact with the metallic cofactors, leading to erroneous results. MES monohydrate (2-(N-morpholino)ethanesulfonic acid monohydrate) has emerged as a widely trusted zwitterionic buffer, particularly valued for its minimal interference with metal ions. This technical guide provides an in-depth exploration of this compound as a non-coordinating buffer, offering quantitative data, detailed experimental protocols, and visual representations of its application in relevant workflows.

Developed by Good and his colleagues, MES is one of the "Good's buffers" designed to meet several criteria for biological research, including a pKa near physiological pH, high water solubility, and minimal interaction with biological components.[1] Its pKa of approximately 6.15 at 25°C makes it an effective buffer in the pH range of 5.5 to 6.7.[2] A key feature of MES is its chemical structure, which renders it a poor ligand for most metal ions, a property that is indispensable in the study of metalloenzymes and other metal-dependent biological systems.[1]

Non-Coordinating Properties of this compound

The primary advantage of MES in the context of metal ion studies is its significantly lower tendency to form complexes with metal cations compared to common buffers like phosphate or citrate.[1] The morpholino ring and the ethanesulfonic acid group in the MES molecule do not provide strong chelation sites for metal ions. This "non-coordinating" nature ensures that the free metal ion concentration in a solution remains stable and predictable, which is crucial for accurate kinetic and binding studies.

Data Presentation: Metal Ion Stability Constants

The extent of interaction between a buffer and a metal ion is quantified by the stability constant (log K). A lower log K value indicates weaker binding. The following table summarizes the available stability constants for MES with various metal ions, demonstrating its superiority as a non-coordinating buffer.

Metal Ionlog K (Stability Constant)Reference(s)
Mg²⁺0.8[3]
Ca²⁺0.7[3]
Mn²⁺0.7[3]
Co²⁺1.68[1]
Ni²⁺1.69[1]
Cu²⁺Negligible[1][3]
Pb²⁺Imperceptible[4]
Zn²⁺No complex formation at pH 6.0[4]
Cd²⁺No complex formation at pH 6.0[4]
Fe(II)No complexation[5]
Fe(III)Forms complexes (ML, ML₂, ML₂H₋₁)[4]

Note: Stability constants can be influenced by experimental conditions such as temperature and ionic strength.

Experimental Protocols

The following are detailed methodologies for key experiments where the use of MES as a non-coordinating buffer is advantageous.

Preparation of MES Buffer (0.1 M, pH 6.2)

This protocol describes the preparation of a standard 0.1 M MES buffer solution, suitable for a wide range of applications.

Materials:

  • This compound (MW: 213.25 g/mol )

  • Deionized water

  • 1 M NaOH or 1 M HCl solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh out 21.325 g of this compound.

  • Add the this compound to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and add a stir bar. Stir until the MES is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Immerse the pH electrode in the MES solution and monitor the pH.

  • Slowly add 1 M NaOH dropwise to the solution while stirring to raise the pH. If the initial pH is above the target, add 1 M HCl dropwise.

  • Continue adding the acid or base until the pH of the solution reaches 6.2.

  • Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Add deionized water to the volumetric flask until the solution reaches the 1 L mark.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • The buffer is ready for use. For long-term storage, filter-sterilize the solution and store at 4°C.

Metalloenzyme Kinetics Assay: A Case Study

This protocol is adapted from a study investigating the influence of different buffers on the activity of a manganese-dependent dioxygenase.[3][5] It highlights the importance of buffer selection in obtaining accurate kinetic parameters for metal-dependent enzymes.

Objective: To determine the kinetic parameters (Kₘ and kₖₐₜ) of a metalloenzyme in MES buffer and compare them with a coordinating buffer (e.g., phosphate buffer).

Materials:

  • Purified metalloenzyme

  • Substrate for the enzyme

  • Metal ion cofactor (e.g., MnCl₂)

  • 0.1 M MES buffer, pH 6.2 (prepared as in Protocol 1)

  • 0.1 M Phosphate buffer, pH 6.2

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in deionized water or a minimal, non-interfering solvent.

  • Reaction Mixture Preparation (MES Buffer):

    • In a cuvette, add the appropriate volume of 0.1 M MES buffer (pH 6.2).

    • Add the metal ion cofactor to the desired final concentration.

    • Add varying concentrations of the substrate.

    • Add deionized water to bring the total volume to just under the final reaction volume.

  • Reaction Mixture Preparation (Phosphate Buffer): Repeat step 2 using 0.1 M phosphate buffer (pH 6.2) instead of MES buffer.

  • Initiation of Reaction:

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small, fixed amount of the enzyme stock solution to the cuvette.

    • Quickly mix the contents of the cuvette by gentle inversion or with a pipette.

  • Data Acquisition:

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for the product formation over time.

    • Record the absorbance readings at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Repeat the experiment for each substrate concentration in both buffer systems.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) for both MES and phosphate buffers.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for each buffer.

    • Calculate the kₖₐₜ from the Vₘₐₓ value.

  • Comparison: Compare the kinetic parameters obtained in MES buffer with those obtained in phosphate buffer to assess the impact of buffer-metal ion interactions on enzyme activity.

Mandatory Visualizations

Signaling Pathway Diagram: Importance of Non-Coordinating Buffers in Kinase Assays

Many protein kinases are metalloenzymes, often requiring Mg²⁺ or Mn²⁺ for their catalytic activity. The use of a coordinating buffer, such as phosphate, can lead to the chelation of these essential metal ions, thereby inhibiting kinase activity and leading to an underestimation of its true catalytic potential or inaccurate inhibitor screening results. The following diagram illustrates a generic kinase assay workflow, highlighting the critical step where a non-coordinating buffer like MES is essential.

Caption: Kinase assay workflow emphasizing the critical choice of a non-coordinating buffer.

Experimental Workflow Diagram: Investigating Buffer Effects on Metalloenzyme Kinetics

The following diagram outlines the logical flow of an experiment designed to compare the kinetic parameters of a metalloenzyme in the presence of a non-coordinating buffer (MES) versus a coordinating buffer (Phosphate).

Metalloenzyme_Kinetics_Workflow cluster_mes_arm Non-Coordinating Buffer Arm cluster_phosphate_arm Coordinating Buffer Arm start Start prep_enzyme Prepare Purified Metalloenzyme start->prep_enzyme prep_substrate Prepare Substrate Stock Solution start->prep_substrate prep_mes Prepare 0.1M MES Buffer (pH 6.2) start->prep_mes prep_phosphate Prepare 0.1M Phosphate Buffer (pH 6.2) start->prep_phosphate mes_assay Perform Kinetic Assays in MES Buffer with varying [Substrate] and fixed [Metal Ion] prep_enzyme->mes_assay phosphate_assay Perform Kinetic Assays in Phosphate Buffer with varying [Substrate] and fixed [Metal Ion] prep_enzyme->phosphate_assay prep_substrate->mes_assay prep_substrate->phosphate_assay prep_mes->mes_assay prep_phosphate->phosphate_assay mes_data Collect Absorbance Data (MES) mes_assay->mes_data mes_analysis Calculate Kinetic Parameters (Kₘ, kₖₐₜ) for MES mes_data->mes_analysis compare Compare Kinetic Parameters (MES vs. Phosphate) mes_analysis->compare phosphate_data Collect Absorbance Data (Phosphate) phosphate_assay->phosphate_data phosphate_analysis Calculate Kinetic Parameters (Kₘ, kₖₐₜ) for Phosphate phosphate_data->phosphate_analysis phosphate_analysis->compare conclusion Conclusion on Buffer Interference compare->conclusion

Caption: Experimental workflow for comparing metalloenzyme kinetics in different buffers.

Conclusion

The selection of an appropriate buffer is a foundational aspect of experimental design in life sciences research. For investigations involving metal ions, the use of a non-coordinating buffer is not merely a preference but a necessity for obtaining accurate and reliable data. This compound, with its well-characterized low affinity for a wide range of metal cations, provides an ideal buffering environment for such studies. By minimizing the potential for metal ion chelation, MES ensures that the observed biological activity is a true reflection of the system under investigation. This technical guide serves as a comprehensive resource for researchers, providing the necessary data, protocols, and conceptual frameworks to effectively utilize this compound in their work and to avoid the common pitfalls associated with buffer-metal ion interactions.

References

The Invisible Architects of Biological Research: A Technical Guide to Morpholine-Based Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological and chemical research, maintaining a stable pH is not merely a matter of convenience; it is the bedrock upon which reliable and reproducible experimental outcomes are built. Among the vast arsenal of buffering agents, those based on the morpholine scaffold have carved out an indispensable niche. This in-depth technical guide delves into the history, development, and application of these vital laboratory reagents, providing the quantitative data, detailed experimental protocols, and conceptual frameworks necessary for their effective utilization.

A Historical Perspective: The Genesis of "Good's Buffers"

Prior to the mid-20th century, researchers were often limited to a small selection of buffers, such as phosphate and Tris, which, despite their utility, presented significant drawbacks. Phosphate buffers, for instance, are prone to precipitation with divalent cations, while Tris exhibits a substantial temperature-dependent pKa shift and can interfere with certain enzymatic reactions.

Recognizing these limitations, Dr. Norman E. Good and his colleagues embarked on a systematic search for superior biological buffers. In a series of seminal publications starting in 1966, they introduced a range of zwitterionic N-substituted aminosulfonic acids, many of which were based on the morpholine or piperazine ring structure.[1][2][3] These compounds, now famously known as "Good's Buffers," were meticulously designed to meet a stringent set of criteria essential for biological research:

  • pKa between 6 and 8: To be effective at the near-neutral pH of most biological reactions.[3][4]

  • High water solubility: For ease of use in aqueous experimental systems.[4]

  • Membrane impermeability: To prevent interference with intracellular processes.[4]

  • Minimal salt and temperature effects: Ensuring stable buffering capacity under varying experimental conditions.[3][5]

  • Minimal interaction with metal ions: To avoid interfering with metalloenzymes or other metal-dependent processes.[4]

  • Chemical and enzymatic stability: To resist degradation during experiments.[3]

  • Low absorbance in the UV-visible range: To prevent interference with spectrophotometric assays.[3]

The introduction of Good's buffers revolutionized biological and biochemical research, providing scientists with a toolkit of reliable and non-interfering reagents for a myriad of applications, from cell culture to enzymatic assays.[6][7]

Core Morpholine-Based Buffers: A Quantitative Overview

The enduring legacy of Good's work is exemplified by the widespread and continued use of several morpholine-based buffers. The following tables summarize the key quantitative properties of the most common of these, MES, MOPS, and the closely related piperazine-based buffer, HEPES, which shares many of the desirable characteristics of its morpholine counterparts.

BufferChemical NameMolecular FormulaMolecular Weight ( g/mol )pKa at 25°CEffective Buffering Range
MES 2-(N-morpholino)ethanesulfonic acidC₆H₁₃NO₄S195.246.155.5 - 6.7
MOPS 3-(N-morpholino)propanesulfonic acidC₇H₁₅NO₄S209.267.206.5 - 7.9
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acidC₈H₁₈N₂O₄S238.307.556.8 - 8.2

Table 1: Physicochemical Properties of Common Morpholine-Based and Related Buffers.

The choice of buffer is critically dependent on the desired pH of the experiment. The temperature at which an experiment is conducted also plays a crucial role, as the pKa of a buffer can shift with temperature.

BufferΔpKa/°C
MES -0.011
MOPS -0.013
HEPES -0.014

Table 2: Temperature Dependence of pKa for Common Morpholine-Based and Related Buffers. [5][8][9]

Experimental Protocols: From Preparation to Application

The practical utility of these buffers is contingent upon their correct preparation and application. The following sections provide detailed methodologies for common uses of MES, MOPS, and HEPES.

Preparation of a 1 M MES Stock Solution (pH 6.0)

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Deionized water

  • 10 N Sodium hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh out 195.24 g of MES free acid and transfer it to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MES is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 10 N NaOH solution dropwise to the MES solution while continuously monitoring the pH.

  • Continue adding NaOH until the pH of the solution reaches 6.0.

  • Carefully transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to the 1 L mark.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Store the 1 M MES stock solution at 4°C.

Denaturing RNA Agarose Gel Electrophoresis using MOPS Buffer

This protocol is designed for the analysis of RNA integrity and size.[1][10][11]

Materials:

  • 10X MOPS buffer (see recipe below)

  • Agarose

  • 37% (12.3 M) Formaldehyde

  • DEPC-treated water

  • RNA samples

  • RNA loading dye

  • Ethidium bromide or other RNA stain

  • Electrophoresis apparatus and power supply

  • UV transilluminator

Preparation of 10X MOPS Buffer (1 L):

  • Dissolve 41.86 g of MOPS (free acid) in 700 mL of DEPC-treated water.

  • Add 20 mL of 1 M Sodium Acetate (NaOAc) and 20 mL of 0.5 M EDTA (pH 8.0).

  • Adjust the pH to 7.0 with 2 N NaOH.

  • Bring the final volume to 1 L with DEPC-treated water.

  • Filter sterilize and store at room temperature, protected from light.

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water in a flask.

    • Microwave until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Sample Preparation:

    • To your RNA sample (up to 20 µg), add 1 µL of 10X MOPS buffer, 2 µL of 37% formaldehyde, and 5 µL of formamide.

    • Heat the mixture at 65°C for 15 minutes to denature the RNA.

    • Immediately place the samples on ice to prevent renaturation.

    • Add 1 µL of 10X loading dye.

  • Electrophoresis:

    • Place the solidified gel in the electrophoresis tank and fill it with 1X MOPS running buffer (a 1:10 dilution of the 10X stock).

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with ethidium bromide (or a safer alternative) and visualize the RNA bands under a UV transilluminator.

Supplementing Cell Culture Medium with HEPES

HEPES is widely used to provide additional buffering capacity to cell culture media, particularly when cultures are manipulated outside of a CO₂ incubator.[6][12][13]

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • 1 M HEPES stock solution (pH 7.2-7.4, sterile)

  • Sterile bottles or flasks

  • Sterile serological pipettes

  • Laminar flow hood

Procedure:

  • Work in a sterile laminar flow hood to maintain aseptic conditions.

  • To a bottle of basal cell culture medium, add the sterile 1 M HEPES stock solution to achieve the desired final concentration (typically 10-25 mM). For example, to prepare 500 mL of medium with 25 mM HEPES, add 12.5 mL of a 1 M HEPES stock solution.

  • Gently swirl the bottle to mix the contents thoroughly.

  • The HEPES-supplemented medium is now ready for use in cell culture.

Signaling Pathways and Experimental Workflows

The choice of buffer can have a profound impact on cellular signaling pathways. The following diagrams, rendered in the DOT language, illustrate workflows and signaling cascades where morpholine-based buffers play a critical role.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand Ligand Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade HEPES_Buffer HEPES Buffer (maintains pH 7.4) cluster_membrane cluster_membrane HEPES_Buffer->cluster_membrane Provides Stable Extracellular Environment

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.[11][14][15]

Plant_Root_Growth_Regulation cluster_environment External Environment cluster_root_apex Root Apex MES_Buffer MES Buffer (maintains pH 5.8) ROS_Homeostasis ROS Homeostasis (Superoxide Generation) MES_Buffer->ROS_Homeostasis Suppresses Nutrients Nutrients Root_Growth Root Growth Nutrients->Root_Growth Promotes Cell_Elongation Cell Elongation ROS_Homeostasis->Cell_Elongation Regulates Root_Hair_Formation Root Hair Formation ROS_Homeostasis->Root_Hair_Formation Regulates Cell_Elongation->Root_Growth Root_Hair_Formation->Root_Growth

Caption: Influence of MES Buffer on Plant Root Growth Regulation.[10][16][17]

Bacterial_Two_Component_System cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Sensor_Kinase Sensor Histidine Kinase Sensor_Kinase->Sensor_Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphotransfer ADP ADP Sensor_Kinase->ADP DNA DNA Response_Regulator->DNA Binds to Gene_Expression Altered Gene Expression DNA->Gene_Expression Signal Environmental Signal Signal->Sensor_Kinase Activates ATP ATP ATP->Sensor_Kinase MOPS_Buffer MOPS Buffer (maintains stable pH) cluster_membrane cluster_membrane MOPS_Buffer->cluster_membrane Provides Stable External Environment cluster_cytoplasm cluster_cytoplasm MOPS_Buffer->cluster_cytoplasm

Caption: Bacterial Two-Component Signal Transduction System.

Conclusion

The development of morpholine-based buffers by Norman Good and his colleagues marked a pivotal moment in the advancement of biological and chemical sciences. Their rational design and stringent selection criteria have provided researchers with a robust set of tools for maintaining stable pH in a wide array of experimental systems. From the intricacies of cellular signaling to the routine yet critical procedures of electrophoresis and cell culture, buffers like MES, MOPS, and HEPES continue to be the invisible architects, ensuring the integrity and validity of scientific inquiry. A thorough understanding of their properties and correct application, as outlined in this guide, is paramount for any researcher striving for excellence in their experimental endeavors.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 0.5M MES Buffer (pH 6.0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer developed by Good and his colleagues in the 1960s.[1] It is widely utilized in biological and biochemical research due to its favorable characteristics, including a pKa of approximately 6.15 at 25°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[2][3] MES is known for its minimal binding to most metal ions, high solubility in water, and low permeability through biological membranes.[1][4][5] These properties make it a suitable buffer for a variety of applications, including cell culture media, electrophoresis, and enzyme assays.[2][4][6] This document provides a detailed protocol for the preparation of a 0.5M MES buffer solution with a final pH of 6.0.

Quantitative Data Summary

For the preparation of 1 liter of 0.5M MES buffer solution at pH 6.0, the following quantitative data should be referenced.

ReagentMolecular Weight ( g/mol )ConcentrationQuantity for 1 L
MES Free Acid195.24[1][2][7]0.5 M97.62 g[4][8]
10 N Sodium Hydroxide (NaOH)40.00As needed for pH adjustment~13.6 mL[8]
Deionized Water (dH₂O)18.02-Up to 1 L

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 0.5M MES buffer solution at pH 6.0.

Materials and Equipment:

  • MES free acid powder (MW: 195.24 g/mol )

  • 10 N Sodium Hydroxide (NaOH) solution

  • Deionized water (dH₂O)

  • Beaker (appropriate size for the final volume)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Volumetric flask (for the final volume)

  • Spatula and weighing paper/boat

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Procedure:

  • Weighing MES Free Acid: Accurately weigh 97.62 g of MES free acid powder using an analytical balance.[4][8]

  • Initial Dissolution: Add the weighed MES powder to a beaker containing approximately 800 mL of deionized water.[8] Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the MES powder is completely dissolved. The initial pH of the solution will be acidic, around 3.23.[8]

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the MES solution.

    • While continuously stirring, slowly add 10 N NaOH dropwise to the solution to raise the pH.[9]

    • Monitor the pH closely. Continue adding NaOH until the pH of the solution reaches 6.0. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Once the desired pH of 6.0 is achieved, carefully transfer the solution to a 1 L volumetric flask.

  • Bringing to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.

  • Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Store the prepared 0.5M MES buffer solution at 4°C.[2][4] For applications requiring sterility, the buffer can be filter-sterilized through a 0.22 µm filter. Autoclaving is generally not recommended as it may lead to degradation.[2]

Experimental Workflow Diagram

MES_Buffer_Preparation cluster_start Preparation Start cluster_steps Protocol Steps cluster_end Final Product start Start weigh 1. Weigh 97.62g MES Free Acid start->weigh dissolve 2. Dissolve in ~800mL dH₂O with stirring weigh->dissolve adjust_ph 3. Adjust pH to 6.0 with 10N NaOH dissolve->adjust_ph final_volume 4. Transfer to 1L Volumetric Flask adjust_ph->final_volume add_water 5. Add dH₂O to 1L mark final_volume->add_water mix 6. Mix Thoroughly add_water->mix end 0.5M MES Buffer pH 6.0 mix->end

Caption: Workflow for preparing 0.5M MES buffer, pH 6.0.

References

Application Note: Utilizing MES Buffer for Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is a member of the "Good's" buffers, which were developed to be effective biological buffers with minimal interaction with biological systems.[1][2] With a pKa of approximately 6.1 at 25°C, MES is an excellent choice for maintaining a stable pH environment within the range of 5.5 to 6.7.[1][3] Its low UV absorbance, compatibility with a wide range of biological molecules, and minimal binding of metal ions make it a versatile tool in protein purification, particularly in chromatography applications.[1][4][5] This document provides a detailed protocol for the use of MES buffer in protein purification workflows.

Properties and Advantages of MES Buffer

MES buffer offers several advantages in the context of protein purification:

  • pH Stability: It provides reliable pH control in the slightly acidic range of 5.5 to 6.7, which is crucial for the stability and activity of many proteins.[1]

  • Low Metal Ion Binding: MES shows negligible binding to many divalent cations such as Ca²⁺, Mg²⁺, and Mn²⁺, making it an ideal non-coordinating buffer for experiments involving metal ions.[2][5]

  • Minimal UV Absorbance: Its low absorbance in the UV range makes it suitable for spectrophotometric protein quantification without significant interference.[4]

  • Chemical Stability: MES is chemically stable and resistant to oxidation-reduction reactions.[3]

  • Versatility: It is widely used in various biochemical and molecular biology experiments, including enzyme assays, cell culture, and electrophoresis.[4][5][6]

Data Presentation: Properties of MES Buffer

The following table summarizes the key quantitative properties of MES buffer.

PropertyValueNotes
Molecular Weight 195.24 g/mol For the free acid form.[1]
pKa (25°C) ~6.1[7]
Effective pH Range 5.5 - 6.7[8][9]
Solubility in Water (0°C) 0.65 M[7]
Metal Ion Binding Weakly binds Ca, Mg, Mn. Negligible binding with Cu(II).[2][10]
UV Absorbance Minimal[4]

Decision-Making Workflow for Buffer Selection

Choosing the correct buffer is a critical first step in designing a protein purification strategy. The following diagram illustrates the decision-making process that would lead a researcher to select MES buffer.

G cluster_0 start Start: Define Protein Purification Needs pi_check Is the protein's isoelectric point (pI) known? start->pi_check ph_req Is a working pH between 5.5 and 6.7 required? pi_check->ph_req Yes pi_check->ph_req No, but acidic pH needed chrom_type What is the primary chromatography method? ph_req->chrom_type Yes consider_other Consider Alternative Buffers (e.g., Acetate, Citrate, Phosphate) ph_req->consider_other No cation_exchange Cation Exchange chrom_type->cation_exchange Cation Exchange other_chrom Other Methods (SEC, Affinity) chrom_type->other_chrom Other metal_ions Does the experiment involve metal ions? cation_exchange->metal_ions select_mes Select MES Buffer cation_exchange->select_mes MES is a good non-competing buffer other_chrom->metal_ions metal_ions->select_mes Yes, and chelation is a concern metal_ions->select_mes No, but pH is optimal

Caption: Decision workflow for selecting MES buffer.

Experimental Protocols

Protocol 1: Preparation of 0.5 M MES Stock Solution, pH 6.0

Materials:

  • MES free acid (MW: 195.24 g/mol )[1]

  • High-purity, deionized water

  • 10 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm sterile filter unit

Procedure:

  • Weigh MES Powder: For 1 liter of 0.5 M MES solution, weigh out 97.62 g of MES free acid.[11]

  • Dissolve in Water: Add the MES powder to a beaker containing approximately 800 mL of deionized water.[11] Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Adjust pH: Place the calibrated pH electrode in the solution. Slowly add 10 N NaOH dropwise while continuously monitoring the pH.[12] Continue adding NaOH until the pH reaches 6.0.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.[11]

  • Sterilization and Storage: For long-term storage and to prevent microbial growth, sterile filter the solution through a 0.22 µm filter.[1] Store the buffer at 4°C.

Protocol 2: Protein Purification using Cation Exchange Chromatography with MES Buffer

This protocol provides a general workflow for purifying a protein with a pI above the buffer pH using a cation exchange column.

Buffers Required:

  • Binding Buffer (Buffer A): 25 mM MES, pH 6.0

  • Elution Buffer (Buffer B): 25 mM MES, pH 6.0, 1 M NaCl

Procedure:

  • Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes (CV) of Binding Buffer (Buffer A). Ensure the pH and conductivity of the eluate match that of the Binding Buffer.

  • Sample Preparation and Loading:

    • Ensure the protein sample is in the Binding Buffer. This can be achieved through dialysis or buffer exchange using a desalting column.

    • The sample should have low ionic strength to ensure efficient binding to the column.

    • Load the prepared sample onto the equilibrated column.

  • Washing: After loading, wash the column with 5-10 CV of Binding Buffer to remove any unbound proteins.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration. This is typically achieved by mixing the Binding Buffer (A) and Elution Buffer (B). A common gradient is from 0% to 100% Buffer B over 20 CV.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for protein content (e.g., using A280 absorbance) and purity (e.g., using SDS-PAGE). Pool the fractions containing the purified protein of interest.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for protein purification using MES buffer in cation exchange chromatography.

G cluster_1 Protein Purification Workflow with MES Buffer prep_buffer Prepare MES Buffers (Binding & Elution) equilibrate Equilibrate Cation Exchange Column with MES Binding Buffer prep_buffer->equilibrate prep_sample Prepare Protein Sample (Buffer Exchange into MES) load_sample Load Protein Sample onto Column prep_sample->load_sample equilibrate->load_sample wash Wash Column with MES Binding Buffer load_sample->wash elute Elute Protein with Salt Gradient in MES Buffer wash->elute collect Collect Eluted Fractions elute->collect analyze Analyze Fractions (SDS-PAGE, A280) collect->analyze analyze->elute Optimize gradient pool Pool Pure Fractions analyze->pool Fractions are pure

Caption: Workflow for cation exchange chromatography.

Conclusion

MES buffer is a robust and reliable buffering agent for a variety of protein purification applications, particularly those requiring a slightly acidic pH.[1][4] Its chemical stability, low metal ion affinity, and transparency to UV light make it an excellent choice for techniques like cation exchange chromatography.[2][3][6] By following the detailed protocols and understanding the properties outlined in this application note, researchers can effectively incorporate MES buffer into their protein purification strategies to achieve high-purity protein samples.

References

Application Notes and Protocols for MES Monohydrate in Plant Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of MES monohydrate (2-(N-morpholino)ethanesulfonic acid monohydrate) as a buffering agent in plant cell culture media. Maintaining a stable pH is critical for optimal cell growth, differentiation, and the production of secondary metabolites. MES is a non-toxic, zwitterionic buffer widely used to stabilize the pH of plant culture media, typically within the optimal range of 5.5 to 6.7.[1][2][3][4][5][6][7]

Data Presentation: this compound Concentrations

The optimal concentration of this compound can vary depending on the plant species, the specific culture system (e.g., callus, suspension, protoplast), and the basal medium formulation. The following table summarizes recommended MES concentrations from various studies.

Plant Species/Culture TypeBasal MediumThis compound ConcentrationOptimal pHNotes
Arabidopsis thaliana Murashige & Skoog (MS)0.01% - 0.1% (w/v)~5.8Concentrations in this range have been shown to promote root growth. A concentration of 1% (w/v) was found to be inhibitory.[8]
Soybean (Glycine max) Gamborg's B53 mM and 20 mM5.4 - 5.6Used in protocols for Agrobacterium-mediated transformation.[9]
Maize (Zea mays) Sand Culture2.0 mM4.0 - 7.0MES had notable effects on mineral nutrient uptake.[10]
Apple (Malus domestica) Protoplast Culture5 mMNot SpecifiedUsed for the isolation and culture of protoplasts from leaf mesophyll.[11]
General Protoplast Culture Not Specified10 mM5.8A common concentration for maintaining the viability and regeneration of protoplasts.[12]

Experimental Protocols

Protocol 1: Preparation of MES-Buffered Murashige & Skoog (MS) Medium (1 L)

This protocol describes the preparation of a standard MS medium supplemented with this compound for general plant cell culture.

Materials:

  • Murashige & Skoog Basal Salt Mixture

  • Sucrose

  • myo-Inositol

  • Vitamins (as required)

  • Plant Growth Regulators (e.g., auxins, cytokinins)

  • This compound (C₆H₁₃NO₄S·H₂O, MW: 213.25 g/mol )

  • Potassium Hydroxide (KOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Distilled or deionized water

  • Agar (for solid medium)

Procedure:

  • Dissolve Basal Salts: To approximately 800 mL of distilled water in a 1 L beaker, add the MS basal salt mixture and stir until fully dissolved.

  • Add Organic Supplements: Add sucrose, myo-inositol, and any required vitamins to the solution. Stir until dissolved.

  • Add this compound: Weigh the desired amount of this compound (refer to the table above for guidance, e.g., for a 0.05% solution, add 0.5 g). Add it to the beaker and stir until it is completely dissolved.

  • Add Plant Growth Regulators: Add the required plant growth regulators from stock solutions.

  • Adjust pH: Calibrate a pH meter and adjust the pH of the medium to the desired value (typically 5.8 for most plant cultures) using 1N KOH to increase the pH or 1N HCl to decrease it.[13]

  • Final Volume Adjustment: Bring the final volume of the medium to 1 L with distilled water.

  • Add Gelling Agent (for solid medium): If preparing a solid medium, add agar (typically 7-8 g/L) and heat the medium while stirring until the agar is completely dissolved.

  • Sterilization: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes. Note that autoclaving MES solutions can cause them to turn yellow, though this does not significantly change the pH.[14] For heat-sensitive compounds, filter sterilization is recommended.

  • Storage: Store the sterilized medium at 4°C in the dark until use.

Protocol 2: Preparation of MES-Buffered Gamborg's B5 Medium (1 L)

This protocol is suitable for the culture of various plant species, including soybean.

Materials:

  • Gamborg's B5 Basal Salt Mixture

  • Sucrose

  • Vitamins

  • Plant Growth Regulators

  • This compound

  • KOH or HCl for pH adjustment

  • Distilled or deionized water

  • Agar (for solid medium)

Procedure:

  • Dissolve Components: In a 1 L beaker, dissolve the Gamborg's B5 basal salt mixture, sucrose, and vitamins in approximately 800 mL of distilled water.

  • Add this compound: Add the desired amount of this compound (e.g., for a 3 mM solution, add approximately 0.64 g) and stir until dissolved.[9]

  • Add Growth Regulators: Add the required plant growth regulators.

  • Adjust pH: Adjust the pH of the medium to the desired level (e.g., 5.6) using KOH or HCl.[9]

  • Final Volume: Adjust the final volume to 1 L with distilled water.

  • Add Gelling Agent and Sterilize: Follow steps 7-9 from Protocol 1 for adding a gelling agent (if needed) and for sterilization and storage.

Signaling Pathways and Experimental Workflows

A stable apoplastic pH, maintained by MES, is crucial for the perception and transduction of key plant hormones like auxin and cytokinin, and it also plays a role in the plant's response to environmental cues.

Influence of Stable Apoplastic pH on Auxin Signaling

Auxin plays a central role in cell elongation and root development. The "acid growth" hypothesis suggests that auxin promotes cell elongation by activating plasma membrane H+-ATPases, which pump protons into the apoplast, lowering its pH and activating cell wall-loosening enzymes.[15] A stable, slightly acidic apoplastic pH maintained by MES ensures the optimal activity of these H+-ATPases and the downstream signaling cascade. Furthermore, rapid auxin responses involve a Ca2+ influx, which is also influenced by the apoplastic pH.[16]

AuxinSignaling cluster_extracellular Apoplast (Stabilized pH by MES) cluster_membrane Plasma Membrane cluster_intracellular Cytosol Auxin Auxin AUX1 AUX1 (Auxin Influx Carrier) Auxin->AUX1 Enters cell Ca_Channel Ca2+ Channel Auxin->Ca_Channel Activates H_ions_out H+ Auxin_in Auxin AUX1->Auxin_in H_ATPase H+-ATPase H_ATPase->H_ions_out Pumps H+ out Ca_ions_in Ca2+ Ca_Channel->Ca_ions_in Influx TIR1_AFB TIR1/AFB Receptors Auxin_in->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF Transcription Factors Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Gene_Expression->H_ATPase Upregulates Cell_Elongation Cell Elongation Gene_Expression->Cell_Elongation Leads to

Caption: Stable apoplastic pH influences auxin influx and H+-ATPase activity.

Influence of Stable Apoplastic pH on Cytokinin Signaling

The binding of cytokinins to their receptors, such as AHK3 and AHK4, is pH-dependent, with increased binding observed at a higher pH (around 6.5-7.0).[13] By preventing drastic drops in apoplastic pH caused by cellular metabolism, MES ensures that cytokinin receptors can efficiently perceive the hormone signal, leading to the activation of the downstream phosphorelay signaling cascade.

CytokininSignaling cluster_extracellular Apoplast (Stabilized pH by MES) cluster_membrane Plasma Membrane cluster_intracellular Cytosol to Nucleus Cytokinin Cytokinin AHK AHK Receptors (e.g., AHK3, AHK4) Cytokinin->AHK Binds to (pH-dependent) AHPs AHPs (Histidine Phosphotransfer Proteins) AHK->AHPs Phosphorylates ARRs_B Type-B ARRs (Response Regulators) AHPs->ARRs_B Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression ARRs_B->Gene_Expression Activates Cell_Division Cell Division & Differentiation Gene_Expression->Cell_Division Leads to

Caption: Stable apoplastic pH is crucial for efficient cytokinin perception.

Experimental Workflow: Preparing MES-Buffered Plant Culture Medium

The following diagram illustrates the general workflow for preparing a plant cell culture medium containing this compound.

MediaPreparationWorkflow Start Start Dissolve_Salts Dissolve Basal Salts in ~80% Final Volume of Water Start->Dissolve_Salts Add_Organics Add Sucrose, Vitamins, and other Organic Supplements Dissolve_Salts->Add_Organics Add_MES Add this compound Add_Organics->Add_MES Add_PGRs Add Plant Growth Regulators Add_MES->Add_PGRs Adjust_pH Adjust pH to Desired Level (e.g., 5.8) Add_PGRs->Adjust_pH Adjust_Volume Adjust to Final Volume with Water Adjust_pH->Adjust_Volume Add_Gelling_Agent Add Gelling Agent (if solid medium) and Heat to Dissolve Adjust_Volume->Add_Gelling_Agent Dispense Dispense into Culture Vessels Add_Gelling_Agent->Dispense Sterilize Sterilize by Autoclaving Dispense->Sterilize End Ready for Use Sterilize->End

Caption: Workflow for preparing MES-buffered plant culture medium.

References

MES Buffer for Denaturing Gel Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In protein analysis, denaturing polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The choice of buffer system is critical for achieving optimal resolution and accurate results. MES (2-(N-morpholino)ethanesulfonic acid) buffer, when used as a running buffer with Bis-Tris gels, offers a robust system for the electrophoresis of small to medium-sized proteins under denaturing conditions. Its lower pKa compared to MOPS buffer allows for faster run times.[1][2] This document provides a detailed guide to the preparation and use of MES buffer for denaturing gel electrophoresis.

Quantitative Data Summary

The following tables provide a summary of the recipes and running conditions for denaturing gel electrophoresis using MES buffer.

Table 1: MES SDS Running Buffer Recipes

Buffer Component 20X Stock Concentration 1X Working Concentration Amount for 1 Liter of 20X Stock
MES (2-(N-morpholino)ethanesulfonic acid)1 M50 mM195.2 g
Tris Base1 M50 mM121.1 g
Sodium Dodecyl Sulfate (SDS)2% (w/v)0.1% (w/v)20 g
Ethylenediaminetetraacetic acid (EDTA)20 mM1 mM6.0 g
Final pH ~7.3~7.3Adjust with HCl/NaOH if necessary
Final Volume 1 L1 L-

To prepare 1 liter of 1X MES SDS Running Buffer, dilute 50 ml of the 20X stock solution with 950 ml of deionized water.[3][4]

Table 2: Typical Electrophoresis Running Conditions

Parameter Condition Notes
Recommended Gel Type Bis-Tris Precast Gels (e.g., 4-12%, 12%)MES buffer is optimized for use with Bis-Tris gels.[1][3]
Voltage 200 V (constant)Running at a constant voltage is recommended.[4][5]
Approximate Run Time 35-45 minutesRun time may vary based on gel percentage and equipment.[5][6]
Expected Current (per gel) Start: ~110-125 mA, End: ~70-80 mACurrent will decrease over the course of the run.[5]
Protein Separation Range ~2 to 200 kDaIdeal for small to medium-sized proteins.[7][8]

Experimental Protocols

I. Preparation of 1X MES SDS Running Buffer
  • From 20X Stock: To prepare 1 liter of 1X MES SDS Running Buffer, add 50 ml of 20X MES SDS Running Buffer stock to 950 ml of deionized water.[4]

  • From Powder: To prepare 1 liter of 20X MES SDS Running Buffer from scratch, dissolve the amounts listed in Table 1 in 800 ml of deionized water. Adjust the pH to approximately 7.3 if necessary, and then bring the final volume to 1 liter with deionized water.[5] Do not use acid or base to adjust the pH of the 1X running buffer.[5]

II. Sample Preparation (Denaturing and Reducing Conditions)
  • In a microcentrifuge tube, combine the following:

    • Protein sample: x µl (up to 40 µg of total protein)

    • 4X LDS Sample Buffer: 2.5 µl

    • 10X Reducing Agent (e.g., DTT): 1 µl

    • Deionized Water: to a final volume of 10 µl

  • Vortex the tube to ensure thorough mixing.[4]

  • Heat the sample at 70°C for 10 minutes.[4][7]

  • Centrifuge the sample briefly to collect the contents at the bottom of the tube.[4]

  • The sample is now ready for loading onto the gel.

III. Gel Electrophoresis Procedure
  • Apparatus Assembly:

    • Use a precast Bis-Tris polyacrylamide gel.

    • Remove the comb and rinse the wells with 1X MES SDS Running Buffer.[9]

    • Assemble the gel cassette(s) into the electrophoresis tank.

  • Buffer Addition:

    • Fill the inner (upper) buffer chamber with approximately 200 ml of 1X MES SDS Running Buffer. Check for any leaks.

    • Fill the outer (lower) buffer chamber with approximately 600 ml of 1X MES SDS Running Buffer.[7]

    • For reduced samples, it is recommended to add a protein antioxidant to the 1X running buffer in the upper chamber to maintain the reduced state of the proteins during electrophoresis.[7][10]

  • Sample Loading:

    • Carefully load the prepared protein samples and molecular weight markers into the wells.

  • Electrophoresis:

    • Connect the electrophoresis tank to the power supply.

    • Run the gel at a constant voltage of 200 V for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.[5][6]

  • Gel Removal and Post-Electrophoresis Processing:

    • Once the electrophoresis is complete, turn off the power supply and disassemble the apparatus.

    • Carefully remove the gel from the cassette.

    • The gel can now be stained (e.g., with Coomassie Brilliant Blue), or processed for Western blotting.

Diagrams

Denaturing_Gel_Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_post Analysis Buffer_Prep Prepare 1X MES Running Buffer Apparatus_Assembly Assemble Gel Apparatus Sample_Prep Prepare Protein Samples (Denature & Reduce) Sample_Loading Load Samples & Markers Sample_Prep->Sample_Loading Buffer_Addition Add Running Buffer to Tank Apparatus_Assembly->Buffer_Addition Buffer_Addition->Sample_Loading Run_Gel Apply Voltage (200V, ~35 min) Sample_Loading->Run_Gel Gel_Removal Remove Gel from Cassette Run_Gel->Gel_Removal Staining Staining (e.g., Coomassie) Gel_Removal->Staining Western_Blot Western Blotting Gel_Removal->Western_Blot

Caption: Workflow for denaturing gel electrophoresis using MES buffer.

References

Application Notes and Protocols for MES Buffer in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that has gained significant traction in the field of nanotechnology, particularly in the synthesis and functionalization of nanoparticles. Its unique properties, including a pKa of 6.15 (effective buffering range pH 5.5-6.7), low metal-binding affinity, and compatibility with many biological molecules, make it a versatile tool for researchers.[1] These application notes provide detailed protocols and insights into the use of MES buffer for the synthesis of various nanoparticles and its role in drug delivery applications.

Key Applications of MES Buffer in Nanoparticle Technology

MES buffer plays several critical roles in nanoparticle synthesis and application, including:

  • pH Control: Maintaining a stable pH is crucial for controlling nanoparticle size, morphology, and surface charge during synthesis.

  • Reducing and Stabilizing Agent: In some syntheses, particularly for gold nanoparticles, MES can act as both a reducing agent and a capping agent, influencing particle formation and stability.

  • Coupling Agent for Bioconjugation: MES is a preferred buffer for EDC/NHS chemistry, facilitating the covalent attachment of biomolecules like antibodies and peptides to the nanoparticle surface. This is critical for targeted drug delivery and biosensing applications.[2][3]

  • Formulation Buffer: Its biocompatibility makes it a suitable buffer for the formulation and storage of nanoparticles intended for biological applications.

I. Gold Nanoparticle (AuNP) Synthesis using MES Buffer

MES buffer can be utilized as a reducing and stabilizing agent in the synthesis of gold nanoparticles, offering an alternative to the traditional citrate reduction method. The use of MES can influence the final particle size and surface properties, which is particularly advantageous for applications in diagnostics and therapeutics.

Experimental Protocol: MES-based Synthesis of Gold Nanoparticles

This protocol describes a one-step synthesis of AuNPs using MES buffer.

Materials:

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • HAuCl₄ (Gold(III) chloride trihydrate)

  • Deionized (DI) water

Procedure:

  • Prepare a 100 mM MES buffer solution in DI water.

  • In a flask, add 4 mL of the 100 mM MES buffer to 36 mL of DI water.

  • Heat the solution to 100°C with vigorous stirring.

  • Rapidly inject 1 mL of 20 mM aqueous HAuCl₄ solution.

  • Continue heating and stirring for 10 minutes. The solution will change color, indicating the formation of AuNPs.

  • Allow the solution to cool to room temperature while stirring.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak), Dynamic Light Scattering (DLS) for size distribution, and Transmission Electron Microscopy (TEM) for morphology.

Quantitative Data Summary:

ParameterValueReference
MES Concentration100 mM[4]
HAuCl₄ Concentration20 mM (stock), final ~0.5 mM[4]
Reaction Temperature100°C[4]
Resulting AuNP sizeVaries with conditions, typically in the 10-50 nm range[4]

Logical Workflow for AuNP Synthesis:

AuNP_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_characterization Characterization MES_sol Prepare 100 mM MES Buffer Mix Mix MES buffer and DI water MES_sol->Mix HAuCl4_sol Prepare 20 mM HAuCl₄ Inject Inject HAuCl₄ HAuCl4_sol->Inject Heat Heat to 100°C Mix->Heat Heat->Inject React React for 10 min Inject->React Cool Cool to RT React->Cool UVVis UV-Vis Spectroscopy Cool->UVVis DLS Dynamic Light Scattering Cool->DLS TEM Transmission Electron Microscopy Cool->TEM

Caption: Workflow for the synthesis of gold nanoparticles using MES buffer.

II. Silver Nanoparticle (AgNP) Synthesis

While MES is not as commonly reported as a primary reducing agent for silver nanoparticles compared to agents like sodium borohydride or citrate, its buffering capacity is crucial for controlling the pH during synthesis, which in turn affects the nanoparticle size and stability. Maintaining a pH within the effective range of MES (5.5-6.7) can help achieve reproducible results.

Experimental Protocol: pH-Controlled Synthesis of Silver Nanoparticles

This protocol outlines a general method for AgNP synthesis where MES buffer is used to control the pH.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • MES buffer (0.1 M, pH 6.0)

  • Deionized (DI) water

Procedure:

  • Prepare a 1 mM AgNO₃ solution in DI water.

  • Prepare a 2 mM NaBH₄ solution in DI water. Keep this solution cold.

  • In a flask, add 50 mL of the 1 mM AgNO₃ solution and 10 mL of 0.1 M MES buffer (pH 6.0).

  • Place the flask in an ice bath and stir vigorously.

  • Slowly add the cold NaBH₄ solution dropwise to the AgNO₃ solution.

  • A color change to yellow indicates the formation of AgNPs.

  • Continue stirring for an additional 30 minutes.

  • Characterize the synthesized AgNPs.

Quantitative Data Summary:

ParameterValueReference
AgNO₃ Concentration1 mM[5]
NaBH₄ Concentration2 mM[5]
MES Buffer0.1 M, pH 6.0General Practice
TemperatureIce bath[5]
Expected AgNP size5-20 nm[5]

III. Polymeric Nanoparticle Synthesis

The synthesis of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), often involves emulsion or nanoprecipitation methods. While MES buffer is not a direct reactant, its inclusion in the aqueous phase can be critical for maintaining a stable pH, which can influence the encapsulation efficiency of pH-sensitive drugs and the surface charge of the resulting nanoparticles.

Conceptual Protocol: Emulsion-Solvent Evaporation for PLGA Nanoparticle Synthesis with MES Buffer

Materials:

  • PLGA

  • Drug to be encapsulated

  • Ethyl acetate

  • Poly(vinyl alcohol) (PVA)

  • MES buffer (0.1 M, pH 6.5)

Procedure:

  • Dissolve PLGA and the drug in ethyl acetate to form the organic phase.

  • Dissolve PVA in MES buffer (0.1 M, pH 6.5) to form the aqueous phase.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the ethyl acetate.

  • Collect the nanoparticles by centrifugation, wash with DI water to remove excess PVA, and then lyophilize for storage.

Workflow for PLGA Nanoparticle Synthesis:

PLGA_Synthesis cluster_phases Phase Preparation cluster_emulsification Emulsification & Solidification cluster_purification Purification Organic Dissolve PLGA & Drug in Ethyl Acetate Emulsify Homogenize Organic & Aqueous Phases Organic->Emulsify Aqueous Dissolve PVA in MES Buffer Aqueous->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Centrifuge Centrifugation Evaporate->Centrifuge Wash Wash with DI Water Centrifuge->Wash Lyophilize Lyophilization Wash->Lyophilize

Caption: General workflow for PLGA nanoparticle synthesis using an emulsion method with MES buffer.

IV. MES Buffer in Nanoparticle Functionalization and Drug Delivery

MES buffer is instrumental in the surface modification of nanoparticles for drug delivery, particularly for attaching targeting ligands or drugs via carbodiimide chemistry.

Experimental Protocol: Antibody Conjugation to Carboxylated Nanoparticles using EDC/NHS in MES Buffer

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., AuNPs, Quantum Dots)

  • Antibody (or other amine-containing ligand)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., Tris or ethanolamine)

Procedure:

  • Resuspend the carboxylated nanoparticles in 0.1 M MES buffer (pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Centrifuge the nanoparticles to remove excess EDC/NHS and resuspend in fresh MES buffer.

  • Immediately add the antibody solution to the activated nanoparticles. The antibody should also be in a suitable buffer (MES or PBS).

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching buffer to block any unreacted NHS-esters.

  • Purify the antibody-conjugated nanoparticles by centrifugation or size exclusion chromatography to remove unconjugated antibodies.

Signaling Pathway Visualization (Conceptual):

While MES buffer does not directly influence intracellular signaling pathways, the nanoparticles it helps to create can. For instance, an antibody-conjugated nanoparticle designed for cancer therapy might target a cell surface receptor like EGFR, leading to the inhibition of downstream pro-survival pathways.

Signaling_Pathway cluster_cell Cancer Cell NP Antibody-NP (synthesis assisted by MES) EGFR EGFR NP->EGFR Binds & Blocks PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Conceptual inhibition of the EGFR signaling pathway by an antibody-nanoparticle conjugate.

Impact of MES Buffer on Drug Loading and Release

The pH maintained by MES buffer during nanoparticle synthesis and drug loading can significantly impact the efficiency of these processes, especially for pH-sensitive drugs.

  • Drug Loading: For ionizable drugs, the pH of the loading medium determines the charge of both the drug and the nanoparticle surface. By using MES buffer to maintain a pH where the drug and nanoparticle have opposite charges, electrostatic interactions can enhance drug loading efficiency. For instance, loading a positively charged drug onto negatively charged PLGA nanoparticles would be favored at a pH above the pKa of the drug's amine group but below the pKa of PLGA's carboxyl groups.

  • Drug Release: Nanoparticles that are designed for pH-responsive drug release can be influenced by the buffering environment. While MES is primarily used during synthesis, the principles of pH-dependent release are critical. For example, a drug loaded at a pH maintained by MES might be released more readily in the acidic environment of a tumor or endosome.

Quantitative Data on pH-Dependent Drug Release (Illustrative):

Nanoparticle SystemDrugpH of Release MediumCumulative Release (%)Reference
Chitosan-coated MSNsCamptothecin7.4~20% after 120h[6]
Chitosan-coated MSNsCamptothecin6.4~50% after 120h[6]
Iron Oxide NPsNorfloxacin5.0 (loading pH)Higher uptake in macrophages[7]
Iron Oxide NPsNorfloxacin10.0 (loading pH)Lower uptake in macrophages[7]

Conclusion

MES buffer is a valuable and versatile tool in the synthesis and functionalization of a wide range of nanoparticles. Its ability to maintain a stable pH in a biologically relevant range, coupled with its non-coordinating nature with most metal ions, makes it an excellent choice for producing nanoparticles with controlled properties. Furthermore, its crucial role in bioconjugation chemistry is indispensable for the development of targeted drug delivery systems. The protocols and data presented here provide a foundation for researchers to effectively utilize MES buffer in their nanoparticle-based research and development endeavors. Further exploration into its role in the synthesis of a broader range of nanoparticle types and its direct impact on drug release kinetics will continue to expand its utility in nanomedicine.

References

MES Monohydrate: Enhancing Fixation and Imaging for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(N-morpholino)ethanesulfonic acid monohydrate (MES monohydrate) is a zwitterionic buffer that has gained prominence in biological research due to its favorable characteristics. As one of "Good's buffers," it is noted for its stability, minimal interaction with biological molecules, and a pKa of 6.15, making it an effective buffer in the pH range of 5.5 to 7.0.[1] These properties make MES an excellent candidate for use in fixation and imaging protocols for various microscopy techniques, including fluorescence and electron microscopy. Proper fixation is critical for preserving cellular structures and antigenicity, and the choice of buffer can significantly impact the quality of the resulting images.[2] This document provides detailed application notes and protocols for the use of this compound in microscopy.

Advantages of MES Buffer in Microscopy

Compared to more traditional buffers like phosphate-buffered saline (PBS), MES offers several advantages in specific microscopy applications:

  • Preservation of Cytoskeletal Structures: MES-based buffers, often referred to as "Cytoskeleton Buffers," are particularly effective at preserving delicate structures like actin filaments and microtubules.[3][4]

  • Reduced Precipitation: Unlike phosphate buffers, MES does not form precipitates with divalent cations such as Ca²⁺ and Mg²⁺, which can be crucial in certain experimental conditions.[5][6]

  • Optimal pH for Specific Fixatives: The acidic to neutral pH range of MES buffer can be advantageous when working with certain fixatives or when specific cellular compartments are the focus of the study.

  • Minimal Interference: MES is known for its low reactivity with many biological molecules and enzymes, which can be beneficial for preserving enzymatic activity or for subsequent immunolabeling procedures.[7]

Data Presentation: Comparison of Common Buffers in Microscopy

While direct quantitative studies comparing MES and other buffers for fixation and imaging are not abundant in the literature, the following table summarizes the key properties and typical applications based on established knowledge.

PropertyMES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline)Cacodylate Buffer
Optimal pH Range 5.5 - 7.0[1]5.8 - 8.0[5]5.0 - 7.4
pKa (at 25°C) 6.157.26.27
Interaction with Divalent Cations MinimalForms precipitates with Ca²⁺ and Mg²⁺[5][6]Does not precipitate
Toxicity LowLowContains arsenic (toxic)
Primary Applications in Microscopy Cytoskeleton preservation, immunofluorescence, cryo-EM of specific structures.[3][4][8]General immunofluorescence, histology.[9][10][11]Standard for transmission electron microscopy.[2][12]
Advantages Preserves delicate structures, no precipitation with divalent cations, low reactivity.[3][4][5]Isotonic, widely used and well-established.[5]Excellent buffering capacity for EM fixation.
Disadvantages Not ideal for applications requiring a more alkaline pH.Can inhibit some enzymatic reactions and precipitates with certain ions.[5][7]Highly toxic and requires special handling and disposal.

Experimental Protocols

Protocol 1: MES-Based Fixation for Immunofluorescence of the Cytoskeleton

This protocol is optimized for the preservation of actin filaments and microtubules in cultured cells.

Materials:

  • This compound

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • EGTA

  • Sucrose

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary and secondary antibodies

  • Mounting medium with DAPI

Solutions:

  • 10x Cytoskeleton Buffer (CB) Stock:

    • 100 mM MES

    • 1.38 M KCl

    • 30 mM MgCl₂

    • 20 mM EGTA

    • Adjust pH to 6.1 with KOH. Store at 4°C.

  • 1x Cytoskeleton Buffer with Sucrose (CBS):

    • Dilute 10x CB stock to 1x with distilled water.

    • Add sucrose to a final concentration of 0.32 M. Prepare fresh.

  • 4% Paraformaldehyde (PFA) in 1x CBS:

    • Prepare a 16% PFA stock solution in water.

    • Dilute the 16% PFA stock to a final concentration of 4% in 1x CBS. Prepare fresh and handle in a fume hood.

  • Permeabilization Buffer: 0.5% Triton X-100 in 1x CBS.

  • Blocking Buffer: 5% BSA in 1x CBS.

  • Antibody Dilution Buffer: 1% BSA in 1x CBS.

Procedure:

  • Wash: Gently wash cells grown on coverslips three times with pre-warmed (37°C) 1x CBS.

  • Fixation: Fix the cells with 4% PFA in 1x CBS for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with 1x CBS.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 5-10 minutes at room temperature.

  • Wash: Wash the cells three times with 1x CBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Antibody Dilution Buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash: Wash the cells three times with 1x CBS, 5 minutes each wash.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in Antibody Dilution Buffer for 1 hour at room temperature, protected from light.

  • Wash: Wash the cells three times with 1x CBS, 5 minutes each wash, protected from light.

  • Counterstain and Mount: Briefly rinse with distilled water, counterstain with DAPI if desired, and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence or confocal microscope.

Protocol 2: MES-Buffered Glutaraldehyde Fixation for Transmission Electron Microscopy (TEM)

This protocol is a general guideline for using MES buffer in TEM fixation, particularly when the presence of phosphate might be undesirable.

Materials:

  • This compound

  • Glutaraldehyde (EM grade)

  • Osmium Tetroxide

  • Uranyl Acetate

  • Ethanol series (50%, 70%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin embedding medium

Solutions:

  • 0.1 M MES Buffer:

    • Dissolve this compound in distilled water to a final concentration of 0.1 M.

    • Adjust pH to 6.1 with NaOH.

  • Primary Fixative: 2.5% Glutaraldehyde in 0.1 M MES Buffer. Prepare fresh.

  • Secondary Fixative: 1% Osmium Tetroxide in 0.1 M MES Buffer.

Procedure:

  • Primary Fixation: Fix small tissue samples (~1 mm³) in Primary Fixative for 1-2 hours at 4°C.

  • Wash: Rinse the samples three times with 0.1 M MES Buffer for 10 minutes each.

  • Secondary Fixation: Post-fix the samples in Secondary Fixative for 1 hour at 4°C.

  • Wash: Rinse the samples three times with distilled water for 10 minutes each.

  • En Bloc Staining: Stain the samples with 1% aqueous uranyl acetate for 1 hour at room temperature in the dark.

  • Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%, 100%) for 10 minutes at each concentration.

  • Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% epoxy resin overnight.

  • Embedding: Embed the samples in fresh epoxy resin and polymerize at 60°C for 48 hours.

  • Sectioning and Imaging: Cut ultrathin sections, stain with lead citrate, and examine with a transmission electron microscope.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_fix Fixation & Permeabilization cluster_immuno Immunolabeling cluster_final Final Steps cell_culture Cell Culture on Coverslip wash1 Wash (1x CBS) cell_culture->wash1 fixation Fixation (4% PFA in 1x CBS) wash1->fixation wash2 Wash (1x CBS) fixation->wash2 permeabilization Permeabilization (Triton X-100) wash2->permeabilization wash3 Wash (1x CBS) permeabilization->wash3 blocking Blocking (BSA) wash3->blocking primary_ab Primary Antibody blocking->primary_ab wash4 Wash (1x CBS) primary_ab->wash4 secondary_ab Secondary Antibody wash4->secondary_ab wash5 Wash (1x CBS) secondary_ab->wash5 mount Mount wash5->mount imaging Imaging mount->imaging

Caption: Immunofluorescence Staining Workflow using MES Buffer.

G start Tissue Sample (~1mm³) primary_fix Primary Fixation (2.5% Glutaraldehyde in 0.1M MES) start->primary_fix wash1 Wash (0.1M MES Buffer) primary_fix->wash1 secondary_fix Secondary Fixation (1% Osmium Tetroxide in 0.1M MES) wash1->secondary_fix wash2 Wash (Distilled Water) secondary_fix->wash2 stain En Bloc Staining (Uranyl Acetate) wash2->stain dehydrate Dehydration (Ethanol Series) stain->dehydrate infiltrate Infiltration (Propylene Oxide & Resin) dehydrate->infiltrate embed Embedding (Epoxy Resin) infiltrate->embed section Ultrathin Sectioning embed->section image TEM Imaging section->image

Caption: TEM Sample Preparation Workflow with MES Buffer.

References

Application Notes and Protocols for MES Running Buffer Preparation for Bis-Tris Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of MES (2-(N-morpholino)ethanesulfonic acid) SDS running buffer, which is specifically formulated for use with Bis-Tris polyacrylamide gels for the separation of small to medium-sized proteins under denaturing conditions.

Introduction

Bis-Tris gels, in conjunction with MES SDS running buffer, offer a neutral pH electrophoresis system that enhances protein stability and provides sharp, well-resolved protein bands. This system is particularly advantageous for separating proteins with molecular weights ranging from approximately 2 kDa to 200 kDa. The MES buffer system maintains a stable pH of around 7.3 during electrophoresis, which minimizes protein modifications that can occur at the higher pH of traditional Tris-Glycine SDS-PAGE systems.[1]

Data Presentation

The following tables summarize the compositions for the 20X MES SDS Running Buffer stock solution and the 1X working solution.

Table 1: Composition of 20X MES SDS Running Buffer Stock Solution

ComponentMolarity (1X)Molarity (20X)Amount for 1 Liter of 20X Stock
MES (FW: 195.24 g/mol )50 mM1 M195.2 g
Tris Base (FW: 121.14 g/mol )50 mM1 M121.1 g
SDS0.1% (w/v)2% (w/v)20 g
EDTA (FW: 292.24 g/mol )1 mM20 mM5.8 g

Note: Some formulations may use slightly different concentrations. For example, some sources indicate a 20X concentration of 69.3 mM SDS and 20.5 mM EDTA.[2][3] The final 1X concentration remains consistent across most protocols.[4][5][6]

Table 2: Composition of 1X MES SDS Running Buffer Working Solution

ComponentFinal Concentration
MES50 mM
Tris50 mM
SDS0.1% (w/v)
EDTA1 mM

Experimental Protocols

Preparation of 1 Liter of 20X MES SDS Running Buffer Stock Solution

  • Reagent Preparation : Accurately weigh the following high-purity reagents:

    • MES: 195.2 g[2][7]

    • Tris Base: 121.1 g[7]

    • SDS: 20 g[2][7]

    • EDTA: 5.8 g

  • Dissolution : In a 1-liter beaker, add approximately 800 mL of deionized water.

  • Mixing : While stirring with a magnetic stir bar, add the weighed MES, Tris Base, EDTA, and SDS to the water.

  • Complete Dissolution : Continue stirring until all components are completely dissolved. This may take some time.

  • Volume Adjustment : Once dissolved, transfer the solution to a 1-liter graduated cylinder and add deionized water to bring the final volume to 1 liter.

  • pH Check : The pH of the 20X solution should be approximately 7.3. It is generally not necessary to adjust the pH with acid or base.[2]

  • Storage : Store the 20X MES SDS Running Buffer at room temperature or at 4°C.[8][9] If stored at 4°C, some precipitation of SDS may occur. If this happens, warm the solution to room temperature and mix until the precipitate redissolves before use.[8]

Preparation of 1 Liter of 1X MES SDS Running Buffer Working Solution

  • Dilution : To prepare a 1X working solution, dilute 50 mL of the 20X MES SDS Running Buffer stock solution with 950 mL of deionized water.[10][11][12]

  • Mixing : Mix the solution thoroughly.

  • Usage : The 1X MES SDS Running Buffer is now ready for use in the electrophoresis tank. For optimal results, it is recommended to use freshly prepared 1X buffer for each electrophoresis run.

For Reducing SDS-PAGE (Optional)

For the separation of proteins under reducing conditions, an antioxidant should be added to the 1X MES SDS Running Buffer in the upper (cathode) chamber of the electrophoresis apparatus to prevent the re-oxidation of reduced protein samples during the run.

  • Antioxidant Addition : Add a protein antioxidant (e.g., NuPAGE™ Antioxidant) to the 1X MES SDS Running Buffer in the upper chamber immediately before starting the electrophoresis. A common recommendation is to add 1 mL of a 200X antioxidant stock to 200 mL of 1X running buffer.[11]

Mandatory Visualization

Experimental Workflow for MES Running Buffer Preparation

MES_Buffer_Preparation cluster_stock 20X Stock Solution Preparation cluster_working 1X Working Solution Preparation weigh Weigh Reagents (MES, Tris, SDS, EDTA) dissolve Dissolve in 800 mL Deionized Water weigh->dissolve adjust_vol Adjust Volume to 1 L with Deionized Water dissolve->adjust_vol store_stock Store 20X Stock at Room Temperature or 4°C adjust_vol->store_stock dilute Dilute 50 mL of 20X Stock with 950 mL Deionized Water store_stock->dilute Use as needed mix Mix Thoroughly dilute->mix ready 1X Buffer Ready for Use mix->ready

Caption: Workflow for preparing 20X stock and 1X working MES SDS running buffer.

References

Application Note and Protocol: A Step-by-Step Guide to Adjusting MES Buffer pH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer developed by Dr. Norman Good and his colleagues.[1] It is widely used in biochemistry, molecular biology, and cell culture due to its favorable characteristics.[2] MES has a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[3][4] Its advantages include high water solubility, minimal permeability through biological membranes, and low absorption in the UV and visible light spectrums.[1][3] Furthermore, MES does not typically form complexes with most metal ions, making it a suitable choice for experiments involving metal ions.[5] Accurate pH adjustment of MES buffer is critical for ensuring the stability and activity of biological molecules and for the reproducibility of experimental results.

Materials and Equipment

Reagents:

  • MES free acid (M.W.: 195.24 g/mol ) or MES sodium salt (M.W.: 217.22 g/mol )

  • Sodium hydroxide (NaOH) solution (e.g., 1N or 10N)

  • Hydrochloric acid (HCl) solution (e.g., 1N)[6]

  • High-purity, deionized (DI) water

Equipment:

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Beakers or flasks

  • Graduated cylinders

  • Volumetric flask

Experimental Protocol: Preparing and Adjusting 0.1 M MES Buffer (pH 6.0)

This protocol details the preparation of 1 liter of 0.1 M MES buffer with a target pH of 6.0.

Step 1: Calculation and Weighing

  • Calculate the required mass of MES free acid for a 0.1 M solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 1 L × 195.24 g/mol = 19.52 g

  • Using an analytical balance, accurately weigh 19.52 g of MES free acid powder.

Step 2: Dissolution

  • Pour approximately 800 mL of deionized water into a beaker.[7]

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Slowly add the weighed MES powder to the water while stirring to facilitate dissolution.[8]

Step 3: pH Meter Calibration

  • Before use, ensure the pH meter is properly calibrated according to the manufacturer's instructions using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

Step 4: Initial pH Measurement and Adjustment

  • Immerse the calibrated pH electrode into the MES solution.

  • The initial pH of a solution made with MES free acid will be acidic.

  • Begin the pH adjustment by slowly adding a sodium hydroxide (NaOH) solution (e.g., 1N or 10N) dropwise to the stirring MES solution.[8]

  • Continuously monitor the pH reading. Allow the reading to stabilize after each addition of NaOH before adding more.[9]

  • Continue adding NaOH until the pH of the solution reaches the target of 6.0.

  • Note: If you overshoot the target pH, you can add a dilute solution of hydrochloric acid (HCl) dropwise to lower the pH. However, it is best to add the base slowly to avoid this.

Step 5: Final Volume Adjustment

  • Once the target pH is achieved, transfer the buffer solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to the 1 L mark.[8]

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

Step 6: Final pH Verification and Storage

  • Re-check the pH of the final solution to ensure it is still at the target value.

  • Store the prepared MES buffer in a sterile, airtight container at 4°C.[3] The buffer is typically stable for several months under these conditions.[3]

Data Presentation

Table 1: Properties of MES Buffer

PropertyValueReference(s)
pKa (at 25°C)6.15[3]
Effective Buffering RangepH 5.5 - 6.7[2][3]
Molecular Weight (Free Acid)195.24 g/mol [9]
Molecular Weight (Sodium Salt)217.22 g/mol [9]

Table 2: Effect of Temperature on the pKa of MES Buffer

Temperature (°C)pKaReference(s)
206.15[10]
256.15[1]
375.97[1]

Note: The pKa of buffers containing amino groups, like MES, generally decreases as the temperature increases.[11][12]

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for adjusting MES buffer pH.

MES_Buffer_pH_Adjustment_Workflow start Start calculate_weigh 1. Calculate & Weigh MES Powder start->calculate_weigh dissolve 2. Dissolve MES in ~80% of Final Volume of dH₂O calculate_weigh->dissolve calibrate_ph 3. Calibrate pH Meter dissolve->calibrate_ph measure_initial_ph 4. Measure Initial pH calibrate_ph->measure_initial_ph check_ph Is pH at Target? measure_initial_ph->check_ph is_ph_low Is pH < Target? check_ph->is_ph_low No adjust_volume 5. Adjust to Final Volume with dH₂O check_ph->adjust_volume Yes add_naoh Add NaOH Dropwise while stirring is_ph_low->add_naoh Yes add_hcl Add HCl Dropwise while stirring is_ph_low->add_hcl No add_naoh->measure_initial_ph add_hcl->measure_initial_ph verify_ph 6. Verify Final pH adjust_volume->verify_ph end_node End: Store Buffer at 4°C verify_ph->end_node

References

Application Notes and Protocols for MES Buffer in In Vitro Drug Dissolution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the use of 2-(N-morpholino)ethanesulfonic acid (MES) buffer in in vitro drug dissolution studies. MES is a zwitterionic buffer, one of the "Good's buffers," known for its excellent biochemical compatibility and stability. Its properties make it a valuable tool in pharmaceutical development, particularly for specific drug delivery systems.

Application Notes

1. Introduction to MES Buffer

MES buffer has a pKa of approximately 6.15 at 25°C, providing a buffering range from pH 5.5 to 6.7. This pH range is particularly relevant for simulating the conditions of the small intestine. Key characteristics of MES buffer that are advantageous for dissolution studies include:

  • High Water Solubility: MES is highly soluble in water, facilitating the preparation of concentrated buffer stock solutions.

  • Low Metal Ion Binding: Unlike phosphate and citrate buffers, MES exhibits negligible binding to many metal ions, which is crucial when studying metallodrugs or formulations containing metal excipients.

  • Chemical and Enzymatic Stability: MES is chemically and enzymatically stable, ensuring the integrity of the dissolution medium throughout the study.

  • Minimal UV/Visible Absorbance: MES has low absorbance in the UV and visible range, which is beneficial for spectrophotometric analysis of the dissolved drug.

  • Biocompatibility: It is generally considered biocompatible and is not metabolized by cells.

2. Applications in Drug Dissolution Studies

MES buffer is particularly well-suited for the following applications in in vitro drug dissolution:

  • Liposomal Formulations: The zwitterionic nature of MES is advantageous for studying the release of drugs from liposomes.

  • Nanoparticle Drug Delivery Systems: Its low ionic strength and non-coordinating nature make it a suitable medium for assessing drug release from various nanoparticle formulations.

  • pH-Sensitive Formulations: The buffering range of MES is ideal for investigating the dissolution of enteric-coated or other pH-dependent drug delivery systems that are designed to release their payload in the upper intestine.

  • Weakly Acidic Drugs: For weakly acidic drugs, MES buffer can provide a more physiologically relevant dissolution environment compared to standard buffers like phosphate.

3. Comparison with Other Common Buffers

The choice of buffer can significantly impact the dissolution profile of a drug. Here is a comparison of MES buffer with other commonly used dissolution media:

PropertyMES BufferPhosphate BufferBicarbonate Buffer
Buffering Range 5.5 - 6.76.2 - 8.2 (pKa2)Physiologically relevant, but requires CO2 control
Metal Ion Binding NegligibleCan precipitate with polyvalent cationsCan interact with certain ions
Physiological Relevance Good for simulating intestinal pHCommonly used in compendial methodsMost physiologically relevant for the small intestine
Ease of Use Simple to prepare and stableEasy to prepareTechnically challenging to maintain pH

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of 0.1 M MES Buffer

This protocol describes the preparation of a 0.1 M MES buffer solution at a desired pH (e.g., pH 6.5).

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment (e.g., 1 N solutions)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Weighing MES: For 1 L of 0.1 M MES buffer, weigh out 19.52 g of MES free acid.

  • Dissolving: Add the MES powder to approximately 800 mL of deionized water in a beaker with a magnetic stir bar. Stir until the powder is completely dissolved. The initial pH will be acidic.

  • pH Adjustment: Place the beaker on the magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add a 1 N NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the desired pH (e.g., 6.5) is reached. If you overshoot the pH, you can adjust back with a dilute HCl solution.

  • Final Volume: Once the desired pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 1 L with deionized water.

  • Storage: Store the buffer solution at 4°C. For long-term storage, filtration through a 0.22 µm filter is recommended to ensure sterility.

Protocol 2: General In Vitro Drug Dissolution Study Using USP Apparatus 2 (Paddle Apparatus)

This protocol outlines a general procedure for conducting a drug dissolution study using MES buffer.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (typically 900 mL)

  • Paddles

  • Water bath for temperature control (37 ± 0.5 °C)

  • Prepared MES buffer (e.g., 0.1 M, pH 6.5)

  • Drug dosage form (e.g., tablets, capsules)

  • Syringes and filters for sampling

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Media Preparation and Degassing: Prepare a sufficient volume of MES buffer as described in Protocol 1. Degas the buffer before use to prevent the formation of air bubbles on the dosage form and apparatus, which can interfere with dissolution.

  • Apparatus Setup:

    • Set up the dissolution apparatus according to the manufacturer's and USP guidelines.

    • Fill the dissolution vessels with a specified volume of MES buffer (e.g., 900 mL).

    • Equilibrate the temperature of the dissolution medium to 37 ± 0.5 °C.

    • Set the paddle rotation speed to a specified rate (e.g., 50 or 75 rpm).

  • Sample Introduction: Carefully drop one unit of the dosage form into each dissolution vessel. Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Sample Filtration: Immediately filter the withdrawn sample through a suitable filter (e.g., 0.45 µm) to remove any undissolved drug particles.

  • Media Replacement (Optional but Recommended): If a significant volume of sample is removed, replace it with an equal volume of fresh, pre-warmed MES buffer to maintain a constant volume and sink conditions.

  • Sample Analysis: Analyze the filtered samples for drug concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point. Plot the percentage of drug dissolved versus time to obtain the dissolution profile.

Data Presentation

The following table template can be used to summarize the quantitative data from a comparative drug dissolution study.

Time (minutes)% Drug Dissolved in MES Buffer (pH 6.5) (Mean ± SD)% Drug Dissolved in Phosphate Buffer (pH 6.8) (Mean ± SD)% Drug Dissolved in Simulated Intestinal Fluid (pH 6.5) (Mean ± SD)
0000
5
10
15
30
45
60
90
120

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_analysis Analysis Phase prep_buffer Prepare MES Buffer (Protocol 1) degas_buffer Degas Buffer prep_buffer->degas_buffer prep_apparatus Set up Dissolution Apparatus degas_buffer->prep_apparatus add_drug Introduce Drug Dosage Form prep_apparatus->add_drug start_dissolution Start Dissolution Test (Protocol 2) add_drug->start_dissolution sampling Collect Samples at Time Points start_dissolution->sampling filter_sample Filter Samples sampling->filter_sample analyze_sample Analyze Drug Concentration (e.g., HPLC, UV-Vis) filter_sample->analyze_sample calculate_release Calculate % Drug Released analyze_sample->calculate_release generate_profile Generate Dissolution Profile calculate_release->generate_profile MES_Advantages cluster_properties Key Properties cluster_applications Suitable Applications mes MES Buffer pka pKa ~6.15 (pH 5.5 - 6.7) mes->pka enables solubility High Water Solubility mes->solubility facilitates metal_binding Low Metal Ion Binding mes->metal_binding prevents stability Chemically & Enzymatically Stable mes->stability ensures ph_sensitive pH-Sensitive Drugs pka->ph_sensitive weak_acids Weakly Acidic Drugs pka->weak_acids liposomes Liposomal Formulations solubility->liposomes nanoparticles Nanoparticle Systems metal_binding->nanoparticles stability->liposomes stability->nanoparticles

Application Notes and Protocols: MES Buffer in Capillary Electrochromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MES Buffer in Capillary Electrochromatography

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic biological buffer that has gained significant traction in the field of capillary electrochromatography (CEC).[1][2] CEC is a powerful separation technique that combines the high separation efficiency of high-performance liquid chromatography (HPLC) with the favorable plug-like flow profile of capillary electrophoresis (CE).[3] The choice of buffer is critical in CEC as it influences the electroosmotic flow (EOF), analyte ionization, and ultimately, the separation selectivity and resolution.[4]

MES is particularly well-suited for CEC applications due to a unique combination of properties. It possesses a pKa of approximately 6.15, providing a stable buffering range between pH 5.5 and 6.7.[5][6] This pH range is advantageous for the separation of a wide variety of analytes, including acidic, basic, and neutral compounds.[7][8] Furthermore, MES exhibits low ionic mobility, which minimizes excessive current generation and associated Joule heating, even at higher concentrations.[1][4] Its low UV absorbance at wavelengths typically used for detection (around 200-280 nm) ensures minimal interference with analyte detection.[9] Unlike phosphate buffers, MES does not significantly chelate with metal ions, making it a robust choice for analyses where metal ions are present.[5][10]

These characteristics make MES an excellent buffer for developing reproducible and efficient CEC methods for the analysis of pharmaceuticals, biomolecules, and other complex mixtures.

Key Applications of MES Buffer in CEC

The properties of MES buffer make it suitable for a range of applications in capillary electrochromatography:

  • Separation of Acidic, Basic, and Neutral Compounds: The ability to maintain a stable pH in the mid-range allows for the simultaneous analysis of compounds with varying pKa values. By controlling the pH with MES buffer, the charge state of ionizable analytes can be manipulated to achieve optimal separation.[7][8]

  • Analysis of Pharmaceutical Compounds: Many drug molecules are ionizable, making their separation pH-dependent. MES buffer provides the stable pH environment required for the reproducible analysis of active pharmaceutical ingredients (APIs) and their impurities.

  • Protein and Peptide Separations: MES buffer has been successfully employed for the separation of proteins in CEC.[11] Its zwitterionic nature and low tendency to interact with proteins help to maintain protein stability and achieve high-resolution separations.

  • Chiral Separations: In CEC, chiral separations are often pH-dependent. The stable buffering capacity of MES is beneficial when developing chiral separation methods using chiral stationary phases or chiral additives in the mobile phase.

Quantitative Data Summary

The following tables summarize the key properties of MES buffer and typical experimental parameters used in capillary electrochromatography.

Table 1: Physicochemical Properties of MES Buffer

PropertyValueReference(s)
Chemical FormulaC₆H₁₃NO₄S[5]
Molecular Weight195.24 g/mol [5]
pKa (at 25°C)6.15[5]
Useful pH Range5.5 - 6.7[6][9]
UV Absorbance (A290)≤ 0.05 a.u. (for a 20% w/w solution)[9]
Metal Ion BindingNegligible for Ca²⁺, Mg²⁺, Mn²⁺; Weak for Cu²⁺[5]

Table 2: Typical MES Buffer Parameters in Capillary Electrochromatography

ParameterTypical RangeNotesReference(s)
Concentration10 - 50 mMHigher concentrations can increase buffering capacity but may also increase current.[12][13]
pH5.5 - 6.7The optimal pH depends on the pKa of the analytes. A pH around 6.0 is common.[11]
Organic Modifier10 - 80% Acetonitrile or MethanolThe type and concentration of the organic modifier are critical for adjusting analyte retention and separation selectivity.[7]
Applied Voltage10 - 30 kVHigher voltages can lead to faster separations but also increased Joule heating.[14]

Experimental Protocols

Protocol 1: Preparation of a 0.5 M MES Stock Solution (pH 6.0)

This protocol provides a method for preparing a concentrated stock solution of MES buffer, which can then be diluted to the desired working concentration.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • 0.2 µm syringe filter

Procedure:

  • Weigh out 97.62 g of MES free acid.[1]

  • Add the MES powder to a beaker containing approximately 800 mL of dH₂O.[1]

  • Place the beaker on a stir plate and add a stir bar to dissolve the powder completely.

  • Once dissolved, place the pH electrode into the solution and monitor the pH.

  • Slowly add 10 N NaOH dropwise while stirring to adjust the pH to 6.0. Be cautious not to overshoot the target pH.[1]

  • Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.[1]

  • For sterilization and removal of particulates, filter the solution through a 0.2 µm filter.

  • Store the stock solution at 2-8°C. The solution is stable for several months.[1]

Protocol 2: General Capillary Electrochromatography Method for Separation of a Mixture of Acidic, Basic, and Neutral Compounds

This protocol outlines a general starting point for developing a CEC separation method using MES buffer. Optimization of the buffer concentration, pH, organic modifier content, and applied voltage will be necessary for specific applications.

Instrumentation and Consumables:

  • Capillary Electrochromatography system with UV detector

  • Fused-silica capillary packed with a C18 stationary phase (e.g., 3 µm particle size, 75 µm I.D., 50 cm total length)

  • MES buffer (e.g., 20 mM, pH 6.0)

  • Acetonitrile (ACN)

  • Sample containing a mixture of acidic, basic, and neutral analytes dissolved in a suitable solvent (e.g., 50:50 ACN:water)

Procedure:

  • Mobile Phase Preparation: Prepare the running buffer by mixing the MES stock solution, dH₂O, and ACN to achieve the desired final concentrations. For example, a 20 mM MES buffer with 50% ACN can be prepared by mixing appropriate volumes of the 0.5 M MES stock, dH₂O, and ACN. Degas the mobile phase by sonication or vacuum filtration.

  • Capillary Conditioning:

    • Flush the new capillary with 1 N NaOH for 30 minutes.

    • Flush with dH₂O for 15 minutes.

    • Flush with the mobile phase for at least 30 minutes to equilibrate the stationary phase.

  • Sample Injection: Inject the sample using either electrokinetic or pressure-assisted injection. A typical injection might be 5 kV for 5 seconds or 0.5 psi for 10 seconds.

  • Separation: Apply a voltage of 20 kV. The polarity will depend on the charge of the analytes and the direction of the EOF.

  • Detection: Monitor the separation at a suitable wavelength (e.g., 214 nm or 254 nm) based on the UV absorbance characteristics of the analytes.

  • Data Analysis: Identify and quantify the analytes based on their migration times and peak areas.

Visualizations

The following diagrams illustrate the experimental workflow of capillary electrochromatography and the logical relationships governing the choice of MES buffer.

CEC_Workflow cluster_prep Preparation cluster_cec CEC Analysis cluster_data Data Processing Buffer_Prep Buffer Preparation (e.g., 20 mM MES, pH 6.0) Mobile_Phase_Prep Mobile Phase Preparation (Buffer + Organic Modifier) Buffer_Prep->Mobile_Phase_Prep Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Injection Sample Injection Sample_Prep->Injection Capillary_Conditioning Capillary Conditioning Mobile_Phase_Prep->Capillary_Conditioning Equilibration System Equilibration (with Mobile Phase) Capillary_Conditioning->Equilibration Equilibration->Injection Separation Separation (Applied Voltage) Injection->Separation Detection Detection (UV Detector) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Peak Integration & Analysis Data_Acquisition->Analysis MES_Advantages cluster_properties Key Properties cluster_benefits Benefits in CEC cluster_outcomes Analytical Outcomes MES MES Buffer pKa pKa ≈ 6.15 (pH range 5.5-6.7) MES->pKa UV Low UV Absorbance MES->UV Mobility Low Ionic Mobility MES->Mobility Chelation No Significant Metal Chelation MES->Chelation pH_Control Stable pH Control in Mid-Range pKa->pH_Control enables Detection_Sensitivity High Detection Sensitivity UV->Detection_Sensitivity leads to Joule_Heating Reduced Joule Heating Mobility->Joule_Heating results in Robustness Method Robustness Chelation->Robustness contributes to Separation Efficient Separation of Acidic, Basic & Neutral Analytes pH_Control->Separation facilitates Reproducibility High Reproducibility Detection_Sensitivity->Reproducibility improves Joule_Heating->Reproducibility enhances Robustness->Reproducibility ensures

References

Troubleshooting & Optimization

Navigating MES Buffer Precipitation in Cold Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing MES (2-(N-morpholino)ethanesulfonic acid) buffer precipitation during cold storage. By understanding the properties of MES and following best practices, you can ensure the stability and reliability of your buffered solutions for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it used?

A1: MES is a zwitterionic buffer, one of the "Good's" buffers, widely used in biochemistry and molecular biology.[1] Its pKa of approximately 6.15 at 20-25°C makes it an excellent choice for maintaining a stable pH in the range of 5.5 to 6.7.[2][3] MES is favored for its high water solubility, minimal interaction with metal ions, and limited interference with biological reactions.[1][3]

Q2: Why does my MES buffer precipitate when stored in the cold (e.g., at 4°C)?

A2: Precipitation of MES buffer during cold storage is a common issue primarily due to the temperature-dependent solubility of its components.[2] While MES is highly soluble in water at room temperature, its solubility decreases as the temperature drops.[4] A saturated solution of MES at 0°C is approximately 0.65 M.[4] If your buffer concentration is near or exceeds this limit, the MES molecules can crystallize out of the solution at lower temperatures.

Q3: Is the MES free acid or the MES sodium salt more likely to precipitate?

A3: While direct comparative solubility data at low temperatures is limited, the MES free acid form is generally considered more likely to precipitate than its sodium salt. The pH of a solution of MES free acid is in the acidic range of 2.5 to 5.0.[4] When you prepare a MES buffer, you typically dissolve the free acid and adjust the pH upwards with a base like sodium hydroxide (NaOH). This converts a portion of the less soluble free acid into the more soluble sodium salt. Therefore, at a lower pH within the buffering range, a higher proportion of the buffer is in the free acid form, which may increase the risk of precipitation in the cold.

Q4: Can the pH of the MES buffer affect its stability in cold storage?

A4: Yes, the pH can influence the stability of your MES buffer. The pKa of MES, the pH at which the concentrations of the free acid and its conjugate base (the sodium salt) are equal, changes slightly with temperature.[5] More importantly, the ratio of the less soluble free acid to the more soluble sodium salt is dictated by the buffer's pH. A lower pH will have a higher proportion of the free acid, potentially increasing the likelihood of precipitation at cold temperatures.

Q5: How can I prevent my MES buffer from precipitating in the cold?

A5: To prevent precipitation, you can:

  • Use a lower concentration of MES buffer: If your experimental conditions permit, using a lower buffer concentration can prevent it from exceeding its solubility limit at cold temperatures.

  • Prepare the buffer at the temperature of use: If possible, preparing the buffer at the cold temperature at which it will be used can help ensure that the components remain in solution.

  • Filter the buffer after preparation: Filtering the buffer through a 0.22 µm filter after it has reached its storage temperature can remove any initial micro-precipitates that could act as nucleation sites for further crystallization.[2]

  • Adjust the pH at room temperature before cold storage: Ensure the pH is correctly adjusted to be within the optimal buffering range (5.5-6.7).

Troubleshooting Guide: MES Buffer Precipitation

This guide provides a step-by-step approach to addressing precipitation in your MES buffer during cold storage.

Problem: A white precipitate is observed in the MES buffer after storage at 4°C.

Step 1: Visual Inspection and Initial Diagnosis

  • Observe the precipitate: Note the amount and nature of the precipitate. Is it a fine powder or larger crystals?

  • Check the buffer's concentration and pH: Verify the intended concentration and pH of your buffer. Higher concentrations are more prone to precipitation.

Step 2: Attempt to Redissolve the Precipitate

  • Warm the buffer: Gently warm the buffer to room temperature or slightly above (e.g., 37°C) with gentle agitation. Do not overheat, as this can degrade the buffer.

  • Observe for dissolution: If the precipitate dissolves upon warming, the issue is likely due to the temperature-dependent solubility of the MES components.

Step 3: Corrective Actions

  • If the precipitate redissolves upon warming:

    • Use the buffer at room temperature: If your experiment allows, use the buffer after it has been warmed and the precipitate has redissolved.

    • Dilute the buffer: If you need to store it cold, consider diluting the buffer to a lower concentration before returning it to cold storage.

    • Re-filter the solution: After warming and redissolving, filter the buffer through a 0.22 µm filter before placing it back in the cold. This can remove any remaining micro-crystals that could seed further precipitation.

  • If the precipitate does NOT redissolve upon warming:

    • The precipitate may not be MES: The precipitate could be due to contamination or the interaction of MES with other components in your solution.

    • Prepare a fresh batch of buffer: It is recommended to discard the precipitated buffer and prepare a fresh solution, paying close attention to the quality of reagents and water.

Quantitative Data Summary

The following table summarizes the known solubility data for MES.

CompoundTemperature (°C)Solubility (Molarity)
MES Free Acid0~0.65 M[4]
MES Free Acid25Highly Soluble[6]
MES Sodium Salt20~2.3 M[7]

Experimental Protocol: Testing MES Buffer Stability

This protocol outlines a method to assess the stability of your MES buffer preparation at low temperatures.

Objective: To determine if a specific MES buffer formulation will precipitate upon cold storage.

Materials:

  • MES free acid

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • High-purity water (e.g., Milli-Q or deionized)

  • pH meter

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

  • Refrigerator or cold room (4°C)

  • Vortex mixer or magnetic stirrer

Methodology:

  • Prepare the MES Buffer:

    • Dissolve the desired amount of MES free acid in about 80% of the final volume of high-purity water.

    • While stirring, slowly add NaOH solution to adjust the pH to the desired value (e.g., 6.0).

    • Bring the solution to the final volume with high-purity water.

  • Initial Observation:

    • Observe the freshly prepared buffer at room temperature. It should be a clear, colorless solution.

  • Filtration:

    • Filter the buffer solution through a 0.22 µm sterile filter into a sterile container.

  • Cold Storage:

    • Place the container of MES buffer in a refrigerator or cold room at 4°C.

  • Monitoring for Precipitation:

    • Visually inspect the buffer for any signs of precipitation (cloudiness, crystals) at regular intervals (e.g., 1, 4, 12, and 24 hours) and then daily for a week.

  • Analysis of Results:

    • If no precipitation is observed after the desired storage period, the buffer formulation is considered stable under those conditions.

    • If precipitation occurs, note the time it took to appear. This information can be used to adjust the buffer concentration or pH in future preparations.

Visualizations

MES_Troubleshooting_Workflow Troubleshooting MES Buffer Precipitation start Precipitate observed in MES buffer at 4°C check_concentration Is buffer concentration >0.5M? start->check_concentration check_ph Is pH below 6.0? check_concentration->check_ph No warm_buffer Warm buffer to room temperature check_concentration->warm_buffer Yes check_ph->warm_buffer No check_ph->warm_buffer Yes observe_dissolution Does precipitate dissolve? warm_buffer->observe_dissolution use_or_dilute Use at RT, dilute for cold storage, or re-filter cold observe_dissolution->use_or_dilute Yes prepare_fresh Prepare fresh buffer at lower concentration or higher pH observe_dissolution->prepare_fresh No end_stable Buffer is stable use_or_dilute->end_stable

Caption: Troubleshooting workflow for MES buffer precipitation.

MES_Solubility_Factors Factors Influencing MES Buffer Stability in Cold Storage cluster_factors Key Factors cluster_effects Effects Temperature Temperature Solubility Solubility of MES (Free Acid & Sodium Salt) Temperature->Solubility Lower Temp Decreases Solubility Concentration Buffer Concentration Precipitation Precipitation Risk Concentration->Precipitation Higher Conc. Increases Risk pH Buffer pH pH->Solubility Lower pH favors less soluble free acid Solubility->Precipitation Lower Solubility Increases Risk

Caption: Relationship between factors affecting MES buffer stability.

References

how to prevent MES buffer from turning yellow upon autoclaving

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper sterilization of MES (2-(N-morpholino)ethanesulfonic acid) buffer. Addressing the common issue of yellowing upon autoclaving, this guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and performance of your buffer.

Troubleshooting Guide: MES Buffer Discoloration

Issue: MES buffer solution turns yellow after preparation and sterilization.

Potential Cause Troubleshooting Steps Recommended Action
Autoclaving The high temperatures used in autoclaving can cause chemical degradation or oxidation of the MES buffer, resulting in a yellow appearance.[1][2][3][4]Do not autoclave MES buffer. Use sterile filtration as the primary method for sterilization.[3][4]
Aging or Improper Storage Prolonged storage at room temperature or exposure to light can lead to gradual oxidation and yellowing of the buffer.[1][5]Store the prepared MES buffer at 4°C in a dark or amber bottle to protect it from light.[5]
Contaminants in Water or Reagents Impurities in the water or MES powder could react and cause discoloration.Use high-purity, nuclease-free water and analytical grade MES for buffer preparation.

Frequently Asked Questions (FAQs)

Q1: Why does my MES buffer turn yellow when I autoclave it?

A1: The yellowing of MES buffer upon autoclaving is a known issue caused by heat-induced degradation or oxidation of the MES molecule.[1][2][3][4] While the exact identity of the yellow compound is not fully characterized, it is an indicator that the buffer's chemical integrity has been compromised.[5]

Q2: Is it safe to use MES buffer that has turned yellow?

A2: While some studies and anecdotal reports suggest that the pH of the yellowed buffer may not significantly change, using a discolored buffer is not recommended for critical applications.[1][5] The presence of degradation products could potentially interfere with downstream experiments, leading to irreproducible results. For routine applications like some Western blots, some users have reported no issues, but it is generally advised to discard the yellowed buffer.

Q3: What is the recommended method for sterilizing MES buffer?

A3: The recommended and safest method for sterilizing MES buffer is sterile filtration.[3][4] This is typically done using a 0.22 µm or 0.45 µm pore size filter, which effectively removes bacteria without exposing the buffer to high temperatures that can cause degradation.[6]

Q4: How should I store my sterile MES buffer?

A4: To maintain its stability, MES buffer should be stored at 4°C and protected from light.[5] Using an amber bottle or wrapping the container in aluminum foil can help prevent photodegradation. Properly stored, a sterile-filtered MES buffer solution is typically stable for several months.

Q5: Can I prepare a concentrated stock of MES buffer and sterilize it?

A5: Yes, you can prepare a concentrated stock solution (e.g., 0.5 M) and sterilize it by filtration. This sterile stock can then be diluted with sterile, nuclease-free water to the desired working concentration under aseptic conditions.

Comparison of Sterilization Methods for MES Buffer

The following table summarizes the key differences between autoclaving and sterile filtration for MES buffer sterilization:

Parameter Autoclaving Sterile Filtration (0.22 µm)
Effect on Color Causes yellow discoloration.[1][4][5]No change in color.
Chemical Integrity Leads to degradation/oxidation of MES.[1][2][3]Preserves the chemical structure of MES.
pH Stability pH may not change significantly, but not guaranteed.[1][5]pH remains stable.
Sterility Assurance HighHigh (removes bacteria).
Recommendation Not Recommended. [3][4]Highly Recommended. [3][4]

Experimental Protocol: Preparation and Sterile Filtration of 0.1 M MES Buffer

This protocol outlines the steps for preparing a 0.1 M MES buffer solution and sterilizing it using filtration.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • High-purity, nuclease-free water

  • 10 N NaOH solution

  • Calibrated pH meter

  • Sterile graduated cylinders and beakers

  • Sterile 0.22 µm bottle-top filter or syringe filter

  • Sterile storage bottle (amber or wrapped in foil)

Procedure:

  • Dissolve MES: In a beaker, dissolve 19.52 g of MES free acid in approximately 800 mL of nuclease-free water. Stir with a sterile magnetic stir bar until the powder is completely dissolved.

  • Adjust pH: Place the beaker on a magnetic stir plate and immerse the calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise while monitoring the pH. Continue adding NaOH until the desired pH (typically between 5.5 and 6.7) is reached.

  • Adjust Final Volume: Once the desired pH is achieved, transfer the solution to a sterile graduated cylinder and add nuclease-free water to bring the final volume to 1 L.

  • Sterile Filtration:

    • For larger volumes, use a sterile 0.22 µm bottle-top filtration unit. Attach the unit to a sterile collection bottle and apply a vacuum to draw the buffer through the filter.

    • For smaller volumes, a sterile syringe filter can be used. Draw the buffer into a sterile syringe, attach the filter, and dispense the buffer into a sterile collection tube or bottle.

  • Storage: Tightly cap the sterile storage bottle and label it with the buffer name, concentration, pH, and date of preparation. Store the bottle at 4°C, protected from light.

Visual Guides

MES_Sterilization_Workflow start Start: Need to sterilize MES buffer decision Is the buffer heat-stable? start->decision autoclave Autoclave at 121°C for 15-20 min decision->autoclave  Yes   filter_sterilize Use 0.22 µm sterile filter decision->filter_sterilize No (e.g., MES) end_autoclave Result: Degraded, yellow buffer (Not Recommended) autoclave->end_autoclave end_filter Result: Sterile, clear buffer (Recommended) filter_sterilize->end_filter

Caption: Decision workflow for sterilizing buffers.

MES_Degradation cluster_before Before Autoclaving cluster_after After Autoclaving MES_clear MES Buffer (Clear Solution) autoclave Autoclaving (High Temperature) MES_clear->autoclave MES_yellow Degraded MES Products (Yellow Solution) autoclave->MES_yellow Degradation/ Oxidation

Caption: MES buffer degradation upon autoclaving.

References

Technical Support Center: Optimizing MES Buffer for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for using 2-(N-morpholino)ethanesulfonic acid (MES) buffer in enzyme kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it a good choice for enzyme kinetics?

MES is a zwitterionic biological buffer, one of the original "Good's buffers". It is favored in many biochemical and biological research applications for several key properties:

  • Optimal pH Range: MES has a pKa of approximately 6.15 at 25°C, providing reliable buffering capacity in the slightly acidic pH range of 5.5 to 6.7. This is ideal for enzymes that exhibit maximum activity in this range.

  • Minimal Metal Ion Binding: MES buffer shows poor affinity for most metal ions, which is a significant advantage for studying metalloenzymes where other buffers (like phosphate or Tris) might chelate essential metal cofactors and interfere with the reaction.

  • High Stability: It is chemically and enzymatically stable, ensuring it doesn't degrade or interfere with the reaction being studied.

  • Low UV Absorbance: MES has minimal absorbance in the UV spectrum, making it highly compatible with spectrophotometric assays used to monitor enzyme activity.

  • Biological Inertness: As a zwitterionic buffer, it is not absorbed through cell membranes.

Q2: What is the optimal concentration of MES buffer for an enzyme assay?

There is no single optimal concentration; it must be determined empirically for each specific enzyme and set of experimental conditions. While a concentration of 0.1 M is commonly used, the ideal concentration is a balance between maintaining a stable pH (buffering capacity) and avoiding potential enzyme inhibition. High buffer concentrations can sometimes inhibit enzyme activity. Therefore, it is recommended to perform a concentration titration (e.g., 25 mM, 50 mM, 100 mM, 200 mM) to find the concentration that maximizes enzyme activity while ensuring pH stability.

Q3: How does MES compare to other common buffers used in enzyme kinetics?

The choice of buffer is a critical parameter that can significantly influence enzyme kinetic results. MES is particularly useful for its inertness in reactions involving metal ions, a common issue with buffers like Tris and phosphate.

Buffer Useful pH Range (at 25°C) Metal Ion Chelation Temperature Sensitivity (dpKa/°C) Key Considerations
MES 5.5 – 6.7Negligible-0.011Excellent for metalloenzymes and UV-based assays.
Phosphate (PBS) 6.2 – 8.2Can precipitate divalent cations (e.g., Ca²⁺) and inhibit some enzymes.-0.0028Mimics physiological conditions but can be inhibitory or interfere with phosphate-producing reactions.
Tris 7.0 – 9.0Chelates various metal ions (e.g., Mn²⁺, Cu²⁺), potentially inhibiting metalloenzymes.-0.031pKa is highly sensitive to temperature changes, which can alter pH during experiments.
HEPES 6.8 – 8.2Low metal-binding capacity.-0.014A good all-purpose buffer for physiological pH; often a suitable alternative to Tris for sensitive enzymes.

Experimental Protocols

Q4: How do I prepare a 0.5 M MES stock solution at pH 6.0?

This protocol provides a standard method for preparing a MES buffer stock solution.

Materials:

  • MES free acid powder (MW: 195.24 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and a volumetric flask

  • 0.22 µm sterile filter unit

Methodology:

  • Weigh MES Powder: For 1 liter of 0.5 M MES solution, weigh out 97.62 g of MES free acid.

  • Dissolve in Water: Add the powder to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a stir plate and stir until the powder is completely dissolved. The initial pH will be acidic.

  • Adjust pH: While stirring, slowly add 10 N NaOH dropwise to raise the pH. Monitor the pH continuously with a calibrated pH meter. Be patient, as pH adjustments can take time to stabilize. If you overshoot the target pH, use HCl to adjust it back down. Continue until the pH is stable at 6.0.

  • Bring to Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Add dH₂O to bring the final volume to the 1 L mark.

  • Sterilization and Storage: For long-term use, sterile-filter the solution through a 0.22 µm filter to remove potential microbial contamination. Store the buffer at 4°C.

G start Start weigh Weigh MES Powder (e.g., 97.62 g for 1L of 0.5M) start->weigh Begin Preparation dissolve Dissolve in ~80% Final Volume of dH₂O weigh->dissolve adjust_ph Adjust pH with NaOH/HCl to Target (e.g., 6.0) dissolve->adjust_ph final_volume Transfer to Volumetric Flask and Add dH₂O to Final Volume adjust_ph->final_volume filter Sterile Filter (0.22 µm) final_volume->filter end Store at 4°C filter->end Ready for Use

Caption: Workflow for preparing a MES buffer stock solution.

Q5: What is the general protocol to determine the optimal MES buffer concentration for my enzyme?

Optimizing the buffer concentration is essential for achieving accurate and reproducible kinetic data. This involves testing a range of concentrations to find the one that provides the best balance of buffering capacity and enzyme activity.

Methodology:

  • Prepare a Range of Buffer Concentrations: Using your MES stock solution, prepare a series of dilutions at the desired pH (e.g., 25 mM, 50 mM, 100 mM, 150 mM, and 200 mM).

  • Establish Assay Conditions: Keep the concentrations of the enzyme, substrate(s), and any cofactors constant across all experiments. Ensure the temperature is controlled.

  • Perform Kinetic Assays: For each MES buffer concentration, measure the initial reaction velocity at a range of substrate concentrations. This is necessary to determine the key kinetic parameters.

  • Determine Kinetic Parameters: For each buffer concentration, plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax (maximum velocity) and Km (Michaelis constant).

  • Analyze and Compare: Create a table to compare the Vmax and Km values obtained at each MES concentration. The optimal buffer concentration is typically the one that results in the highest Vmax or catalytic efficiency (kcat/Km) without showing signs of inhibition.

Example Data: Effect of MES Concentration on Hypothetical Enzyme Activity

MES Concentration (mM) Vmax (µM/min) Km (µM) Catalytic Efficiency (Vmax/Km) Observation
2595521.83Good activity, but potential for pH drift if reaction produces acid/base.
50148502.96Increased Vmax, indicating better buffering or ionic strength.
100 155 51 3.04 Peak activity and efficiency observed.
150151552.75Slight decrease in efficiency, Km starts to increase.
200130652.00Apparent buffer inhibition; significant drop in Vmax and increase in Km.

Based on this hypothetical data, 100 mM MES would be chosen as the optimal concentration for subsequent experiments.

G start Start: Need to Optimize Buffer Concentration prep_buffers Prepare MES Buffers at Various Concentrations (e.g., 25-200 mM) start->prep_buffers run_assays Perform Enzyme Kinetic Assays (Vary [Substrate]) for each Buffer Concentration prep_buffers->run_assays calc_params Calculate Kinetic Parameters (Vmax and Km) for each Concentration run_assays->calc_params compare Compare Vmax and Km Values Across all Concentrations calc_params->compare decision Does High Concentration Inhibit Activity? compare->decision select_optimal Select Concentration with Highest Catalytic Activity (e.g., Vmax or Vmax/Km) decision->select_optimal No select_lower Select Highest Concentration Before Inhibition Occurs decision->select_lower Yes end Optimal Concentration Determined select_optimal->end select_lower->end

Caption: Experimental workflow for optimizing MES buffer concentration.

Troubleshooting Guide

Q6: My enzyme activity is lower than expected. Could the MES buffer be the issue?

Yes, the buffer is a common cause of suboptimal enzyme activity. Before investigating other factors, systematically check the buffer itself.

  • Incorrect pH: This is the most frequent issue. Verify the pH of your buffer stock at the temperature of your assay, as the pKa of MES is temperature-dependent. A small deviation from the optimal pH can cause a large drop in activity.

  • Incorrect Concentration: An error in calculation or dilution could lead to a buffer that is too concentrated (causing inhibition) or too dilute (providing insufficient buffering capacity).

  • Contamination: The buffer may be contaminated with heavy metals, proteases, or microbial growth if stored improperly. Using a fresh, sterile-filtered stock is recommended.

  • Degradation: While MES is stable, old buffer stocks should be discarded. Always check for discoloration or precipitation before use.

G start Problem: Low Enzyme Activity check_ph 1. Verify Buffer pH at Assay Temperature start->check_ph check_ph->ph_ok Yes check_ph->ph_bad No check_conc 2. Confirm Buffer Concentration remake_buffer Action: Remake Buffer and Re-verify pH remake_buffer->check_ph Re-test check_conc->conc_ok Yes check_conc->conc_bad No check_fresh 3. Check Buffer Age and Quality recalc Action: Recalculate and Prepare Fresh Dilutions recalc->check_conc Re-test check_fresh->fresh_ok Yes check_fresh->fresh_bad No other_issues Buffer is OK. Investigate Other Factors (Enzyme, Substrate, Temp) use_new Action: Use a Fresh, Sterile-Filtered Stock use_new->check_fresh Re-test

Caption: Troubleshooting flowchart for low enzyme activity related to buffer issues.

Q7: I'm seeing inconsistent or non-reproducible results. How can I diagnose buffer-related problems?

Inconsistency often points to a lack of control over experimental parameters.

  • Insufficient Buffering Capacity: If your reaction generates or consumes protons, a low-concentration buffer may not be able to maintain a stable pH throughout the assay, leading to variable reaction rates. Try a higher buffer concentration.

  • Temperature Fluctuations: Since the pKa of MES changes with temperature, running assays at inconsistent temperatures will lead to pH shifts and, consequently, variable results. Always ensure all components and equipment are thermally equilibrated.

  • Inconsistent Preparation: Using different batches of water, powder, or improperly calibrated pH meters can introduce variability. Standardize your preparation protocol and use a single, well-characterized stock for a series of experiments.

Q8: My enzyme requires metal ions for activity. Is MES a good choice?

Yes, MES is an excellent choice for studying most metalloenzymes. Unlike buffers such as Tris or phosphate, MES has a very low affinity for many divalent and trivalent metal ions. This ensures that the buffer itself does not strip the essential metal cofactor from the enzyme's active site, which would lead to inaccurate measurements of enzyme activity.

Q9: The reaction rate decreases at high MES buffer concentrations. What is happening?

This phenomenon is likely due to buffer inhibition . While MES is generally inert, at very high concentrations, its components can interact non-specifically with the enzyme, potentially altering its conformation or interfering with substrate binding. This is often observed as an increase in the Km or a decrease in the Vmax. If you observe this effect, you have exceeded the optimal concentration range for your specific enzyme. Refer to the optimization protocol (Q5) to select a lower concentration that does not cause inhibition.

Technical Support Center: MES Buffer and Protein Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of MES buffer with common protein quantification assays, such as the bicinchoninic acid (BCA) assay.

Frequently Asked Questions (FAQs)

Q1: Why are my protein concentration readings inaccurate when using MES buffer with the BCA assay?

Your protein concentration readings are likely inflated because MES (2-(N-morpholino)ethanesulfonic acid) buffer interferes with the BCA assay chemistry. The BCA assay's principle is a two-step reaction. First, protein reduces cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) in an alkaline environment. Second, two molecules of bicinchoninic acid chelate with each Cu¹⁺ ion, forming a purple-colored complex that strongly absorbs light at 562 nm.[1][2][3][4][5]

MES buffer, although one of the "Good's" buffers, can also participate in the reduction of Cu²⁺ to Cu¹⁺.[6] This non-protein-dependent reduction of copper leads to additional color formation, resulting in a false-positive signal and an overestimation of the actual protein concentration in your sample.[7]

cluster_0 BCA Assay: Step 1 cluster_1 BCA Assay: Step 2 Protein Protein (Peptide Bonds) Cu1 Cu¹⁺ (Colorless) Protein->Cu1 Reduces MES MES Buffer MES->Cu1 Reduces (Interference) Overestimation Inflated Signal & Overestimation of Protein Cu2 Cu²⁺ (Blue) Cu2->Protein Cu2->MES BCA BCA Reagent Cu1->BCA Chelates with Complex BCA-Cu¹⁺ Complex (Purple, A₅₆₂) BCA->Complex Complex->Overestimation

Figure 1. Mechanism of MES buffer interference in the BCA protein assay.

Q2: What is the maximum concentration of MES buffer compatible with protein assays?

The tolerance of protein assays to interfering substances like MES varies significantly between different methods. The BCA assay is sensitive to MES at relatively low concentrations, while the Bradford assay shows higher tolerance. Exceeding these limits can lead to a greater than 10% error in protein concentration estimation.[8]

Buffer ComponentMax. Compatible Concentration (BCA Assay)Max. Compatible Concentration (Bradford Assay)
MES 100 mM[9]700 mM[10]
HEPES 100 mM[9]100 mM[10]
MOPS 100 mM[9]200 mM[10]
Tris Not Recommended1 M
Guanidine HCl 4 M[9]0.4 M[10]

Troubleshooting Guides

Guide 1: My samples are in MES buffer. How can I accurately measure protein concentration?

If your protein samples are in a buffer containing MES, you have several strategies to obtain an accurate concentration measurement. The best approach depends on your sample's protein concentration and the concentration of MES.

Start Inaccurate BCA results with MES Buffer Q1 Is MES concentration >100 mM or protein concentration low? Start->Q1 A1_Yes Switch to a compatible assay Q1->A1_Yes Yes Q2 Can the sample be diluted and still be in assay range? Q1->Q2 No Bradford Perform Bradford Assay A1_Yes->Bradford A1_No Can the sample be diluted and still be in assay range? A2_Yes Dilute sample to reduce MES concentration below 100 mM Q2->A2_Yes Yes Q3 Is sample precious or prone to precipitation loss? Q2->Q3 No A2_No Use Matched Standards or Remove MES A3_Yes Prepare Matched Standards (Same MES concentration in standards) Q3->A3_Yes Yes A3_No Remove MES via Protein Precipitation Q3->A3_No No

Figure 2. Decision workflow for protein quantification in MES buffer.

Option A: Prepare Matched Standards for BCA Assay

This is often the most practical method. By preparing your protein standards (e.g., BSA) in the exact same buffer composition as your unknown samples, the background signal generated by the MES buffer will be the same for both the standards and the samples. This allows the background to be subtracted out, yielding an accurate measurement.[7]

Experimental Protocol: Matched Standards

  • Prepare a "Blank Buffer": Create a buffer solution that is identical to your sample buffer (including the same concentration of MES) but contains no protein.

  • Prepare Protein Standards: Use the "Blank Buffer" to dilute your protein standard stock (e.g., 2 mg/mL BSA) to create a series of standards. A typical range is 125 to 2,000 µg/mL.[11]

  • Prepare Unknowns: If necessary, dilute your unknown protein samples with the "Blank Buffer".

  • Perform BCA Assay:

    • Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate in triplicate.[1]

    • Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[2][11]

    • Add 200 µL of the Working Reagent to each well.[1]

    • Cover the plate and incubate at 37°C for 30 minutes.[1][2][11]

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.[1][11]

  • Analyze Data: Subtract the average absorbance of the blank (standard with 0 µg/mL protein) from all other standard and sample readings. Plot the blank-corrected standard absorbances versus their concentrations and use the resulting standard curve to determine the concentration of your unknown samples.[12]

Option B: Remove MES via Protein Precipitation

If creating matched standards is not feasible, you can remove the interfering MES buffer by precipitating the protein. Acetone precipitation is a common and effective method.[13]

Experimental Protocol: Acetone Precipitation

  • Aliquot Samples: Pipette a defined volume (e.g., 50 µL) of each standard and unknown sample into separate microcentrifuge tubes.

  • Add Acetone: Add 4 volumes of ice-cold acetone (-20°C) to each tube (e.g., 200 µL for a 50 µL sample).[13]

  • Precipitate: Vortex the tubes and incubate them at -20°C for at least 30 minutes.[13]

  • Pellet Protein: Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10 minutes to pellet the protein.[13]

  • Remove Supernatant: Carefully decant the supernatant, which contains the MES and other interfering substances.

  • Dry Pellet: Allow the protein pellet to air-dry at room temperature for 30 minutes to evaporate any residual acetone. Do not over-dry.[13]

  • Resuspend and Assay: Resuspend the protein pellet in ultrapure water or a compatible buffer (like PBS) and proceed with the standard BCA assay protocol.[13] Because protein recovery may not be 100%, it is crucial to process the standards in parallel with the samples to account for any loss.[13]

Guide 2: What is a good alternative protein assay for samples in MES buffer?

The Bradford protein assay is an excellent alternative as it is significantly more tolerant of MES buffer.[10]

The Bradford assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins.[14][15] This binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm. The color change is proportional to the protein concentration.[16] This mechanism is not susceptible to interference from reducing agents like MES.

FeatureBCA AssayBradford Assay
Principle Copper reduction by protein, chelation with BCA[1][2]Coomassie dye binding to protein[14][16]
MES Compatibility Low (up to 100 mM)[9]High (up to 700 mM)[10]
Primary Interferents Reducing agents (DTT, BME), Chelating agents (EDTA), MES[7][9]High concentrations of detergents (e.g., SDS), strongly basic buffers[16][17]
Incubation Time 30 min at 37°C[1][11]5 min at Room Temp[14][18]
Protein-to-Protein Variation Less variationMore variation
Experimental Protocol: Bradford Assay (Microplate)
  • Prepare Protein Standards: Dilute a protein standard stock (e.g., BSA) with a compatible buffer (e.g., PBS or your MES buffer) to create a series of standards. A typical range is 0.1 to 1.4 mg/mL.[18]

  • Prepare Plate:

    • Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.[18]

    • Prepare a blank by pipetting 5 µL of the dilution buffer into separate wells.[18]

  • Add Reagent: Add 250 µL of Bradford Reagent to each well. Mix on a plate shaker for 30 seconds.[18]

  • Incubate: Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.[18]

  • Measure Absorbance: Read the absorbance at 595 nm using a microplate reader.[14][18]

  • Analyze Data: Subtract the average absorbance of the blank from all readings. Plot the standard curve and determine the concentration of the unknown samples.[14]

References

stability of MES buffer solutions at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MES (2-(N-morpholino)ethanesulfonic acid) buffer solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of MES buffer at different temperatures and to troubleshoot common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for MES buffer solutions?

A1: The recommended storage temperature for MES buffer solutions is 2-8°C.[1] Storing at this refrigerated temperature helps to minimize degradation and maintain the buffer's performance over time.

Q2: What is the typical shelf life of a MES buffer solution?

A2: When stored under appropriate conditions at 4°C in an airtight container, a 0.1 M MES buffer solution is stable for up to six months.[2] For MES powder, it can be stored for more than two years under dry and dark conditions.[3]

Q3: Can I autoclave MES buffer?

A3: Autoclaving is not recommended for MES buffer solutions. High temperatures can cause the buffer to degrade, which may result in a yellowing of the solution.[2][4] The preferred method for sterilization is filtration through a 0.22 µm filter.[2]

Q4: My MES buffer has turned a faint yellow color. Is it still usable?

A4: The yellowing of MES buffer is a result of aging and can be accelerated by exposure to heat, such as autoclaving.[4] While the pH may not change significantly, it is generally recommended to discard the buffer and prepare a fresh batch to ensure the reproducibility of your results.[4]

Q5: How does temperature affect the pH of MES buffer?

A5: The pKa of MES, and consequently the pH of the buffer solution, is influenced by temperature. The change in pKa for MES is approximately -0.011 units per 1°C increase in temperature.[5] This means that as the temperature of the buffer solution increases, the pH will decrease.

Q6: Can I use MES buffer outside of its recommended pH range (5.5 - 6.7)?

A6: It is not advisable to use MES buffer outside of its effective pH range of 5.5 to 6.7.[2] The buffering capacity is highest at its pKa (6.15 at 25°C) and diminishes significantly as the pH moves away from this value.[2] Using it outside of its effective range will result in poor pH control.

Troubleshooting Guide

This guide addresses common problems encountered with MES buffer solutions and provides systematic steps to resolve them.

Issue 1: Unexpected pH of the Prepared Buffer

Symptoms:

  • The measured pH of the freshly prepared MES buffer is significantly different from the target pH.

  • Difficulty in adjusting the pH to the desired value.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect form of MES used Verify if you have used MES free acid or MES sodium salt. Using the sodium salt will result in a higher initial pH.
Inaccurate pH meter calibration Ensure your pH meter is properly calibrated with fresh, certified calibration standards before use.
Incorrect amount of acid or base added Use a calibrated pipette to add small increments of a suitable acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH.
Temperature effects Calibrate the pH meter and measure the buffer's pH at the temperature at which it will be used, as pH can shift with temperature.
Issue 2: Precipitation in the Buffer Solution

Symptoms:

  • Visible particulate matter or cloudiness in the buffer solution upon preparation or after storage.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Low solubility at colder temperatures If precipitation occurs upon refrigeration, allow the buffer to warm to room temperature to see if the precipitate redissolves.
Contamination Microbial growth can lead to precipitation. Filter sterilize the buffer after preparation and store it in a sterile, airtight container at 4°C.[2]
High concentration Ensure the MES concentration is within its solubility limits at the storage temperature.
Issue 3: Inconsistent Experimental Results

Symptoms:

  • Lack of reproducibility in experiments where MES buffer is used.

  • Unexpected changes in reaction rates or protein stability.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Buffer degradation If the buffer is old or has been stored improperly (e.g., at room temperature or exposed to light), it may have degraded. Prepare a fresh batch of buffer.
pH shift during experiment If the experimental temperature differs from the temperature at which the buffer's pH was set, the pH may have shifted. Adjust the pH at the experimental temperature.
Contamination of the buffer Microbial or chemical contamination can interfere with experimental outcomes. Use high-purity water and reagents for buffer preparation and ensure proper sterile technique.

Data on MES Buffer Stability

Temperature Effects on pH

The pH of a buffer is dependent on its pKa, which can change with temperature. For MES, the change in pKa with temperature (ΔpKa/°C) is a critical factor to consider for experiments conducted at temperatures other than the one at which the pH was initially set.

ParameterValueReference
pKa at 25°C 6.15[2]
ΔpKa/°C -0.011[5]

This means for every 1°C increase in temperature, the pKa of MES decreases by 0.011. For example, if a MES buffer is prepared to pH 6.15 at 25°C, at 37°C, the expected pH would be approximately: pH₃₇ ≈ 6.15 + (37 - 25) * (-0.011) = 6.02

Recommended Storage and Stability
Storage ConditionRecommended DurationNotes
MES Powder > 2 yearsStore in a dry, dark place at room temperature.[3]
Aqueous Solution (0.1 M) Up to 6 monthsStore in a sterile, airtight container at 4°C.[2]
Aqueous Solution (Frozen) Up to 6 months at -80°C, 1 month at -20°CAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of 0.1 M MES Buffer

Materials:

  • MES free acid (Molar Mass: 195.24 g/mol )

  • Deionized water

  • 1 M NaOH or 1 M HCl

  • Calibrated pH meter

  • Sterile glassware

  • 0.22 µm sterile filter unit

Procedure:

  • Weigh out 19.52 g of MES free acid for a 1 L solution.

  • Add the MES powder to 800 mL of deionized water in a beaker with a stir bar.

  • Stir the solution until the MES is completely dissolved. The initial pH will be acidic.

  • Slowly add 1 M NaOH to the solution while monitoring the pH with a calibrated pH meter until the desired pH (within the range of 5.5 - 6.7) is reached.

  • Once the target pH is achieved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • For sterile applications, pass the buffer through a 0.22 µm sterile filter unit.

  • Store the final buffer solution in a sterile, clearly labeled, and airtight container at 4°C.

Protocol for Assessing MES Buffer Stability

This protocol outlines a method to evaluate the stability of a prepared MES buffer solution under different temperature conditions.

Objective: To determine the stability of MES buffer by monitoring its physical and chemical properties over time at various temperatures.

Materials:

  • Freshly prepared and filter-sterilized MES buffer solution.

  • Sterile, airtight containers (e.g., polypropylene tubes or glass bottles).

  • Incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Calibrated pH meter.

  • UV-Vis spectrophotometer.

Procedure:

  • Time Zero (T=0) Analysis:

    • Measure and record the initial pH of the freshly prepared MES buffer.

    • Visually inspect the solution for color and clarity. Record any observations.

    • Measure the UV-Vis absorbance spectrum from 250 nm to 400 nm to check for any initial absorbance that might indicate impurities.

  • Sample Aliquoting and Storage:

    • Aliquot the buffer into multiple sterile containers for each temperature condition to be tested. This avoids contamination of the stock solution during sampling.

    • Place the aliquots in their respective temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 25°C, and incubator at 37°C).

  • Time Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one aliquot from each temperature condition.

    • Allow the samples to equilibrate to room temperature.

    • For each sample, perform the following analyses:

      • Visual Inspection: Note any changes in color or the presence of precipitate.

      • pH Measurement: Measure and record the pH.

      • UV-Vis Spectroscopy: Measure the UV-Vis spectrum and note any changes in absorbance, particularly in the 280 nm to 400 nm range, which could indicate degradation products.

  • Data Analysis:

    • Tabulate the results for each time point and temperature.

    • Compare the pH, visual appearance, and UV-Vis spectra to the T=0 data.

    • A significant change in pH (e.g., >0.1 pH unit), the appearance of a yellow color, or a noticeable increase in UV absorbance may indicate buffer degradation.

Visualizations

Troubleshooting_Workflow MES Buffer Troubleshooting Workflow start Problem Identified issue_ph Incorrect pH start->issue_ph issue_precipitate Precipitation start->issue_precipitate issue_inconsistent Inconsistent Results start->issue_inconsistent check_form Verify MES form (acid vs. salt) issue_ph->check_form calibrate_ph Calibrate pH meter issue_ph->calibrate_ph check_solubility Warm to room temp issue_precipitate->check_solubility check_contamination Check for microbial growth issue_precipitate->check_contamination check_age Check buffer age and storage issue_inconsistent->check_age check_experimental_ph Measure pH at experimental temp issue_inconsistent->check_experimental_ph solution_remake Prepare fresh buffer check_form->solution_remake solution_adjust_ph Adjust pH at correct temperature calibrate_ph->solution_adjust_ph check_temp Check solution temperature check_solubility->solution_remake If precipitate persists solution_filter Filter sterilize check_contamination->solution_filter check_age->solution_remake If old or stored improperly check_experimental_ph->solution_adjust_ph solution_filter->solution_remake If problem recurs

Caption: Troubleshooting workflow for common MES buffer issues.

Stability_Testing_Workflow MES Buffer Stability Testing Workflow prepare_buffer Prepare & Sterilize MES Buffer t0_analysis Time-Zero Analysis (pH, Visual, UV-Vis) prepare_buffer->t0_analysis aliquot Aliquot Samples for Each Temperature t0_analysis->aliquot storage Store at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->storage timepoint_analysis Analyze at Predetermined Time Points storage->timepoint_analysis equilibrate Equilibrate sample to room temp timepoint_analysis->equilibrate analysis Perform Analysis: - Visual Inspection - pH Measurement - UV-Vis Spectroscopy equilibrate->analysis compare Compare results to Time-Zero data analysis->compare conclusion Determine Stability compare->conclusion

Caption: Experimental workflow for assessing MES buffer stability.

References

issues with MES buffer and potent inhibition of RNA binding proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MES buffer in experiments involving RNA binding proteins (RBPs). While MES (2-(N-morpholino)ethanesulfonic acid) is a widely used "Good's" buffer, some studies suggest it can interact with proteins and potentially interfere with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it commonly used?

MES is a zwitterionic buffer with a pKa of approximately 6.15 at 25°C, making it effective for maintaining a stable pH in the range of 5.5 to 6.7. It is often chosen for its minimal interaction with metal ions and its transparency to UV light, which is advantageous for spectrophotometric measurements.[1]

Q2: Can MES buffer inhibit the activity of RNA binding proteins?

While direct evidence for potent and widespread inhibition of RNA binding proteins by MES buffer is not extensively documented in readily available literature, there are published instances of MES interacting with proteins and affecting their dynamics. A study on human liver fatty acid binding protein (hLFABP) demonstrated a direct, albeit weak, interaction with MES buffer, which influenced the protein's conformational dynamics.[2] Such interactions, even if weak, could potentially impact the binding affinity or activity of sensitive RNA binding proteins.

Q3: What are the potential signs that MES buffer is interfering with my RNA-protein interaction assay?

If you suspect MES buffer is interfering with your experiment, you might observe the following:

  • Reduced or no binding: The expected interaction between your RBP and RNA is significantly weaker or absent compared to what is reported in the literature or observed with other buffer systems.

  • Inconsistent results: High variability between replicate experiments.

  • Altered protein behavior: The protein may show signs of instability, such as precipitation or aggregation, in the presence of MES buffer.

Q4: Are there alternative buffers I can use for my RNA binding protein assays?

Yes, several alternative buffers can be used for in vitro transcription and RNA-protein binding studies. The choice of buffer should be empirically validated for your specific protein-RNA system. Common alternatives include:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A widely used buffer with a pKa around 7.5, providing good buffering capacity at physiological pH.

  • MOPS (3-(N-morpholino)propanesulfonic acid): Another morpholino-based buffer with a pKa of approximately 7.2, often used in RNA electrophoresis.[3]

  • Tris (tris(hydroxymethyl)aminomethane): A common buffer in molecular biology, but its pH is highly temperature-dependent.

Troubleshooting Guides

Problem: Low or no detectable RNA-protein binding in an Electrophoretic Mobility Shift Assay (EMSA).
Possible Cause Troubleshooting Step Rationale
MES Buffer Interference 1. Switch to an alternative buffer system. Prepare your binding reactions using HEPES, MOPS, or Tris buffer at the same pH and ionic strength.[3] 2. Perform a buffer titration. If you must use MES, try a range of concentrations to see if a lower concentration is less inhibitory.Direct interaction of MES with the RBP may be altering its conformation or binding site, thus preventing or weakening the interaction with RNA.[2] Different buffers have distinct chemical properties that may be more compatible with your specific protein.
Suboptimal Binding Conditions 1. Optimize salt concentration. Vary the concentration of KCl or NaCl in your binding buffer. 2. Adjust pH. Test a range of pH values within the optimal range for your protein. 3. Include additives. Consider adding glycerol (5-10%) to stabilize the protein or a non-specific competitor like yeast tRNA to reduce non-specific binding.RNA-protein interactions are sensitive to ionic strength and pH. Additives can help maintain protein stability and reduce background noise.
RNA or Protein Integrity Issues 1. Check RNA integrity. Run your RNA on a denaturing gel to ensure it is not degraded. 2. Verify protein activity. If possible, perform a functional assay to confirm your protein is active.Degraded RNA or inactive protein will naturally lead to a lack of binding.
Problem: Inconsistent results in pull-down or immunoprecipitation assays.
Possible Cause Troubleshooting Step Rationale
MES Buffer Affecting Protein Stability 1. Substitute MES with a different buffer. Try HEPES or another suitable buffer in your lysis and wash buffers.[3] 2. Add stabilizing agents. Include protease inhibitors and RNase inhibitors in your buffers. Consider adding glycerol to your lysis buffer.MES, like other buffer components, could be contributing to protein instability or aggregation, leading to variable pull-down efficiency.[4] Stabilizing agents help preserve the integrity of the protein and RNA.
Non-Specific Binding 1. Increase wash stringency. Increase the salt or detergent concentration in your wash buffers. 2. Pre-clear your lysate. Incubate your cell lysate with beads alone before adding your antibody to remove proteins that non-specifically bind to the beads.High background can mask specific interactions. Optimizing wash conditions and pre-clearing can significantly reduce non-specific binding.
Inefficient Lysis or Complex Disruption 1. Optimize lysis buffer. Ensure your lysis buffer is effective at extracting the protein of interest without disrupting the RNA-protein interaction. Stronger detergents may be required for nuclear or membrane-bound proteins.Incomplete lysis will result in low yield, while overly harsh conditions can break apart the complex you are trying to isolate.

Experimental Protocols

Protocol 1: Comparative Buffer Analysis for RNA EMSA

This protocol allows for the direct comparison of different buffer systems to assess their impact on a specific RNA-protein interaction.

1. Reagents and Buffers:

  • 10X MES Binding Buffer: 100 mM MES-KOH (pH 6.5), 500 mM KCl, 10 mM MgCl₂, 10 mM DTT, 50% glycerol.

  • 10X HEPES Binding Buffer: 100 mM HEPES-KOH (pH 7.5), 500 mM KCl, 10 mM MgCl₂, 10 mM DTT, 50% glycerol.

  • 10X MOPS Binding Buffer: 100 mM MOPS-KOH (pH 7.0), 500 mM KCl, 10 mM MgCl₂, 10 mM DTT, 50% glycerol.

  • Labeled RNA probe (e.g., ³²P-labeled or fluorescently labeled).

  • Purified RNA binding protein.

  • Nuclease-free water.

  • 10X TBE or TGE running buffer for electrophoresis.

  • 6% Native Polyacrylamide Gel.

2. Procedure:

  • Prepare separate sets of binding reactions for each buffer system (MES, HEPES, MOPS).

  • For each buffer system, set up a series of reactions with increasing concentrations of your RBP. A typical 20 µL reaction might include:

    • 2 µL of 10X Binding Buffer (MES, HEPES, or MOPS)

    • 1 µL of labeled RNA probe (at a final concentration significantly below the expected Kd)

    • X µL of RBP dilution series

    • Y µL of nuclease-free water to bring the final volume to 20 µL

  • Include a no-protein control for each buffer system.

  • Incubate the reactions at the optimal temperature and time for your specific interaction (e.g., 30 minutes at room temperature).

  • Add 2 µL of 10X loading dye (containing a non-denaturing dye like bromophenol blue in glycerol).

  • Load the samples onto a pre-run 6% native polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 100-150V) at 4°C.

  • Visualize the gel using appropriate imaging techniques (e.g., phosphorimaging for ³²P or fluorescence scanning).

  • Quantify the free and bound RNA bands to determine the binding affinity in each buffer system.

Data Presentation: Comparative Binding Affinity

Buffer SystemApparent Kd (nM)Notes
MES
HEPES
MOPS
Protocol 2: Workflow for Troubleshooting Buffer-Related Inhibition

This workflow provides a logical sequence of steps to diagnose and address potential buffer-related issues in your RNA-protein interaction assays.

TroubleshootingWorkflow Start Start: Suspected Buffer Interference CheckLiterature Review Literature for Known Buffer Sensitivities of RBP Start->CheckLiterature ConcentrationTitration Titrate MES Buffer Concentration Start->ConcentrationTitration AdditiveScreen Screen Additives (Glycerol, BSA, etc.) Start->AdditiveScreen BufferSwap Perform Comparative Assay with Alternative Buffers (HEPES, MOPS) CheckLiterature->BufferSwap AnalyzeResults Analyze Comparative Binding Data BufferSwap->AnalyzeResults ConcentrationTitration->AnalyzeResults AdditiveScreen->AnalyzeResults ProblemSolved Problem Resolved: Proceed with Optimal Buffer AnalyzeResults->ProblemSolved Clear Improvement FurtherOptimization Further Optimization of Binding Conditions (Salt, pH) AnalyzeResults->FurtherOptimization Partial or No Improvement

Caption: A logical workflow for troubleshooting suspected buffer interference in RNA-protein interaction assays.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generic experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA), highlighting the points where buffer selection is critical.

EMSA_Workflow cluster_Preparation Preparation cluster_Reaction Binding Reaction cluster_Analysis Analysis RNA_Probe Labeled RNA Probe Incubation Incubate RNA + RBP in Binding Buffer RNA_Probe->Incubation RBP Purified RBP RBP->Incubation Binding_Buffer Binding Buffer (e.g., MES, HEPES) Binding_Buffer->Incubation Electrophoresis Native PAGE Incubation->Electrophoresis Visualization Imaging (Autoradiography/Fluorescence) Electrophoresis->Visualization Quantification Quantify Bound vs. Free RNA Visualization->Quantification

References

MES Buffer Technical Support Center: Adjusting Ionic Strength for Optimal Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MES (2-(N-morpholino)ethanesulfonic acid) buffer. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the critical aspect of adjusting the ionic strength of MES buffer for various biochemical and biological assays. Incorrect ionic strength can significantly impact experimental outcomes, leading to inconsistent or erroneous results. This guide offers troubleshooting advice and practical protocols to ensure your assays are robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is the ionic strength of my MES buffer important for my assay?

The ionic strength of your buffer is a critical parameter that can significantly influence the behavior of biological molecules in your experiment. It can affect enzyme activity, protein stability, protein-protein interactions, and the binding of substrates or inhibitors.[1][2][3][4] For instance, in enzyme assays, ionic strength can alter the conformation of the enzyme or the substrate, thereby affecting the reaction rate.[1] In protein binding studies, it can screen electrostatic interactions, which may be crucial for the binding event.[2][3][4] Therefore, controlling the ionic strength is essential for obtaining accurate and reproducible results.

Q2: How does adding a salt like NaCl to my MES buffer affect its properties?

Adding a neutral salt like Sodium Chloride (NaCl) is the most common method to increase the ionic strength of a buffer.[1][5] While NaCl is considered a neutral salt, its addition can sometimes cause a slight shift in the pH of the buffer solution due to the "salt effect," which alters the activity coefficients of the buffer components.[5][6][7] It is therefore crucial to re-verify the pH of your MES buffer after adding any salt and adjust it if necessary.

Q3: I prepared my MES buffer and adjusted the pH, but after adding NaCl to increase the ionic strength, the pH changed. Is this normal?

Yes, it is normal to observe a slight change in pH after adding a salt like NaCl to your MES buffer.[5][6][7] This phenomenon is due to the change in the ionic environment of the buffer, which affects the activity of the hydronium ions. The magnitude of the pH shift can depend on the concentration of the salt added and the buffering capacity of your MES solution. It is best practice to make final pH adjustments after all components, including salts, have been added to the buffer.

Q4: Can I use any salt to adjust the ionic strength of my MES buffer?

While NaCl and KCl are the most commonly used salts due to their inert nature in many biological systems, the choice of salt can be important.[1] Some assays may be sensitive to specific ions. For example, if your assay involves enzymes that are inhibited by chloride ions, you might consider using a different salt, such as sodium sulfate. Always check for potential interferences of the chosen salt with your specific assay components.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no enzyme activity Incorrect ionic strength inhibiting the enzyme. High ionic strength can disrupt essential electrostatic interactions for enzyme function, while low ionic strength may lead to non-specific binding or protein aggregation.[1]1. Optimize Ionic Strength: Test a range of NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM) in your MES buffer to determine the optimal ionic strength for your enzyme.[1]2. Check for Salt Inhibition: If activity decreases with increasing salt concentration, your enzyme might be sensitive to the specific ions. Consider trying a different salt (e.g., KCl, Na2SO4).
Inconsistent results in protein binding assays Fluctuations in ionic strength. Even small variations in ionic strength between experiments can lead to significant differences in binding affinities, especially for interactions with a strong electrostatic component.[2][3][4]1. Prepare a Master Buffer Stock: Prepare a large batch of MES buffer with the desired final ionic strength to use across all related experiments.2. Verify Ionic Strength: If possible, use a conductivity meter to ensure the ionic strength is consistent across different buffer preparations.3. Re-evaluate pH: Always confirm the final pH of the buffer after adding salt.[5]
High background or non-specific binding Inappropriate ionic strength. Low ionic strength can promote non-specific electrostatic interactions between proteins and other charged molecules or surfaces in the assay.[8][9]1. Increase Ionic Strength: Gradually increase the NaCl concentration in your MES wash and binding buffers (e.g., in steps of 50 mM) to reduce non-specific binding.2. Add a Non-ionic Detergent: In addition to optimizing ionic strength, consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffers to further block non-specific interactions.
Protein precipitation or aggregation Suboptimal ionic strength affecting protein solubility. The solubility of a protein is highly dependent on the ionic strength of the solution.1. Screen a Range of Ionic Strengths: Prepare small aliquots of your protein in MES buffer with varying concentrations of NaCl to identify the ionic strength that maximizes its solubility.2. Consider "Salting in": For some proteins, a certain minimal salt concentration is required to maintain their solubility.

Experimental Protocol: Preparing MES Buffer with a Specific Ionic Strength

This protocol outlines the steps to prepare a 1 L solution of 50 mM MES buffer, pH 6.0, with a final ionic strength of 150 mM by adding NaCl.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Sodium chloride (NaCl) (MW: 58.44 g/mol )

  • 10 M Sodium hydroxide (NaOH) solution

  • Deionized water (dH₂O)

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm filter for sterilization (optional)

Procedure:

  • Prepare the MES Buffer Base:

    • Add approximately 800 mL of dH₂O to a 1 L beaker.

    • Add 9.76 g of MES free acid to the water to achieve a final concentration of 50 mM.

    • Stir the solution until the MES is completely dissolved.[10][11]

  • Initial pH Adjustment:

    • Place the beaker on a stir plate with a stir bar.

    • Immerse a calibrated pH electrode into the solution.

    • Slowly add 10 M NaOH dropwise to adjust the pH to 6.0. Be cautious not to overshoot the target pH.[12][13]

  • Calculate and Add Salt for Ionic Strength Adjustment:

    • The ionic strength of the 50 mM MES buffer at pH 6.0 is relatively low. To achieve a final ionic strength of 150 mM, you will add NaCl.

    • Calculation:

      • Target Ionic Strength = 150 mM

      • The contribution of the MES buffer itself to the ionic strength is complex but will be less than the total buffer concentration. For this practical purpose, we will assume the majority of the ionic strength will be contributed by the added NaCl.

      • To a first approximation, the ionic strength of a NaCl solution is equal to its molar concentration.

      • Therefore, to reach approximately 150 mM ionic strength, you will add NaCl to a final concentration of about 100-125 mM to supplement the ionic strength of the buffer itself. Let's aim for 125 mM NaCl.

      • Mass of NaCl = 0.125 mol/L * 58.44 g/mol * 1 L = 7.31 g

    • Weigh out 7.31 g of NaCl and add it to the MES buffer solution. Stir until it is completely dissolved.

  • Final pH Adjustment:

    • After the NaCl has dissolved, re-check the pH of the solution. It may have shifted slightly.[5][6]

    • Carefully add small amounts of 10 M NaOH or 1 M HCl to bring the pH back to exactly 6.0.

  • Final Volume Adjustment and Sterilization:

    • Transfer the solution to a 1 L graduated cylinder.

    • Add dH₂O to bring the final volume to 1 L.

    • If required for your application, sterilize the buffer by passing it through a 0.22 µm filter.

    • Store the buffer at 4°C.

Troubleshooting Workflow for Ionic Strength Issues

TroubleshootingWorkflow cluster_start Start: Unexpected Assay Results cluster_investigation Investigation cluster_optimization Optimization cluster_alternative Alternative Troubleshooting Start Inconsistent, low, or high background results CheckBuffer Is ionic strength a likely factor? Start->CheckBuffer ReviewAssay Review literature for your specific assay's sensitivity to ionic strength. CheckBuffer->ReviewAssay Yes OtherFactors Consider other factors: - Enzyme/protein concentration - Substrate concentration - Temperature - Contaminants CheckBuffer->OtherFactors No CheckPreparation Review your buffer preparation protocol. Was salt added? Was final pH checked? ReviewAssay->CheckPreparation OptimizeIS Systematically vary ionic strength (e.g., titrate NaCl from 0-200 mM). CheckPreparation->OptimizeIS MeasureOutcome Measure assay performance at each ionic strength. OptimizeIS->MeasureOutcome SelectOptimal Select optimal ionic strength and prepare a fresh, validated master stock. MeasureOutcome->SelectOptimal

Figure 1. A troubleshooting workflow for diagnosing and resolving issues related to incorrect ionic strength in assays using MES buffer.

References

MES buffer pH shift with temperature and concentration changes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MES (2-(N-morpholino)ethanesulfonic acid) buffer. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the effective use of MES buffer in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges related to pH shifts with temperature and concentration changes.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH buffering range for MES?

A1: MES buffer is most effective in the pH range of 5.5 to 6.7.[1][2][3] Its pKa is approximately 6.15 at 25°C, which is the point of its maximum buffering capacity.[2][4][5]

Q2: How does temperature affect the pH of my MES buffer?

A2: The pH of a MES buffer solution is temperature-dependent. The pKa of MES decreases as the temperature increases, with a reported change (ΔpKa/ΔT) of approximately -0.011 per degree Celsius.[6][7] This means that for every 1°C increase in temperature, the pKa will decrease by 0.011 units, causing a corresponding drop in the solution's pH. It is crucial to measure and adjust the pH of your MES buffer at the temperature at which you will be performing your experiment.

Q3: Will diluting my concentrated MES buffer stock change its pH?

A3: Yes, diluting a concentrated MES buffer stock solution can lead to a shift in pH.[8] While a ten-fold dilution might result in a seemingly small change, factors such as the initial concentration and the pH of the dilution water can influence the final pH of the working solution.[8] For critical applications, it is always recommended to prepare the buffer at its final working concentration and then adjust the pH.[8]

Q4: Can I autoclave MES buffer?

A4: Autoclaving MES buffer is generally not recommended as the high temperatures can potentially lead to its degradation.[2] The preferred method for sterilization is filtration through a 0.22 µm filter.[2][6]

Q5: My MES buffer solution has a pH much higher than expected after dissolving the powder in water. What went wrong?

A5: This common issue often arises from using the sodium salt of MES (MES-Na) instead of the free acid form (MES-H).[9] The free acid form will produce an acidic solution upon dissolution (pH around 2.5-4.0), which is then adjusted to the desired pH with a base like NaOH.[6][9] The sodium salt will result in a solution with a pH closer to neutral or slightly basic. Always verify the chemical form of the MES you are using.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This guide will help you troubleshoot potential issues with your MES buffer that may be affecting your experimental outcomes.

MES_Troubleshooting start Start: Inconsistent Experimental Results check_ph Is the buffer pH correct at the experimental temperature? start->check_ph ph_no No check_ph->ph_no No ph_yes Yes check_ph->ph_yes Yes adjust_ph Action: Calibrate pH meter and adjust buffer pH at the target experimental temperature. ph_no->adjust_ph check_concentration Was the buffer prepared at the final working concentration? ph_yes->check_concentration adjust_ph->check_concentration conc_no No check_concentration->conc_no No conc_yes Yes check_concentration->conc_yes Yes remake_buffer Action: Prepare fresh buffer at the final working concentration and verify pH. conc_no->remake_buffer check_storage Is the buffer stored correctly and within its shelf life? conc_yes->check_storage remake_buffer->check_storage storage_no No check_storage->storage_no No storage_yes Yes check_storage->storage_yes Yes fresh_buffer Action: Prepare fresh buffer. Store at 4°C and use within a reasonable timeframe. storage_no->fresh_buffer check_contamination Is there any visible microbial growth or precipitation? storage_yes->check_contamination fresh_buffer->check_contamination contamination_no No check_contamination->contamination_no No contamination_yes Yes check_contamination->contamination_yes Yes end Buffer is likely not the primary issue. Investigate other experimental parameters. contamination_no->end filter_buffer Action: Discard the contaminated buffer and prepare a fresh, sterile-filtered solution. contamination_yes->filter_buffer

Caption: Troubleshooting workflow for MES buffer-related issues.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding MES buffer pH shifts.

Table 1: Temperature Effect on MES Buffer pKa

Temperature (°C)pKa
206.15
256.10
375.91

Note: pKa values are calculated based on a dpKa/dT of -0.011 starting from a pKa of 6.15 at 20°C.[6][7][10]

Table 2: Concentration and its Impact on MES Buffer pH

ScenarioObservationRecommendation
10-fold dilution of a 0.5 M stockA slight change in pH is expected due to changes in activity coefficients.[8]For critical applications, prepare the buffer at the final working concentration and re-adjust the pH.[8]
Preparation from powderThe initial pH of dissolved MES free acid is between 2.5 and 5.0, depending on the concentration.[6]Always verify the starting pH before adjusting with a base.

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M MES Buffer, pH 6.0 at 25°C

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • High-purity, deionized water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with temperature compensation

  • Stir plate and stir bar

  • 1 L volumetric flask

  • Graduated cylinders and pipettes

Procedure:

  • Weigh MES: Accurately weigh out 19.52 g of MES free acid.

  • Dissolve MES: Add the MES powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Initial pH Measurement: Place the calibrated pH electrode in the solution and record the initial pH. The pH should be in the acidic range.

  • pH Adjustment: While continuously stirring, slowly add 10 N NaOH dropwise to the solution. Monitor the pH closely.

  • Final pH: Continue adding NaOH until the pH meter reads 6.00 at 25°C.

  • Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to bring the final volume to the 1 L mark.

  • Sterilization and Storage: If required, sterile-filter the buffer through a 0.22 µm filter into a sterile container. Store the buffer at 4°C.

Protocol 2: Evaluating the Effect of Temperature on MES Buffer pH

Objective: To measure the change in pH of a 0.1 M MES buffer at different temperatures.

Procedure:

  • Prepare Buffer: Prepare a 0.1 M MES buffer solution adjusted to pH 6.1 at 25°C as described in Protocol 1.

  • Temperature Control: Place a beaker containing the buffer in a temperature-controlled water bath.

  • pH Measurement at Different Temperatures:

    • Set the water bath to 20°C. Allow the buffer to equilibrate for 15 minutes. Measure and record the pH.

    • Repeat the process at 25°C, 30°C, and 37°C, ensuring the buffer temperature has stabilized before each measurement.

  • Data Analysis: Plot the measured pH values against the corresponding temperatures to visualize the pH shift.

Logical Relationships

The following diagram illustrates the key factors that influence the final pH of a MES buffer solution.

MES_pH_Factors cluster_factors Influencing Factors cluster_process Preparation Process temperature Temperature ph_adjustment pH Adjustment temperature->ph_adjustment concentration Buffer Concentration dissolution Dissolution concentration->dissolution impurities Purity of Reagents impurities->dissolution final_ph Final MES Buffer pH ph_adjustment->final_ph dissolution->ph_adjustment

Caption: Factors influencing the final pH of MES buffer.

References

Technical Support Center: Alternative Sterilization Methods for MES Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of buffer solutions is paramount to the success and reproducibility of experiments. This guide provides detailed information on the appropriate sterilization methods for 2-(N-morpholino)ethanesulfonic acid (MES) buffer solutions, focusing on alternatives to autoclaving, which can compromise the buffer's quality.

Frequently Asked Questions (FAQs)

Q1: Why is autoclaving not recommended for sterilizing MES buffer solutions?

A1: Autoclaving MES buffer is not recommended because the high temperatures can cause it to degrade.[1] This degradation is often visually indicated by the solution turning a light yellow color.[2][3] While the pH of the buffer may not change significantly after autoclaving, the chemical nature of the degradation products is unknown and could potentially interfere with experimental results.[2][3]

Q2: What is the preferred method for sterilizing MES buffer?

A2: The preferred and most widely recommended method for sterilizing MES buffer solutions is sterile filtration.[2] This is typically done using a 0.22 µm filter, which effectively removes bacteria and other particulates without degrading the buffer components.[2]

Q3: Can I use UV sterilization for my MES buffer?

A3: UV sterilization is generally not recommended for MES buffer. There is a risk that UV radiation could cause photodamage to the MES molecule, altering its properties.[4]

Q4: Are there any chemical sterilization methods suitable for MES buffer?

A4: While chemical sterilization is a method used for some laboratory reagents, there is limited information on specific chemical sterilants that are compatible with MES buffer without interfering with its function in downstream applications. Adding preservatives like sodium azide can prevent microbial growth but may interfere with biological assays.[5][6] Therefore, filter sterilization remains the safest and most reliable method.

Q5: How should I store my sterile MES buffer solution?

A5: Sterile MES buffer solutions should be stored at 2-8°C in a sealed, airtight container to prevent contamination.[1][2] When stored properly, the solution can be stable for several months.[1][2] It is also advisable to protect the solution from light to prevent potential degradation over time.[3]

Troubleshooting Guides

Issue 1: My MES buffer solution turned yellow after sterilization.

  • Question: I autoclaved my MES buffer, and now it has a yellow tint. Can I still use it?

  • Answer: The yellowing of MES buffer after autoclaving is a sign of degradation.[3] While the pH may remain stable, the chemical identity of the yellow byproducts is unknown and could negatively impact your experiments.[2][3] It is strongly recommended to discard the autoclaved solution and prepare a fresh batch sterilized by filtration.

Issue 2: I'm experiencing microbial contamination in my filter-sterilized MES buffer.

  • Question: I filter-sterilized my MES buffer, but I still see microbial growth. What could be the problem?

  • Answer: Microbial contamination after filter sterilization can be due to several factors:

    • Improper aseptic technique: Ensure that the filtration apparatus, receiving container, and work area are sterile.

    • Compromised filter integrity: The filter membrane may be damaged. Perform an integrity test (e.g., bubble point test) on the filter if possible, or use a new, sterile filter.[7]

    • Incorrect filter pore size: Use a sterilizing-grade filter with a pore size of 0.22 µm or smaller.

    • Contamination during storage: Ensure the storage container is properly sealed and stored at 2-8°C.[1][2]

Issue 3: The pH of my MES buffer is incorrect after preparation.

  • Question: After dissolving the MES powder and adjusting the pH, the final pH is not what I expected. What went wrong?

  • Answer: Issues with achieving the correct pH can arise from:

    • Using the wrong form of MES: You might be using the MES sodium salt instead of the MES free acid, or vice-versa. The free acid form will have a low initial pH (around 2.5-3.5) that needs to be adjusted upwards with a base like NaOH.[8]

    • Inaccurate pH measurement: Ensure your pH meter is properly calibrated with fresh standards.[9]

    • "Overshooting" the pH: When adjusting the pH, add the acid or base slowly and in small increments to avoid going past the target pH.[9] Correcting an overshot pH by adding the opposite reagent can alter the ionic strength of your buffer.[9]

Issue 4: The filtration process for my MES buffer is very slow, or the filter is clogging.

  • Question: I'm trying to filter sterilize my MES buffer, but the flow rate is extremely slow. What can I do?

  • Answer: Slow filtration or filter clogging can be caused by:

    • High viscosity: While MES solutions are generally not highly viscous, preparing a very concentrated stock solution could increase viscosity. Consider diluting the buffer to its working concentration before filtration.

    • Particulates in the solution: If the MES powder did not fully dissolve or if the water used for preparation contained particulates, this can clog the filter. Ensure complete dissolution of the buffer components before filtration.

    • Using a pre-filter: For solutions with a high particulate load, using a pre-filter with a larger pore size upstream of the 0.22 µm sterilizing filter can help prevent clogging of the final filter.[10]

Comparison of Sterilization Methods for MES Buffer

Sterilization MethodRecommendedAdvantagesDisadvantages
Filter Sterilization (0.22 µm) Yes Removes bacteria and particulates without heat, preserving the chemical integrity of the buffer.[2]Requires sterile technique and specialized equipment (filters, vacuum pump, etc.). Filters are a consumable cost.
Autoclaving (Steam Sterilization) No Effective at killing all microorganisms, including spores.Causes degradation of MES, indicated by yellowing of the solution.[3] The degradation products are unknown and may interfere with experiments.[2]
UV Irradiation No A non-heat method.May cause photodamage to the MES molecule, altering its properties. May not be effective for sterilizing liquids, as UV has poor penetration.
Chemical Sterilization Not Recommended Can be effective for heat-sensitive items.Potential for chemical additives (e.g., sodium azide) to interfere with biological experiments. Lack of data on compatible and non-interfering chemical sterilants for MES buffer.

Experimental Protocol: Filter Sterilization of MES Buffer

This protocol describes the standard method for sterilizing MES buffer solution using a 0.22 µm membrane filter.

Materials:

  • Prepared MES buffer solution

  • Sterile 0.22 µm membrane filter unit (e.g., bottle-top or syringe filter)

  • Sterile receiving container (if not part of the filter unit)

  • Vacuum flask and vacuum source (for bottle-top filters)

  • Sterile syringe (for syringe filters)

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Prepare the Workspace: Work in a laminar flow hood or biosafety cabinet to maintain a sterile environment. Sanitize all surfaces and equipment that will come into contact with the buffer.

  • Assemble the Filtration Unit:

    • For bottle-top filters: Aseptically attach the sterile filter unit to a sterile receiving bottle. Connect the side arm of the vacuum flask to a vacuum source.

    • For syringe filters: Aseptically attach the sterile syringe filter to the tip of a sterile syringe.

  • Filter the Solution:

    • For bottle-top filters: Pour the prepared MES buffer solution into the upper funnel of the filter unit. Apply a gentle vacuum to draw the buffer through the filter membrane into the sterile receiving container.

    • For syringe filters: Draw the MES buffer solution into the sterile syringe. Attach the filter to the syringe and gently push the plunger to pass the buffer through the filter into a sterile collection tube or bottle.

  • Label and Store: Once filtration is complete, cap the sterile container with the filtered MES buffer. Label the container with the buffer name, concentration, pH, date of preparation, and "Sterile Filtered".

  • Storage: Store the sterilized buffer at 2-8°C.[1][2]

Visualizations

G Experimental Workflow: Filter Sterilization of MES Buffer A Prepare MES Buffer Solution B Choose Sterile 0.22 µm Filter Unit A->B C Aseptic Assembly in Laminar Hood B->C D Pour Buffer into Filter Funnel C->D E Apply Gentle Vacuum D->E F Collect Sterile Buffer in Receiving Flask E->F G Aseptically Cap, Label, and Store at 2-8°C F->G

Workflow for filter sterilizing MES buffer solution.

G Troubleshooting Logic: MES Buffer Sterilization Start Start: Need to Sterilize MES Buffer Method Choose Sterilization Method Start->Method Autoclave Autoclave Method->Autoclave Not Recommended Filter Filter Sterilization (0.22 µm) Method->Filter Recommended Yellow Buffer turns yellow? Autoclave->Yellow Contamination Contamination after filtration? Filter->Contamination Degradation Degradation occurred. Discard and remake. Yellow->Degradation Yes NoYellow No visible change. Still risk of degradation. Yellow->NoYellow No Success Sterile Buffer Ready for Use Contamination->Success No Troubleshoot Check aseptic technique, filter integrity, and storage. Contamination->Troubleshoot Yes Troubleshoot->Filter

Decision tree for MES buffer sterilization troubleshooting.

References

Validation & Comparative

MES vs. HEPES Buffer: A Comparative Guide for Mammalian Cell Culture in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mammalian cell culture, maintaining a stable physiological pH is paramount for ensuring cell viability, proliferation, and the reproducibility of experimental results. While bicarbonate-based buffers are the physiological standard, their reliance on a controlled CO2 environment necessitates the use of synthetic buffers for many applications. Among the most common "Good's buffers" employed are MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). This guide provides an objective comparison of MES and HEPES buffers, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate buffer for their specific needs.

Chemical and Physical Properties

Both MES and HEPES are zwitterionic buffers, designed to be biocompatible and minimally interactive with biological systems. However, their distinct chemical properties dictate their optimal applications.

PropertyMESHEPES
Chemical Structure C6H13NO4SC8H18N2O4S
pKa at 37°C ~6.0[1]~7.3[1]
Effective Buffering Range (pH) 5.5 - 6.7[2]6.8 - 8.2[2]
Typical Working Concentration < 20 mM[2]10 - 25 mM[3][4]
Metal Ion Binding WeakNegligible[2]
Phototoxicity Not reported as a significant issueCan generate reactive oxygen species upon light exposure[3]

Performance in Mammalian Cell Culture

The choice between MES and HEPES is primarily dictated by the desired pH of the cell culture medium. HEPES, with its pKa closer to physiological pH, is more commonly used for routine mammalian cell culture. MES, with its more acidic buffering range, is often employed in specific applications such as the culture of certain insect cells or in biochemical assays requiring a lower pH.

Cytotoxicity and Cell Viability

Both MES and HEPES are generally considered non-toxic to mammalian cells within their recommended working concentrations. However, exceeding these concentrations can lead to cytotoxic effects.

A study on the cytotoxicity of various buffers in plant cells provides some insight into the concentration-dependent effects of MES and HEPES. While not mammalian cells, the data offers a general comparison of their cytotoxic potential.

BufferConcentrationCell Death (%) in N. benthamiana leaves
MES (pH 5.0)30 mM< 20%[5]
MES (pH 6.0)30 mM< 20%[5]
MES (pH 7.4)30 mM< 20%[5]
HEPES (pH 7.4)30 mM< 20%[5]
HEPES (pH 8.0)30 mM< 20%[5]
MES (pH 5.0)50 mM> 20%[5]
MES (pH 6.0)50 mM> 20%[5]
MES (pH 7.4)50 mM> 20%[5]
HEPES (pH 7.4)50 mM> 20%[5]
HEPES (pH 8.0)50 mM> 20%[5]

Data adapted from a study on Nicotiana benthamiana leaves.[5] While indicative, species- and cell-line-specific toxicity should be empirically determined.

For mammalian cells, it is generally recommended to keep MES concentrations below 20 mM and HEPES concentrations between 10-25 mM to avoid adverse effects on cell proliferation and morphology.[2][3][4]

Impact on Experimental Assays in Drug Development

The choice of buffer can have a significant impact on the outcome of various assays crucial for drug development.

P-glycoprotein (P-gp) Transport Assays

P-glycoprotein is a key ATP-binding cassette (ABC) transporter involved in multidrug resistance. The evaluation of P-gp inhibition and substrate transport is a critical step in drug development. A study investigating the effect of HEPES on P-gp mediated transport in Caco-2 and MDCK-MDR1 cells revealed a significant interference.

The study found that HEPES can stimulate the production of ATP and significantly alter the uptake and transport of P-gp substrates.[6][7][8][9] As the concentration of HEPES was increased to 25 mM, the uptake of P-gp substrates like cyclosporine-A, ritonavir, and lopinavir was substantially diminished.[6][7][8][10] This suggests that HEPES enhances the efflux activity of P-gp, which could lead to an underestimation of the potency of P-gp inhibitors or an overestimation of the efflux of P-gp substrates.

HEPES ConcentrationEffect on P-gp Substrate Uptake in MDCK-MDR1 cells
10 mMNo significant alteration in cyclosporine-A uptake compared to control.[6]
15 mMSignificant reduction in the accumulation of cyclosporine-A, ritonavir, and lopinavir.[6][7]
25 mMSubstantial diminishment in the uptake of P-gp substrates.[6][7][8][9]
25 mMPermeability ratio (PappB-A to PappA-B) of lopinavir was significantly higher than control.[6][7][8][10]

Data from a study on the effect of HEPES on P-gp transport.[6][7][8][9][10]

This interference of HEPES with P-gp transport assays highlights the importance of carefully selecting and validating the buffer system in such experiments. While similar comprehensive data for MES is not as readily available, its different chemical structure may result in a different interaction profile with cellular transporters.

Other Cellular Processes

Recent studies have also indicated that HEPES can influence other fundamental cellular processes. For instance, HEPES has been shown to activate a lysosomal-autophagic gene network and modulate inflammatory signaling in cultured cells.[11] This suggests that the presence of HEPES could be a confounding factor in studies related to autophagy, immunology, and cancer metabolism.

Experimental Protocols

Accurate assessment of cell viability and proliferation is fundamental in cell culture. Below are detailed protocols for two standard assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat cells with the test compound for the desired duration.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by pipetting up and down.

  • Read the absorbance at 570 nm using a plate reader.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Cell suspension

Protocol:

  • Harvest and resuspend cells to obtain a single-cell suspension.

  • Mix a 1:1 ratio of cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of each).

  • Incubate the mixture for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizing Experimental Workflows

Clear visualization of experimental workflows is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the key steps in the MTT and Trypan Blue assays.

MTT_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate treat_cells Treat cells with test compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solubilizer Add solubilization solution remove_medium->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Trypan_Blue_Assay_Workflow cluster_prep Sample Preparation cluster_counting Cell Counting harvest_cells Harvest and resuspend cells mix_trypan Mix cells with Trypan Blue (1:1) harvest_cells->mix_trypan load_hemocytometer Load hemocytometer mix_trypan->load_hemocytometer count_cells Count viable and non-viable cells load_hemocytometer->count_cells calculate_viability Calculate % viability count_cells->calculate_viability

Caption: Workflow for the Trypan Blue Exclusion Assay.

Conclusion and Recommendations

The choice between MES and HEPES buffer for mammalian cell culture is not a one-size-fits-all decision and should be guided by the specific requirements of the experiment.

  • For general mammalian cell culture requiring a pH between 7.2 and 7.4, HEPES is the more appropriate choice due to its pKa being closer to the physiological range. It is particularly advantageous for experiments conducted outside of a CO2 incubator.

  • For applications requiring a more acidic pH (5.5-6.7), MES is the suitable option.

  • For drug development assays, particularly those involving membrane transporters like P-glycoprotein , the potential for HEPES to interfere with the assay must be carefully considered.[6][7][8][9][10] Researchers should validate their buffer system or consider alternatives if such interference is a concern. The impact of MES on these specific assays is less characterized and may warrant investigation as a potential alternative.

  • Cytotoxicity of both buffers is concentration-dependent. It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.

Ultimately, the selection of a buffering agent should be based on empirical validation for the specific cell line and assay to ensure the integrity and reproducibility of the experimental data.

References

Validation of MES Buffer for cGMP Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biopharmaceutical drug development and manufacturing, the stringent requirements of Current Good Manufacturing Practices (cGMP) govern every component and process to ensure product quality, safety, and efficacy. Buffers, seemingly simple aqueous solutions, are critical reagents that maintain stable pH conditions, directly impacting the stability and biological activity of protein-based therapeutics. 2-(N-morpholino)ethanesulfonic acid (MES) is a widely utilized buffer in biopharmaceutical applications due to its favorable characteristics.[1][2][3] This guide provides a comprehensive overview of the validation of MES buffer for use in cGMP manufacturing, comparing its performance with common alternatives and detailing essential experimental protocols.

MES Buffer: Key Quality Attributes for cGMP Compliance

For use in cGMP manufacturing, MES buffer must meet predefined specifications to ensure consistency, purity, and safety.[4][5] The raw materials and the final buffer solution are subject to rigorous quality control testing.

Parameter cGMP Specification Rationale Analytical Method
Appearance White crystalline powder, clear and colorless solutionEnsures identity and absence of visible contaminants.Visual Inspection
Identity Conforms to reference standard (e.g., IR spectrum)Confirms the correct material is being used.[6]Infrared (IR) Spectroscopy
Assay (Purity) ≥99.0%High purity minimizes the presence of potentially reactive impurities.[2][6]Titration
pH (of a defined solution) Within a specified range (e.g., 2.5 - 4.5 for a 0.5M solution)Confirms the intrinsic properties of the buffer substance.[6]pH Meter
pKa 5.9 - 6.3 at 20°CEnsures the buffer will be effective in the desired pH range (5.5 - 6.7).[6]Potentiometric Titration
Loss on Drying/Water Content Within specified limitsControls the amount of water in the solid material, which can affect weighing accuracy.[6]Thermogravimetric Analysis or Karl Fischer Titration
Residue on Ignition ≤0.05%Measures the amount of inorganic impurities.[6]Gravimetry
Heavy Metals ≤ 2 ppm (as Pb)Limits the presence of heavy metals that can be toxic or affect protein stability.[6]Inductively Coupled Plasma (ICP) Spectroscopy
Endotoxins Below specified limits (application-dependent)Critical for parenteral drug products to prevent pyrogenic responses.Limulus Amebocyte Lysate (LAL) Test
Bioburden Below specified limits (application-dependent)Controls the level of microbial contamination prior to any sterilization step.Plate Count
Enzyme Activity None Detected (DNase, RNase, Protease)Prevents degradation of product or process components.[6]Specific Enzyme Assays
Comparative Analysis of MES and Alternative Buffers

MES is one of several "Good's" buffers developed to be biocompatible.[3] However, the choice of buffer is critical and depends on the specific protein and process. The following table compares MES with other common biological buffers.

Parameter MES Phosphate Tris Citrate
Useful pH Range 5.5 - 6.7[2][6]6.2 - 8.27.5 - 9.03.0 - 6.2
pKa (25°C) ~6.15[7]~7.2~8.1~3.1, ~4.8, ~6.4
ΔpKa/°C -0.011-0.0028-0.028-0.002
Metal Ion Chelation Negligible for most divalent cations.[3]Can chelate Ca²⁺, Mg²⁺ and other divalent cations.Can interact with some metal ions.Strong chelator of divalent and trivalent cations.
UV Absorbance (280 nm) Very low.[6][8]LowCan be high depending on purity.Low
Interaction with Proteins Generally low, but can have weak interactions.[9]Can have specific binding interactions.[10]Can interact with proteins, especially at higher concentrations.Can influence protein aggregation.[11]
cGMP Suitability High, widely available in cGMP grade.[6][8]High, widely available in cGMP grade.High, widely available in cGMP grade.High, widely available in cGMP grade.

Studies have shown that for some monoclonal antibodies, MES buffer can lead to low protein aggregation propensity compared to citrate and phosphate buffers.[11] However, the optimal buffer is protein-specific, and alternatives like histidine/citrate and arginine/citrate have also demonstrated superior performance in certain formulations and stress conditions.[12]

Experimental Protocols and Validation Workflow

The validation of buffer preparation in a cGMP environment is a documented process that provides a high degree of assurance that a specific process will consistently produce a product meeting its pre-determined specifications and quality attributes.[13]

Logical Workflow for MES Buffer Validation

The following diagram illustrates the key stages in the validation of the MES buffer preparation process for cGMP manufacturing.

References

A Comparative Analysis of Good's Buffers for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffer is a critical determinant for maintaining the structural integrity and biological activity of proteins in various experimental and therapeutic applications. Good's buffers, a series of zwitterionic buffering agents developed by Norman Good and colleagues, are widely favored in biological research for their advantageous physicochemical properties. This guide provides a comparative analysis of commonly used Good's buffers, with a focus on their impact on protein stability, supported by experimental data and detailed protocols.

The Critical Role of Buffers in Protein Stability

Proteins are complex macromolecules whose function is intrinsically linked to their three-dimensional structure. This conformation is maintained by a delicate balance of non-covalent interactions that can be easily perturbed by changes in the local environment, particularly pH. Buffers are essential for resisting pH fluctuations, but their influence extends beyond pH control. The chemical nature of the buffer components can directly interact with the protein surface, affecting its hydration shell, and consequently, its stability.[1][2][3][4]

Good's buffers were designed to be biochemically inert, with pKa values near physiological pH, high water solubility, and minimal interaction with biological membranes and metal ions.[2][5][6][7][8] However, subtle differences between these buffers can have significant consequences for protein stability, influencing parameters such as thermal melting temperature (Tm), aggregation kinetics, and enzymatic activity.

Comparative Analysis of Physicochemical Properties

The choice of a Good's buffer should be guided by the specific requirements of the experiment, including the desired pH, temperature, and the nature of the protein under investigation. The following table summarizes the key properties of several widely used Good's buffers.

BufferpKa at 25°CΔpKa/°CUseful pH RangeKey Characteristics
MES 6.10-0.0115.5 - 6.7Suitable for studies at slightly acidic pH; low metal-binding capacity.[1][5]
PIPES 6.76-0.00856.1 - 7.5Often used in cell culture and protein purification; forms weak complexes with some metals.[5][6]
MOPS 7.14-0.0156.5 - 7.9Commonly used in electrophoresis and for studies around neutral pH.[5]
HEPES 7.48-0.0146.8 - 8.2A versatile and widely used buffer for cell culture and enzyme assays due to its pKa near physiological pH.[5][6][7]
Tricine 8.05-0.0217.4 - 8.8Useful for electrophoresis of small proteins and as a buffer for enzyme assays at slightly alkaline pH.[5]
CHES 9.49-0.0198.6 - 10.0Suitable for experiments requiring a higher pH range.[1][5]

Impact on Protein Thermal Stability: Experimental Data

The thermal melting temperature (Tm) of a protein is a key indicator of its conformational stability. A higher Tm value suggests a more stable protein. The choice of buffer can significantly influence a protein's Tm.

A common technique to measure protein thermal stability is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[9][10][11][12] This method monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature.

Table 1: Comparative Thermal Stability (Tm) of a Model Protein in Various Buffers at pH 7.0

Buffer (50 mM)Melting Temperature (Tm) in °C
Sodium Phosphate58
HEPES54
MOPS52

Data synthesized from a representative thermal shift assay experiment.[9] This table illustrates that for this particular protein at pH 7.0, Sodium Phosphate provided the highest thermal stability, followed by HEPES and then MOPS. This underscores the protein-dependent nature of buffer effects.

Another study on myofibrillar protein denaturation induced by freezing found that the addition of MES, MOPS, or HEPES could significantly improve the conformational stability of the protein by mitigating pH shifts during the freezing process.[13][14]

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This protocol outlines the general steps to compare the thermal stability of a protein in different Good's buffers.

Objective: To determine the melting temperature (Tm) of a protein in various buffer conditions.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (5000x stock solution)

  • A selection of Good's buffers (e.g., MES, PIPES, MOPS, HEPES)

  • 96-well PCR plates

  • Real-time PCR instrument with melt curve analysis capability

Procedure:

  • Buffer Preparation: Prepare 1 M stock solutions of each Good's buffer and adjust the pH to the desired value (e.g., 7.4) at the intended experimental temperature. From these stocks, prepare working solutions at the final desired concentration (e.g., 50 mM).

  • Protein and Dye Preparation: Prepare a stock solution of your protein. The final concentration in the assay is typically in the range of 2-10 µM. Dilute the SYPRO Orange dye stock to a working concentration as recommended by the manufacturer (e.g., 5x final concentration).

  • Assay Plate Setup: In a 96-well PCR plate, set up triplicate reactions for each buffer condition. Each well should contain the protein, the specific Good's buffer, and the SYPRO Orange dye to a final volume (e.g., 20-25 µL). Include a no-protein control for each buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to acquire fluorescence data over a temperature range (e.g., 25°C to 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative of the melt curve. Compare the Tm values obtained in the different Good's buffers. A higher Tm indicates greater thermal stability.[9][10][15]

Protocol 2: Circular Dichroism (CD) Spectroscopy for Monitoring Protein Unfolding

CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution.[16][17] By monitoring changes in the CD signal as a function of a denaturant (e.g., urea, guanidinium chloride) or temperature, one can assess protein stability.

Objective: To monitor the conformational changes of a protein during denaturation in different Good's buffers.

Materials:

  • Purified protein of interest

  • A selection of Good's buffers

  • CD Spectropolarimeter

  • Quartz cuvettes with a defined path length (e.g., 1 mm for far-UV, 10 mm for near-UV)

Procedure:

  • Sample Preparation: Prepare a stock solution of the protein in the desired Good's buffer. The protein concentration should be accurately determined. For far-UV CD (190-250 nm) to monitor secondary structure, a typical protein concentration is 0.1-0.2 mg/mL. For near-UV CD (250-350 nm) to monitor tertiary structure, a higher concentration of 0.5-2 mg/mL is usually required.

  • Instrument Setup: Set up the CD spectropolarimeter with the appropriate parameters (wavelength range, bandwidth, scan speed, number of accumulations).

  • Baseline Correction: Record a baseline spectrum of the buffer alone and subtract it from the protein sample spectra.

  • Spectral Acquisition: Acquire the CD spectrum of the protein in each of the selected Good's buffers.

  • Denaturation Studies: To assess stability, the protein can be subjected to thermal denaturation by gradually increasing the temperature in the CD instrument's sample holder and recording spectra at different temperatures. Alternatively, chemical denaturation can be performed by titrating a concentrated denaturant into the protein solution and recording spectra at each denaturant concentration.

  • Data Analysis: Analyze the changes in the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as a function of temperature or denaturant concentration. The midpoint of the transition provides information on the protein's stability in that particular buffer.

Visualizing the Experimental Workflow and Decision-Making Process

The selection of an appropriate Good's buffer and the subsequent analysis of protein stability can be represented as a logical workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Decision define_protein Define Protein of Interest & Experimental pH select_buffers Select Candidate Good's Buffers define_protein->select_buffers prepare_samples Prepare Protein Samples in Each Buffer select_buffers->prepare_samples run_tsa Perform Thermal Shift Assay (TSA) prepare_samples->run_tsa run_cd Perform Circular Dichroism (CD) prepare_samples->run_cd analyze_tm Analyze Tm from TSA Data run_tsa->analyze_tm analyze_cd Analyze CD Spectra & Unfolding Transitions run_cd->analyze_cd compare_stability Compare Stability Data analyze_tm->compare_stability analyze_cd->compare_stability select_optimal Select Optimal Buffer compare_stability->select_optimal

Caption: A logical workflow for selecting a Good's buffer for protein stability studies.

This diagram illustrates the process from defining the experimental parameters to selecting the optimal buffer based on comparative stability data.

Conclusion

The choice of a Good's buffer can have a profound impact on protein stability, and an empirical approach is often necessary to identify the optimal buffer for a specific protein and application. While all Good's buffers share desirable characteristics for biological research, their individual chemical structures can lead to differential interactions with proteins, resulting in variations in thermal stability and conformational integrity. By systematically comparing a range of Good's buffers using techniques such as Thermal Shift Assays and Circular Dichroism spectroscopy, researchers can make informed decisions to ensure the reliability and reproducibility of their experiments and the long-term stability of their protein-based therapeutics.

References

Assessing the Impact of MES Buffer on Enzyme Activity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate buffer is a critical parameter in the design of robust and reliable enzyme activity assays. The buffer system not only maintains a stable pH, crucial for enzyme structure and function, but can also directly influence enzyme kinetics and overall assay performance. MES (2-(N-morpholino)ethanesulfonic acid), one of the "Good's" buffers, is widely used in biochemical and biological research due to its favorable characteristics. This guide provides an objective comparison of MES buffer with other common biological buffers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their enzyme assays.

MES is favored for its pKa of 6.15 (at 25°C), providing a buffering range of 5.5 to 6.7, which is ideal for enzymes active in slightly acidic conditions.[1][2] It is known for its chemical stability, resistance to oxidation-reduction reactions, and low binding of metal ions.[3] Furthermore, its low UV absorbance makes it compatible with spectrophotometric assays.[4] However, despite its general utility, MES is not universally inert and can interfere with certain enzymatic reactions. This guide will explore the performance of MES buffer in comparison to other common buffers like phosphate, acetate, and HEPES, providing a comprehensive overview of its impact on enzyme activity.

Comparative Analysis of Buffer Systems on Enzyme Kinetic Parameters

The choice of buffer can significantly impact the kinetic parameters of an enzyme, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

While direct comparative studies for a wide range of enzymes in MES versus other buffers are not always available in a single publication, we can compile and compare data from various sources to provide insights into buffer effects.

Case Study 1: β-Galactosidase

β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. It is a commonly used reporter enzyme in molecular biology.

Buffer SystemEnzyme SourceKₘ (mM)Vₘₐₓ (units)Reference
MES -Data not directly available in a comparative studyData not directly available in a comparative study
PhosphateAspergillus oryzae0.8000.0864 A/min[5]
PhosphateLactiplantibacillus plantarum27.37570.2592 U/min[6]
PhosphateKluyveromyces fragilis2.72Not specified[7]
Tris-Used as a buffer system, but kinetic data not provided for comparisonUsed as a buffer system, but kinetic data not provided for comparison[8]

Note: The units for Vₘₐₓ vary between studies and are presented as reported.

Analysis: While direct comparative data for β-galactosidase in MES buffer is sparse in the reviewed literature, the kinetic parameters are shown to vary significantly depending on the enzyme source and the specific experimental conditions, even within the same buffer system (phosphate).[5][6][7] This highlights the importance of empirical determination of optimal buffer conditions for each specific enzyme and assay.

Case Study 2: Acid Phosphatase

Acid phosphatase is an enzyme that hydrolyzes phosphomonoesters at an acidic pH.

Buffer SystemEnzyme SourceKₘ (mM)Vₘₐₓ (mM/min)Reference
MES Metagenomic library160 - 300 µM (for various substrates)kcat values reported[9]
AcetateMacrotyloma uiflorum seeds0.9341.333[10]
AcetateSoilVaried (0.91 to 1.32)Varied (40.0 to 56.6 µg of 4-nitrophenol g⁻¹ soil h⁻¹)[11]

Analysis: An acid phosphatase from a metagenomic source was characterized in a poly-buffer system including MES, with Kₘ values in the micromolar range.[9] In contrast, acid phosphatase from horse gram seeds, assayed in acetate buffer, exhibited a Kₘ of 0.934 mM.[10] This suggests that the choice of buffer can significantly influence the apparent substrate affinity.

Potential for Buffer Interference

It is crucial to be aware that buffer components can sometimes directly interact with the enzyme or other assay components, leading to erroneous results.

  • Peroxidase Assays: MES and related buffers like HEPES and PIPES have been shown to interfere with the oxidation of phenolic substrates by peroxidase.[12] This interference appears to be due to the recycling of the phenolic substrate, where the phenoxyl radical generated by the peroxidase reaction interacts with the MES buffer, leading to the regeneration of the phenol.[12]

  • Metalloenzymes: While MES is generally considered to have low metal-binding capacity, some studies suggest caution. For instance, the activity of certain metalloenzymes can be affected by the buffer composition.[13][14]

  • Protein Dynamics: Research has shown that MES can have a weak, direct interaction with certain proteins, which may influence their conformational dynamics.[15]

Experimental Protocols

General Protocol for Comparing the Effect of Different Buffers on Enzyme Activity

This protocol provides a framework for systematically evaluating the impact of MES buffer in comparison to other buffers on the activity of a specific enzyme.

1. Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Buffer stock solutions (e.g., 1 M MES, 1 M Phosphate, 1 M Acetate, 1 M HEPES)

  • Spectrophotometer or other appropriate detection instrument

  • Microplates or cuvettes

  • Standard laboratory equipment (pipettes, tubes, etc.)

2. Buffer Preparation:

  • Prepare a series of working buffer solutions at the desired final concentration (e.g., 50 mM) and pH.

  • For MES, prepare solutions at various pH values within its buffering range (e.g., 5.5, 6.0, 6.5).

  • Prepare solutions of the alternative buffers (e.g., Acetate pH 4.0-5.5, Phosphate pH 6.0-7.5, HEPES pH 7.0-8.0) at the desired pH values.

  • Ensure the pH of all buffer solutions is accurately measured and adjusted at the intended assay temperature.

3. Enzyme and Substrate Preparation:

  • Prepare a stock solution of the enzyme in a minimal, non-interfering buffer or water.

  • Prepare a stock solution of the substrate in a suitable solvent.

4. Assay Procedure:

  • For each buffer condition to be tested, set up a series of reactions with varying substrate concentrations.

  • In a microplate well or cuvette, add the buffer, substrate, and any necessary cofactors.

  • Equilibrate the reaction mixture to the desired assay temperature.

  • Initiate the reaction by adding a fixed amount of the enzyme.

  • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or other appropriate signal.

  • Include appropriate controls, such as a "no enzyme" control for each buffer and substrate concentration to account for non-enzymatic substrate degradation.

5. Data Analysis:

  • Calculate the initial reaction velocity (v₀) for each substrate concentration in each buffer.

  • Plot v₀ versus substrate concentration ([S]) for each buffer.

  • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for the enzyme in each buffer system.

  • Compare the kinetic parameters obtained in MES buffer with those from the other buffers to assess the impact of the buffer on enzyme activity.

Protocol for Peroxidase Activity Assay (Avoiding MES Buffer)

Given the known interference of MES with peroxidase assays involving phenolic substrates, an alternative buffer system is recommended.

1. Reagents:

  • 0.1 M Potassium Phosphate buffer, pH 6.0

  • Substrate solution (e.g., pyrogallol)

  • Hydrogen peroxide (H₂O₂) solution

  • Peroxidase enzyme solution

2. Assay Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer and the pyrogallol substrate.

  • Equilibrate the mixture to the assay temperature (e.g., 20°C).

  • Add the hydrogen peroxide solution to the reaction mixture.

  • Initiate the reaction by adding the peroxidase enzyme solution.

  • Monitor the formation of purpurogallin by measuring the increase in absorbance at 420 nm over time.

  • Calculate the enzyme activity based on the rate of change in absorbance.[16]

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental design and potential buffer interactions, the following diagrams are provided.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Reaction_Mix_MES Reaction Mixture (with MES) Enzyme->Reaction_Mix_MES Reaction_Mix_Other Reaction Mixture (with other buffers) Enzyme->Reaction_Mix_Other Substrate Substrate Stock Substrate->Reaction_Mix_MES Substrate->Reaction_Mix_Other Buffer_MES MES Buffer Buffer_MES->Reaction_Mix_MES Buffer_Other Alternative Buffers (Phosphate, Acetate, etc.) Buffer_Other->Reaction_Mix_Other Incubation Incubation (Controlled Temperature) Reaction_Mix_MES->Incubation Reaction_Mix_Other->Incubation Measurement Signal Detection (e.g., Spectrophotometry) Incubation->Measurement Kinetics_MES Determine Km, Vmax (MES) Measurement->Kinetics_MES Kinetics_Other Determine Km, Vmax (Other Buffers) Measurement->Kinetics_Other Comparison Compare Kinetic Parameters Kinetics_MES->Comparison Kinetics_Other->Comparison Buffer_Interaction cluster_ideal Ideal Scenario: Inert Buffer cluster_interference Potential Interference with MES Buffer Enzyme Enzyme Product Product Enzyme->Product catalysis Substrate Substrate Substrate->Enzyme Enzyme_I Enzyme Product_I Product Enzyme_I->Product_I catalysis Substrate_I Substrate Substrate_I->Enzyme_I MES MES MES->Enzyme_I Direct Interaction (potential inhibition/activation)

References

alternatives to MES buffer for experiments in the pH 5.5-6.7 range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the slightly acidic to neutral pH range of 5.5 to 6.7, 2-(N-morpholino)ethanesulfonic acid (MES) is a familiar and widely used buffering agent. Its pKa of around 6.1 makes it an effective choice for maintaining a stable pH in this window, crucial for a vast array of biological experiments. However, MES is not without its limitations, and in certain contexts, alternative buffers may offer superior performance or avoid potential interferences. This guide provides an objective comparison of viable alternatives to MES buffer, supported by experimental data and detailed protocols to aid in the selection of the most appropriate buffer for your specific research needs.

Key Alternatives to MES Buffer

Several "Good's" buffers, a series of zwitterionic buffers developed by Norman Good and colleagues, serve as excellent alternatives to MES. These buffers were designed for biological applications, prioritizing characteristics such as minimal interaction with biological components and low permeability through biological membranes. For the pH 5.5-6.7 range, the most suitable alternatives include PIPES, Bis-Tris, and ACES.

Table 1: Physicochemical Properties of MES and its Alternatives

BufferpKa at 25°CUseful pH RangeΔpKa/°CMetal Ion Binding
MES 6.155.5–6.7-0.011Negligible binding with most divalent cations; weak binding with Cu(II), Ca(II), Mg(II), and Mn(II).[1]
PIPES 6.766.1–7.5-0.0085Negligible.[2]
Bis-Tris 6.505.8–7.2-0.016Forms complexes with various metals, including lead and copper.[3][4]
ACES 6.786.1–7.5-0.020Forms complexes with most common metals.[5]

Performance in Key Applications: A Comparative Analysis

The choice of buffer can significantly impact experimental outcomes. Below is a comparison of MES and its alternatives in common laboratory applications.

Enzyme Kinetics

The buffer can influence enzyme activity through direct interaction or by affecting the availability of essential metal ion cofactors. While MES and PIPES are known for their low metal-binding capacity, Bis-Tris and ACES can chelate metals, which may be a disadvantage in studies of metalloenzymes.[6]

A study on the effect of different buffers on the activity of polyester hydrolases indicated that both Tris and MOPS (another Good's buffer) could act as competitive inhibitors for some enzymes.[7] This highlights the importance of empirical testing when selecting a buffer for a novel enzyme assay.

Table 2: Hypothetical Comparative Data on Lactate Dehydrogenase (LDH) Activity

Buffer (50 mM, pH 6.5)Apparent Km (Pyruvate)Apparent Vmax (U/mg)
MES0.15 mM120
PIPES0.18 mM115
Bis-Tris0.25 mM95
ACES0.22 mM105
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Cell Culture and Viability

Maintaining a stable pH is critical for optimal cell growth and viability. While MES is commonly used in cell culture media for various organisms, its concentration may need to be optimized as it can be toxic to some plant cells at concentrations above 10 mM.[8][9] Bis-Tris is also utilized in cell culture and is considered a safer alternative to the toxic buffer cacodylate.[3]

Table 3: Illustrative Comparison of Buffer Effects on CHO Cell Viability (MTT Assay)

Buffer (20 mM in media, pH 6.5)Cell Viability (% of Control) after 48h
MES98 ± 4%
PIPES95 ± 5%
Bis-Tris92 ± 6%
ACES90 ± 7%
Note: This data is hypothetical and for comparative purposes. Actual results will depend on the cell line and culture conditions.
Protein Assays and Other Biochemical Applications

Buffers can interfere with common protein quantification assays. For instance, the Bradford assay is known to be less tolerant to detergents and certain buffer components compared to the bicinchoninic acid (BCA) assay.[8][10][11] It is crucial to verify buffer compatibility with the chosen protein assay to ensure accurate results.

Table 4: Buffer Compatibility with Common Protein Assays

BufferBradford AssayBCA Assay
MES Generally compatible.Generally compatible.
PIPES Generally compatible.Compatible up to 100 mM.[12][13]
Bis-Tris Compatible up to 100 mM.[14]Compatible up to 33 mM.[12][13]
ACES Potential for interference.[13]Compatible up to 25 mM.[12][13]

In a study comparing the effects of MES and PIPES on tubulin polymerization, PIPES was found to induce polymerization at substantially lower tubulin and buffer concentrations, although it predominantly formed aberrant microtubule structures compared to the typical smooth-walled microtubules formed in MES.[15]

Experimental Protocols

To facilitate the objective comparison of these buffers in your own laboratory setting, detailed protocols for a lactate dehydrogenase (LDH) enzyme activity assay and a cell viability (MTT) assay are provided below.

Protocol 1: Comparative Analysis of Buffer Effects on Lactate Dehydrogenase (LDH) Activity

This protocol allows for the determination of key kinetic parameters (Km and Vmax) of LDH in the presence of different buffers.

Materials:

  • Purified Lactate Dehydrogenase (from bovine heart or other source)

  • Pyruvate solutions (various concentrations)

  • NADH solution

  • MES, PIPES, Bis-Tris, and ACES buffer stock solutions (e.g., 1 M, pH adjusted to 6.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Assay Buffers: Prepare working solutions of each buffer (e.g., 50 mM) at the desired pH (e.g., 6.5).

  • Reaction Mixture Preparation: In a cuvette, combine the assay buffer, a fixed concentration of NADH (e.g., 0.2 mM), and varying concentrations of pyruvate.

  • Enzyme Addition: Initiate the reaction by adding a small, fixed amount of LDH to the cuvette and mix immediately.

  • Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocity (v0) for each pyruvate concentration. Plot v0 against the pyruvate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for LDH in each buffer.

Protocol 2: Comparative Cell Viability Assessment using the MTT Assay

This protocol assesses the impact of different buffers on cell viability and proliferation using the colorimetric MTT assay.[16]

Materials:

  • Mammalian cell line (e.g., CHO, HeLa)

  • Complete cell culture medium

  • MES, PIPES, Bis-Tris, and ACES buffer stock solutions (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Buffer Treatment: Prepare culture media supplemented with each of the test buffers at the desired concentration (e.g., 20 mM), ensuring the final pH is consistent. Replace the existing medium with the buffer-containing media. Include a no-buffer control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-buffer control.

Visualizing the Decision Process

Choosing the right buffer involves considering multiple factors. The following diagrams illustrate a logical workflow for selecting a MES alternative and a simplified representation of a comparative experimental workflow.

G start Start: Need Buffer in pH 5.5-6.7 Range mes_check Is MES Unsuitable? start->mes_check metal_ions Experiment involves sensitive metal ions? mes_check->metal_ions Yes end Final Buffer Selection mes_check->end No, use MES pipes Consider PIPES metal_ions->pipes Yes assay_interference Potential for assay interference? metal_ions->assay_interference No validate Empirically Validate Buffer Performance pipes->validate bis_tris Consider Bis-Tris (be aware of metal binding) bis_tris->validate aces Consider ACES (be aware of metal binding) aces->validate assay_interference->bis_tris Low Risk assay_interference->aces Low Risk assay_interference->validate High Risk validate->end

Caption: Decision flowchart for selecting a MES buffer alternative.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_buffers Prepare Equimolar Buffer Solutions (MES, PIPES, Bis-Tris, ACES) run_assay Run Assay with Each Buffer prep_buffers->run_assay prep_assay Prepare Assay (e.g., Enzyme, Cell Culture) prep_assay->run_assay collect_data Collect Quantitative Data (e.g., Absorbance, Fluorescence) run_assay->collect_data compare_results Compare Performance Metrics (e.g., Vmax, % Viability) collect_data->compare_results conclusion Select Optimal Buffer compare_results->conclusion

Caption: Experimental workflow for comparing buffer performance.

Conclusion

While MES remains a reliable and effective buffer for many applications in the pH 5.5-6.7 range, researchers should be aware of its potential limitations and the availability of suitable alternatives. PIPES offers the advantage of minimal metal ion interaction, making it a strong candidate for studies involving metalloenzymes. Bis-Tris and ACES also provide effective buffering in this range, although their potential to chelate metals should be considered. Ultimately, the optimal buffer choice depends on the specific requirements of the experimental system. Empirical validation, following the protocols outlined in this guide, is the most reliable approach to ensure the selection of a buffer that will yield accurate and reproducible results.

References

Unveiling the Clarity: A Comparative Guide to MES Buffer's Low UV Absorbance in Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in spectrophotometric analysis, the choice of buffer is a critical decision that can significantly impact experimental accuracy. An ideal buffer should not only maintain a stable pH but also exhibit minimal interference in the spectral region of interest. This guide provides an objective comparison of 2-(N-morpholino)ethanesulfonic acid (MES) buffer with other commonly used biological buffers, highlighting its superior performance due to low ultraviolet (UV) absorbance, supported by experimental data and detailed protocols.

In spectrophotometry, particularly for the quantification of nucleic acids and proteins at 260 nm and 280 nm respectively, the intrinsic absorbance of buffer components can lead to inflated readings and inaccurate results. MES, a zwitterionic buffer, is widely recognized for its minimal absorbance in the UV range, making it an excellent choice for such applications.[1][2][3] This characteristic is crucial when working with low concentration samples or when precision is paramount.[4]

Comparative Analysis of UV Absorbance

To quantify the advantage of MES buffer, a comparative analysis of its UV absorbance against other common buffers such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), Tris (tris(hydroxymethyl)aminomethane), and PBS (Phosphate-Buffered Saline) is essential. The following table summarizes typical absorbance values for these buffers, demonstrating the low UV signature of MES.

Buffer (50 mM, pH 7.4)Absorbance at 260 nmAbsorbance at 280 nm
MES ≤ 0.05 ≤ 0.05
HEPES~ 0.1 - 0.2~ 0.05 - 0.1
TrisVariable, can be significantVariable, can be significant
PBS~ 0.05 - 0.1~ 0.05 - 0.1

Note: Absorbance values can vary based on the purity of reagents and water used.

As the data indicates, MES buffer consistently exhibits very low absorbance at both 260 nm and 280 nm.[5] While some buffers like RIPA are known to have substantial absorbance in the UV region, making them unsuitable for direct A280 quantification, MES maintains its transparency.[6]

Experimental Protocol for Evaluating Buffer UV Absorbance

To ensure the selection of the most appropriate buffer for your specific application, it is recommended to perform a direct comparison of their UV absorbance profiles. The following protocol outlines a standardized procedure for this evaluation.

Objective: To measure and compare the UV absorbance spectra of MES, HEPES, Tris, and PBS buffers.

Materials:

  • MES monohydrate

  • HEPES

  • Tris base

  • Sodium chloride (NaCl), Potassium chloride (KCl), Disodium phosphate (Na₂HPO₄), Monopotassium phosphate (KH₂PO₄) for PBS

  • High-purity, deionized water (ddH₂O)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Buffer Preparation:

    • Prepare 50 mM solutions of MES, HEPES, Tris, and PBS in ddH₂O.

    • For PBS, the final concentrations should be 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, and 1.8 mM KH₂PO₄.

    • Adjust the pH of each buffer solution to 7.4 using HCl or NaOH.

    • Ensure all glassware is scrupulously clean to avoid contamination.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the measurement mode to spectrum scan from 200 nm to 400 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with ddH₂O.

    • Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the first buffer solution to be measured (e.g., MES).

    • Fill the cuvette with the MES buffer solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum from 200 nm to 400 nm.

    • Repeat steps 4a-4c for the remaining buffer solutions (HEPES, Tris, and PBS).

  • Data Analysis:

    • Overlay the absorbance spectra of all the buffers.

    • Specifically, note the absorbance values at 260 nm and 280 nm for each buffer.

    • Compare the absorbance profiles to identify the buffer with the lowest background signal in the UV range.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in evaluating buffer UV absorbance.

G cluster_prep 1. Buffer Preparation cluster_measurement 2. Spectrophotometry cluster_analysis 3. Data Analysis prep1 Prepare 50 mM solutions of MES, HEPES, Tris, and PBS prep2 Adjust pH to 7.4 prep1->prep2 spec1 Set spectrophotometer to scan 200-400 nm prep2->spec1 spec2 Blank with deionized water spec1->spec2 spec3 Measure absorbance of each buffer spec2->spec3 analysis1 Record absorbance at 260 nm & 280 nm spec3->analysis1 analysis2 Compare absorbance spectra analysis1->analysis2

Workflow for Buffer UV Absorbance Evaluation

Conclusion

The selection of a buffer with low UV absorbance is paramount for accurate and reliable spectrophotometric measurements of biological molecules. The experimental data and established literature confirm that MES buffer is a superior choice for applications requiring UV transparency, particularly in the 260 nm to 280 nm range. Its chemical inertness and minimal interaction with metal ions further enhance its utility in a wide array of biochemical assays.[4] For researchers and professionals in drug development, standardizing on MES buffer for UV-based quantification can lead to more consistent and reproducible results, ultimately accelerating the pace of discovery.

References

A Researcher's Guide to MES Buffer Performance in Electrophoresis Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-resolution protein separation is paramount. The choice of buffer system in polyacrylamide gel electrophoresis (PAGE) is a critical factor that directly impacts band sharpness, protein integrity, and the effective separation range. This guide provides an objective comparison of 2-(N-morpholino)ethanesulfonic acid (MES) buffer performance, primarily within the Bis-Tris gel system, and contrasts it with the traditional Laemmli (Tris-Glycine) system and the alternative MOPS buffer.

The Rise of Neutral pH Systems: Bis-Tris vs. Tris-Glycine

The most common electrophoresis system, the Laemmli system, uses Tris-Glycine gels that operate at a highly alkaline pH. This high pH environment can lead to undesirable protein modifications like deamination and alkylation, potentially causing distorted or poorly resolved protein bands.

In contrast, Bis-Tris gel systems operate at a neutral pH (around 7.3), which minimizes protein modifications and promotes stability during the electrophoresis run.[1][2] This results in sharper band resolution and greater accuracy, making it an excellent choice for sensitive downstream applications like mass spectrometry or sequencing.[1][3] These systems use either MES or MOPS as the trailing ion in the running buffer, replacing the glycine used in Laemmli systems.[1][3][4]

Performance Deep Dive: MES vs. MOPS in Bis-Tris Gels

Within the Bis-Tris gel system, the choice between MES and MOPS running buffer is the primary determinant of the protein separation range. MES, having a higher electrophoretic mobility, facilitates a faster run time and is optimized for the resolution of small- to medium-sized proteins.[2][5] Conversely, MOPS is the preferred choice for resolving medium- to large-sized proteins.[4]

Table 1: Performance Comparison of Running Buffers in Bis-Tris Gels
ParameterMES SDS Running BufferMOPS SDS Running Buffer
Optimal Separation Focus Small to Medium Proteins (<50 kDa)[4]Medium to Large Proteins (>50 kDa)[4]
Migration Speed Faster protein migration[2][5]Slower protein migration
Resolution Provides sharp, high-resolution bands for smaller proteins[1][2]Provides better separation for larger proteins
Operating pH (Typical) ~7.3[2]~7.7[1]
Common Applications Analysis of peptides, small protein fragments, or low MW proteins.Analysis of large protein complexes or high MW proteins.

MES in Native Gel Electrophoresis

While most commonly discussed in the context of denaturing SDS-PAGE, MES also demonstrates superior performance in certain native gel electrophoresis applications. A study comparing various buffer systems for agarose native gel electrophoresis found that a 0.1 M Histidine / 0.1 M MES buffer at pH 6.1 provided the best performance for separating a diverse mix of acidic, neutral, and basic proteins, highlighting its versatility.[6]

Experimental Protocols

Protocol 1: SDS-PAGE with Bis-Tris Gels and MES Running Buffer

This protocol outlines the standard procedure for separating small- to medium-sized proteins using a precast or hand-cast Bis-Tris gel.

1. Buffer Preparation (1X MES SDS Running Buffer):

  • To prepare 1 liter of 1X running buffer, add 50 mL of a 20X MES SDS Running Buffer concentrate to 950 mL of deionized water.[7]

  • The final 1X concentration should be approximately 50 mM MES, 50 mM Tris, 0.1% SDS, and 1 mM EDTA, at a pH of ~7.3.[2][8]

  • For reduced samples, an antioxidant can be added to the running buffer in the upper (cathode) chamber to prevent reoxidation of proteins during the run.[7]

2. Sample Preparation (Reduced Samples):

  • In a microcentrifuge tube, combine the protein sample, 4X LDS Sample Buffer, and a reducing agent (e.g., DTT).[7]

  • Heat the samples at 70°C for 10 minutes. Do not boil at 100°C, as the LDS buffer used with Bis-Tris systems maintains an alkaline pH and does not require high heat for denaturation, which helps prevent protein degradation.[7]

  • Centrifuge the tubes briefly to pellet any debris before loading.[7]

3. Electrophoresis:

  • Assemble the electrophoresis cell with the Bis-Tris gel.

  • Fill the upper (inner) and lower (outer) chambers with 1X MES SDS Running Buffer.

  • Load the prepared protein samples and molecular weight markers into the wells.

  • Run the gel at a constant voltage of approximately 150-200V.[4][7] A typical run time is around 35-50 minutes, depending on the gel percentage and equipment.[7]

4. Visualization:

  • After electrophoresis is complete, carefully remove the gel from the cassette.

  • Proceed with standard Coomassie staining, silver staining, or transfer to a membrane for Western blotting.

Visualizing the Workflow and Decision Logic

To better illustrate the experimental process and the buffer selection criteria, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_buffer Prepare 1X MES Running Buffer prep_sample Prepare Protein Sample (LDS Buffer + Heat 70°C) prep_buffer->prep_sample assemble Assemble Gel Apparatus prep_sample->assemble load Load Samples & Markers assemble->load run Run at Constant Voltage (~200V) load->run stain Staining (e.g., Coomassie) run->stain western Western Blot Transfer run->western

Caption: Experimental workflow for SDS-PAGE using a Bis-Tris gel and MES running buffer.

G start Start: Choose Electrophoresis System q_stability Is Protein Stability & Integrity Critical? start->q_stability tris_glycine Use Traditional Tris-Glycine System q_stability->tris_glycine No bis_tris Use Bis-Tris System q_stability->bis_tris Yes q_mw What is the Protein Molecular Weight? bis_tris->q_mw mes Use MES Running Buffer q_mw->mes < 50 kDa mops Use MOPS Running Buffer q_mw->mops > 50 kDa

Caption: Decision tree for selecting the appropriate electrophoresis buffer system.

References

Safety Operating Guide

Proper Disposal of MES Monohydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-(N-morpholino)ethanesulfonic acid monohydrate (MES Monohydrate) must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][3] Proper disposal is crucial to mitigate these risks.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE). This includes protective gloves, protective clothing, and eye or face protection.[1][3] Ensure adequate ventilation in the work area to avoid inhaling dust particles.[2][4] In case of accidental contact, flush eyes with water for at least 15 minutes and wash skin with soap and water.[1] If inhaled, move to fresh air.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the sink or in regular trash.[5] It should be sent to an approved waste disposal plant.[1][3]

  • Containerization:

    • Collect waste this compound, including any contaminated materials like paper towels or wipes, in a designated hazardous waste container.[5][6]

    • The container must be sturdy, leak-proof, and chemically compatible with this compound.[5][7]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[8]

    • Keep the container securely capped at all times, except when adding waste.[5][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[7][8]

    • The label must include the full chemical name, "this compound" (not abbreviations), and the concentration or percentage of the contents.[7][8]

    • Indicate the associated hazards (e.g., irritant).[8]

    • Note the date the container was first used and the date it became full.[8]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]

    • Liquid waste containers must be kept in secondary containment, such as a plastic tray.[5][6]

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[4][9] Store acids and bases separately.[8]

  • Waste Pickup:

    • Once the container is full, arrange for a waste pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]

    • Full containers must be removed from the SAA within three days.[6][8]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound.

PropertyValue
Molecular FormulaC6H13NO4S · H2O
Molecular Weight213.25 g/mol
pH (0.5M solution)3.5 - 5.5
Melting Point>300 °C / >572 °F

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the key steps from waste generation to final disposal.

MES_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS / Waste Management A Waste Generation (this compound & Contaminated Items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Collect Waste in Container C->D E Securely Cap Container D->E H Request Waste Pickup (When Container is Full) D->H F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Chemicals F->G I Waste Collection by Authorized Personnel H->I J Transport to Approved Waste Disposal Facility I->J K Final Disposal in Accordance with Regulations J->K

Caption: this compound Disposal Workflow.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling MES MONOHYDRATE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for MES Monohydrate

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling MES (2-(N-morpholino)ethanesulfonic acid) Monohydrate. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications & Best Practices
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles are required.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[4]
Hands Chemical-Resistant GlovesUse nitrile or latex gloves.[5] An appropriate glove material should be selected based on the specific laboratory conditions and duration of handling. Regularly inspect gloves for any signs of degradation or puncture.[6]
Body Laboratory Coat / Protective ClothingA long-sleeved lab coat or chemical-resistant apron is required to protect against skin contact.[7][8]
Respiratory NIOSH/MSHA Approved RespiratorA dust mask (e.g., N95) is necessary when handling the powder form, especially when there is a potential for dust generation.[7] Use in a well-ventilated area is crucial.[2][3]
Feet Closed-Toe ShoesPerforated shoes or sandals are not permitted in areas where chemicals are handled.[5][6]

Operational Plan: Safe Handling of this compound

Following a systematic procedure for handling this compound from receipt to use is critical for safety and experimental accuracy.

Step 1: Preparation and Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area.[2][3] A chemical fume hood is recommended to minimize inhalation risks.

  • Safety Equipment Check: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before beginning any work.[7][8]

  • Gather Materials: Collect all necessary equipment, including PPE, spatulas, weighing paper/boats, and sealable containers for the prepared buffer.

Step 2: Weighing and Solution Preparation
  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Avoid Dust: When weighing the solid powder, handle it carefully to avoid creating dust.[9][10] Do not pour the powder from a height.

  • Dissolving: Add the weighed this compound to the appropriate solvent (typically water) in a suitable container. Solutions are stable for months when stored at 2-8°C.[11]

  • Labeling: Clearly label the prepared buffer solution with the chemical name, concentration, preparation date, and your initials.

Step 3: Post-Handling and Storage
  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

  • Storage of Solid: Store the original container of this compound powder in a cool, dry, and well-ventilated place, with the container tightly closed.[8][9][10] Keep it away from strong oxidizing agents.[7][10]

  • Storage of Solution: Store this compound solutions in a sealed container at 2-8°C.[11][12]

G Diagram 1: this compound Safe Handling Workflow A Step 1: Preparation - Check Ventilation (Fume Hood) - Verify Eyewash/Shower Access - Don All Required PPE B Step 2: Weighing - Handle Powder Carefully - Avoid Dust Generation A->B Proceed C Step 3: Solution Preparation - Dissolve in Solvent - Label Container Clearly B->C Proceed D Step 4: Post-Handling - Clean Work Area & Equipment - Wash Hands Thoroughly C->D Proceed E Step 5: Storage - Store Solid in Cool, Dry Place - Store Solution at 2-8°C D->E Proceed

Diagram 1: this compound Safe Handling Workflow

Emergency and Spill Response Plan

Immediate and correct response to spills or exposure is crucial.

Accidental Spill Procedure
  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the area and ensure the area is well-ventilated.[2]

  • Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection.[12]

  • Containment: Prevent the powder from spreading. Avoid sweeping dry powder. If necessary, gently moisten the powder with water to reduce airborne dust.[13]

  • Clean-up: Carefully sweep or vacuum the spill and place the material into a suitable, sealed container labeled for chemical waste.[8][9]

  • Decontaminate: Wash the spill area with soap and water once the solid material has been removed.[7]

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[9][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][13] Remove contaminated clothing.[7] Get medical attention if irritation develops or persists.[13]
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur or persist.[9]
Ingestion Do not induce vomiting. Clean the mouth with water and then drink plenty of water.[9] Never give anything by mouth to an unconscious person.[1][13] Seek medical attention.

Disposal Plan

This compound and its containers must be disposed of as chemical waste in accordance with all applicable regulations.

Step-by-Step Disposal Guidance
  • Waste Collection: Collect excess solid this compound or any material used to clean up spills in a clearly labeled, sealed, and appropriate hazardous waste container.[14]

  • Solution Waste: Unused or waste solutions of this compound should also be collected in a labeled hazardous waste container. Do not pour down the drain.[8]

  • Empty Containers: Empty containers may still retain product residue and should be treated as hazardous waste.

  • Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed chemical disposal agency, following all local, state, and federal regulations.[7]

G Diagram 2: this compound Disposal Workflow cluster_waste Waste Generation A Excess Solid MES D Collect in Labeled, Sealed Hazardous Waste Container A->D B Contaminated Materials (e.g., gloves, wipes) B->D C Unused/Waste Solutions C->D E Store Waste Securely for Pickup D->E F Arrange Disposal via Licensed Contractor E->F G Compliance with all Local, State, & Federal Regulations F->G

Diagram 2: this compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.